Flubendazole
描述
This compound is an anthelmintic that is used to treat worm infection in humans. It is available OTC in Europe.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
the p-fluoro analog of mebendazole
Structure
3D Structure
属性
IUPAC Name |
methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUVMUXAHMANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023058 | |
| Record name | Flubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-15-6 | |
| Record name | Flubendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flubendazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flubendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flubendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flubendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8M46911LR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
> 260 | |
| Record name | Flubendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Flubendazole: A Technical Guide to its Action as a Microtubule Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubendazole, a benzimidazole (B57391) anthelmintic, has garnered significant attention as a repurposed drug candidate for cancer therapy. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth overview of this compound's function as a microtubule-disrupting agent, detailing its binding characteristics, effects on microtubule polymerization, and the downstream consequences on cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological processes to support further research and development in this promising area.
Mechanism of Action: Microtubule Disruption
This compound exerts its anti-cancer effects primarily by interfering with the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Binding to the Colchicine (B1669291) Site on β-Tubulin
This compound binds to the colchicine-binding site on β-tubulin.[2][3] This interaction is distinct from that of other microtubule-targeting agents like the vinca (B1221190) alkaloids, which bind to a different site.[4] This distinction is significant as it suggests that this compound may be effective against cancers that have developed resistance to vinca alkaloids.[4] The binding of this compound to this site inhibits the incorporation of tubulin dimers into growing microtubules, thereby shifting the dynamic equilibrium towards depolymerization.
One study reported an apparent dissociation constant (Kd) for this compound binding to tubulin, providing a quantitative measure of its binding affinity.[5]
Inhibition of Microtubule Polymerization
By binding to tubulin, this compound effectively inhibits the polymerization process required for microtubule formation.[1][2] This leads to a net decrease in the cellular microtubule mass, disrupting the intricate microtubule network. The consequences of this disruption are most profound during mitosis, where a properly functioning mitotic spindle, composed of microtubules, is essential for chromosome segregation. This compound's interference with spindle formation leads to mitotic arrest, a hallmark of its cytotoxic activity.[1]
Quantitative Data
Tubulin Binding Affinity
| Compound | Tubulin Isotype | Apparent Dissociation Constant (Kd) | Reference |
| This compound | Chicken Brain Tubulin (BTb) | 5.3 µM | [5] |
| This compound | Chicken Erythrocyte Tubulin (CeTb) | 10 µM | [5] |
In Vitro Efficacy: IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.02 ± 0.48 | [6] |
| H460 | Non-Small Cell Lung Cancer | 1.60 ± 0.41 | [6] |
| PC-9 | Non-Small Cell Lung Cancer | 1.36 ± 0.58 | [6] |
| AsPC-1 | Pancreatic Cancer | 0.01 - 3.26 | [7] |
| BxPC-3 | Pancreatic Cancer | 0.01 - 3.26 | [7] |
| PTJ64i | Paraganglioma | 0.01 - 3.29 | [7] |
| PTJ86i | Paraganglioma | 0.01 - 3.29 | [7] |
| HT-29 | Colorectal Cancer | 0.01 - 1.26 | [7] |
| SW480 | Colorectal Cancer | 0.01 - 1.26 | [7] |
Downstream Signaling Pathways
The disruption of microtubule dynamics by this compound triggers a series of downstream signaling events that contribute to its anti-cancer activity.
STAT3 Signaling Pathway
This compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] It can block the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would normally promote the transcription of genes involved in cell survival and proliferation.
p53 Signaling Pathway
This compound has been observed to induce the expression of the tumor suppressor protein p53.[1] Activated p53 can then transcriptionally regulate target genes that mediate cell cycle arrest and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway, a critical regulator of cell survival and proliferation, is also modulated by this compound. Studies have indicated that this compound can inhibit this pathway, further contributing to its anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound as a microtubule-disrupting agent.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[8][9][10][11][12]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare the tubulin polymerization reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Add purified tubulin to the reaction mixture to a final concentration of 3-5 mg/mL. Keep the mixture on ice.
-
Prepare serial dilutions of this compound, positive control, and negative control in the tubulin polymerization reaction mixture. Include a vehicle control (reaction mixture with DMSO).
-
Pre-warm the 96-well plate to 37°C in the microplate reader.
-
Pipette 50 µL of each reaction mixture (containing tubulin and the test compound) into the pre-warmed wells.
-
Immediately start monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
Plot the absorbance values against time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[13][14][15][16][17]
Tubulin Binding Assay (Competitive Binding Assay)
This protocol describes a competitive binding assay to confirm that this compound binds to the colchicine binding site.
Materials:
-
Purified tubulin
-
[3H]-Colchicine (radiolabeled colchicine)
-
Unlabeled colchicine
-
This compound
-
Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in assay buffer.
-
In a series of tubes, add a fixed concentration of [3H]-colchicine (e.g., 5 µM).
-
To these tubes, add increasing concentrations of either unlabeled colchicine (for a standard competition curve) or this compound.
-
Initiate the binding reaction by adding the tubulin solution to each tube.
-
Incubate the reactions at 37°C for 1 hour to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of bound [3H]-colchicine against the logarithm of the competitor concentration (unlabeled colchicine or this compound).
-
Determine the IC50 of this compound for displacing [3H]-colchicine and calculate the inhibitory constant (Ki) to quantify its binding affinity for the colchicine site.[18][19]
Conclusion
This compound's established role as a microtubule-disrupting agent, coupled with a growing body of preclinical evidence, positions it as a compelling candidate for anticancer drug repurposing. Its unique binding site and mechanism of action offer potential advantages, including activity against resistant tumors. The quantitative data and detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel microtubule-targeting cancer therapies. Further research is warranted to fully elucidate its complex downstream effects and to translate its preclinical promise into clinical benefit.
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 6. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 19. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Flubendazole's Inhibition of STAT3 Signaling in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which flubendazole, a repurposed anthelmintic drug, exerts its anti-tumor effects in colorectal cancer (CRC) by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The document outlines the core signaling cascade, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams to elucidate the drug's mechanism of action and associated research workflows.
The STAT3 Signaling Pathway in Colorectal Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that plays a central role in various cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis.[1][2] In normal physiology, STAT3 activation is transient and tightly controlled. However, in a significant percentage of human cancers, including approximately 70% of colorectal cancers, STAT3 is constitutively activated, contributing to tumor growth, survival, and metastasis.[3][4][5]
Activation of the canonical STAT3 pathway is often initiated by upstream cytokines, such as Interleukin-6 (IL-6), binding to their receptors. This leads to the recruitment and activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[1][2] Phosphorylated STAT3 (p-STAT3) monomers dimerize and translocate from the cytoplasm into the nucleus.[1][2][4] Once in the nucleus, these dimers bind to the promoter regions of target genes, driving the transcription of proteins that promote cancer progression, such as:
-
MCL-1 and BCL-2: Anti-apoptotic proteins that help cancer cells evade programmed cell death.[1][6]
-
VEGF (Vascular Endothelial Growth Factor): A key promoter of angiogenesis, the formation of new blood vessels that supply tumors.[1][2][6]
-
BIRC5 (Survivin): A protein involved in inhibiting apoptosis and regulating cell division.[3][4][7]
This compound's Mechanism of STAT3 Inhibition
This compound has been identified as a potent inhibitor of the STAT3 signaling pathway in CRC.[3][6] Its primary mechanism does not alter the expression of total STAT3 protein but rather prevents its activation and function.[6][8]
Key inhibitory actions include:
-
Inhibition of Phosphorylation: this compound strongly reduces the phosphorylation of STAT3 at the Tyr705 site in a dose- and time-dependent manner.[1][2][9] This action is partly dependent on the inhibition of upstream kinases like JAK2.[6]
-
Blockade of Nuclear Translocation: The drug effectively blocks the IL-6-induced nuclear translocation of p-STAT3, preventing it from reaching its target genes in the nucleus.[1][2][3][4]
-
Downregulation of Target Genes: By inhibiting STAT3's nuclear activity, this compound leads to the decreased expression of critical downstream genes like MCL1, BCL2, VEGF, and BIRC5, thereby suppressing the anti-apoptotic and pro-angiogenic characteristics of cancer cells.[1][2][4][6]
This inhibition of STAT3 signaling ultimately triggers potent pro-apoptotic and autophagic responses in CRC cells.[3][4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Assay Type | Duration | Source |
|---|---|---|---|---|
| HCT116 | ~2.5 | MTT Assay | 48 hours | [6] |
| RKO | ~5.0 | MTT Assay | 48 hours | [6] |
| SW480 | ~2.0 | MTT Assay | 48 hours |[6] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on STAT3 Signaling Pathway Proteins in CRC Cells
| Protein | Effect Observed | Method | Source |
|---|---|---|---|
| p-STAT3 (Tyr705) | Strongly Reduced | Western Blot | [6][8] |
| Total STAT3 | No Obvious Change | Western Blot | [6][8] |
| BCL2 | Reduced | Western Blot | [4][6] |
| MCL-1 | Reduced | Western Blot | [1][2][6] |
| VEGF | Reduced | Western Blot | [1][2][6] |
| BIRC5 (Survivin) | Reduced | Western Blot | [3][4][7] |
| p-mTOR | Reduced | Western Blot |[3][4][9] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Dosage | Outcome | Source |
|---|---|---|---|---|
| NSCLC | A549 Xenograft | 10 & 20 mg/kg (i.p.) | Tumor volume and weight notably decreased. Reduced p-STAT3 levels in tumor tissue. | [8] |
| CRC | Nude Mouse Model | Not specified | Effectively blocks the growth of CRC tumor xenografts. |[6] |
(Note: While a specific dosage for the CRC xenograft model was not detailed in the primary source, the NSCLC model demonstrates in vivo efficacy via the same STAT3 inhibition mechanism.)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on methods described in the cited literature.[4][6][8]
4.1 Cell Viability (MTT) Assay
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, RKO, SW480) into a 96-well plate at a density of 3,000–5,000 cells per well.
-
Incubation: Culture the cells at 37°C in a 5% CO₂ incubator until they adhere.
-
Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with a serial dilution of this compound for 48 hours. Include a DMSO-only vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).
4.2 Western Blot Analysis
-
Cell Lysis: Treat CRC cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, BCL2, MCL-1, VEGF, and GAPDH (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
4.3 Cytoplasmic and Nuclear Protein Extraction
-
Cell Treatment: Culture and treat CRC cells with this compound and/or IL-6 as required.
-
Harvesting: Harvest cells and wash with ice-cold PBS.
-
Fractionation: Use a commercial nuclear and cytoplasmic extraction kit (e.g., NE-PER™) according to the manufacturer's protocol. This typically involves sequential lysis with buffers of increasing strength to first rupture the plasma membrane (releasing cytoplasmic contents) and then the nuclear membrane.
-
Analysis: Analyze the protein content of the cytoplasmic and nuclear fractions via Western Blot to determine the localization of p-STAT3. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.
Conclusion and Future Perspectives
This compound demonstrates significant anti-tumor activity in colorectal cancer by directly targeting the oncogenic STAT3 signaling pathway. Its ability to inhibit STAT3 phosphorylation and nuclear translocation leads to the downregulation of key survival and angiogenic genes, ultimately inducing apoptosis and autophagy in cancer cells.[3][4][6] The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This compound's well-established safety profile as an anthelmintic makes it a compelling candidate for drug repurposing in oncology, potentially offering a distinctive therapeutic strategy for STAT3-addicted colorectal cancers.[1][3][10] Future research should focus on optimizing delivery methods, exploring synergistic combinations with standard chemotherapies like 5-fluorouracil, and conducting clinical trials to validate its efficacy in patients.[3][6][10]
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. (PDF) this compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy (2019) | Shichong Lin | 68 Citations [scispace.com]
- 4. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy | Semantic Scholar [semanticscholar.org]
- 8. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Flubendazole-Induced Autophagy and Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubendazole, a benzimidazole (B57391) anthelmintic agent, has demonstrated significant potential as a repurposed anticancer drug. Its efficacy is rooted in a multifaceted mechanism of action that includes the disruption of microtubule dynamics, leading to cell cycle arrest, and the induction of two critical cell death pathways: autophagy and apoptosis.[1] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's effects on autophagy and apoptosis in tumor cells. It summarizes key quantitative data, details common experimental protocols for studying these phenomena, and visualizes the involved signaling pathways to support further research and drug development efforts.
Mechanism of Action: A Dual Approach to Cell Death
This compound exerts its anticancer effects primarily by inducing mitotic catastrophe through the inhibition of tubulin polymerization.[2][3] This action arrests cancer cells in the G2/M phase of the cell cycle.[3] Beyond this primary mechanism, this compound orchestrates a complex interplay between autophagy and apoptosis to ensure effective elimination of tumor cells.
Studies have shown that this compound can trigger apoptosis by activating the JNK pathway, which in turn reduces the expression of the anti-apoptotic protein BCL2.[4][5] This decrease in BCL2 disrupts the BCL2-Beclin-1 complex, releasing Beclin-1 to initiate autophagy.[4][6] Concurrently, the downregulation of BCL2 and upregulation of pro-apoptotic proteins like BAX promote the intrinsic apoptosis pathway.[4][6] Furthermore, this compound has been found to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.[4][7] Inhibition of STAT3 phosphorylation and its nuclear translocation leads to the downregulation of its target genes, including BCL2 and MCL1, further sensitizing cells to apoptosis.[4][7]
This compound also robustly activates the autophagic flux. It has been shown to downregulate key components of the mTOR pathway, a negative regulator of autophagy, including phosphorylated-mTOR and P62.[4][5][7] This is accompanied by an upregulation of essential autophagy proteins like Beclin-1 and an increase in the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[4][5] This induction of a complete autophagic flux can, in some contexts, lead to autophagic cell death or promote apoptosis.[4][5]
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against cancer cells while showing significantly less impact on normal, non-cancerous cells.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation |
| A549 | Non-Small Cell Lung Cancer | 2.02 ± 0.48 | 48 h | [4][8] |
| H460 | Non-Small Cell Lung Cancer | 1.60 ± 0.41 | 48 h | [4] |
| PC-9 | Non-Small Cell Lung Cancer | 1.36 ± 0.58 | 48 h | [4][8] |
| HCT116 | Colorectal Cancer | ~2-5 | 48 h | [7] |
| RKO | Colorectal Cancer | ~2-5 | 48 h | [7] |
| SW480 | Colorectal Cancer | ~2-5 | 48 h | [7] |
| Huh7 | Hepatocellular Carcinoma | 0.263 ± 0.586 | 72 h | [9] |
| SNU449 | Hepatocellular Carcinoma | 2.873 ± 0.961 | 72 h | [9] |
Table 2: Comparative IC50 Values in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time | Citation |
| BEAS-2b | Human Bronchial Epithelial | > 100 | 48 h | [4][8] |
| HUVEC | Human Umbilical Vein Endothelial | > 100 | 48 h | [4][8] |
| LO2 | Normal Human Liver | > 150 | 48 h | [7] |
| H9C2 | Cardiomyocytes | > 150 | 48 h | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate this compound-induced autophagy and apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 3,000–5,000 cells per well and incubate at 37°C in 5% CO₂.[7]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (dissolved in DMSO) for the desired time period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Dissolve the formazan crystals by adding 150 µL of DMSO to each well.[7]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[7]
-
Calculation: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
Analysis of Apoptosis (Flow Cytometry)
Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
-
Cell Treatment: Treat cells (e.g., H460, PC-9) with varying concentrations of this compound for 36-48 hours.[4][7]
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[4][7]
Assessment of Autophagy
Western blotting is used to detect changes in the expression levels of key autophagy-related proteins.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with non-fat milk or BSA, then incubate with primary antibodies against LC3, Beclin-1, p62, p-mTOR, and mTOR overnight at 4°C.[4][7]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize protein bands using an ECL detection system. The ratio of LC3-II to LC3-I is a key indicator of autophagy induction.[4]
This method uses a tandem fluorescent-tagged LC3 protein to monitor the complete autophagic process.
-
Transfection: Transfect cells with a lentivirus or plasmid expressing the GFP-mRFP-LC3 fusion protein.[4]
-
Treatment: Treat the transfected cells with this compound.
-
Imaging: Observe the cells under a fluorescence microscope. In autophagosomes (neutral pH), both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.[4]
-
Analysis: An increase in both yellow and red puncta, particularly a significant increase in red puncta, confirms a complete and active autophagic flux.[4]
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key molecular pathways affected by this compound.
Diagram 1: this compound's Impact on the STAT3 Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation and nuclear translocation.
Diagram 2: this compound-Induced Autophagy and Apoptosis Crosstalk
Caption: this compound induces autophagy and apoptosis via multiple pathways.
Diagram 3: Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's anticancer effects in vitro.
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 7. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Flubendazole for Drug Repurposing in Oncology: A Technical Guide
Introduction
Flubendazole, a benzimidazole (B57391) carbamate (B1207046) anthelmintic agent, has been in clinical use for over four decades, demonstrating a well-established safety profile.[1][2] In recent years, the strategy of drug repurposing—identifying new therapeutic uses for existing drugs—has gained significant traction in oncology for its potential to accelerate development timelines and reduce costs.[1][2] this compound has emerged as a promising candidate in this field, exhibiting potent anti-cancer activity across a wide range of malignancies including breast cancer, colorectal cancer, non-small cell lung cancer (NSCLC), leukemia, melanoma, and glioblastoma.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanisms of action, preclinical efficacy, and experimental methodologies related to the oncological investigation of this compound for researchers, scientists, and drug development professionals.
Core Mechanisms of Antineoplastic Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily initiated by its interaction with the cellular cytoskeleton, which subsequently triggers a cascade of downstream signaling events culminating in cell death and inhibition of tumor progression.[1][2][5]
Disruption of Microtubule Dynamics
The principal mechanism of this compound's anti-cancer activity is the disruption of microtubule polymerization.[1][3] It binds directly to the colchicine-binding site of β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1][2] This interference with the microtubule structure has several profound consequences for cancer cells:
-
Mitotic Catastrophe: The disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division, leads to the formation of abnormal monopolar spindles.[1][2][6] This prevents proper cell division, resulting in mitotic catastrophe and subsequent cell death.[1][2][3]
-
Cell Cycle Arrest: By interfering with spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle, thereby halting proliferation.[1][2][3][6]
Inhibition of Key Signaling Pathways
This compound modulates several critical signaling pathways that are often dysregulated in cancer.
-
STAT3 Signaling: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) in a dose- and time-dependent manner.[1][7][8] This is a crucial anti-cancer mechanism, as constitutively active STAT3 promotes cell proliferation, survival, angiogenesis, and metastasis.[1][8] By inhibiting STAT3, this compound downregulates the expression of its target genes, including the anti-apoptotic proteins BCL-2 and MCL-1, and the angiogenic factor VEGF.[1][8][9][10]
-
PI3K/AKT/mTOR Pathway: In breast cancer, this compound has been found to inhibit the PI3K/AKT signaling pathway.[2][9] It can reduce the phosphorylation of HER2 and HER3, leading to decreased levels of phosphorylated AKT.[2] This pathway is central to cell growth, proliferation, and survival. The combination of this compound and paclitaxel (B517696) has been shown to significantly decrease the expression of HIF1α, p-PI3K, p-AKT, and p-mTOR, suggesting a synergistic effect through this pathway.[9][11]
-
NF-κB Signaling: In esophageal squamous cell carcinoma (ESCC), this compound acts as a novel inhibitor of the NF-κB signaling pathway.[12] It inhibits the activation of IκBα kinases (IKKs), which prevents the phosphorylation of IκBα and subsequent nuclear translocation of the NF-κB p65 subunit.[12]
Induction of Apoptosis and Autophagy
This compound robustly induces programmed cell death.
-
Apoptosis: It promotes apoptosis by increasing the expression of pro-apoptotic proteins like BAX and Bim, while downregulating anti-apoptotic proteins such as BCL-2.[8][12] This leads to the activation of executioner caspases, such as caspase-3, -7, and -8, ultimately resulting in apoptotic cell death.[1][2]
-
Autophagy: this compound can induce autophagy in several cancer types, including NSCLC and colorectal cancer.[1][7][8] It upregulates key autophagy-related proteins like Beclin-1 and LC3-II while downregulating mTOR and p62.[1][2][8] In some contexts, this activation of autophagy can promote apoptosis.[1][2]
Suppression of Cancer Stem Cell (CSC) Properties
This compound has shown efficacy in targeting breast cancer stem-like cells (CSCs), which are implicated in tumor recurrence and drug resistance.[6][13] It reduces the proportion of CSC marker-positive populations (e.g., CD44high/CD24low), decreases ALDH1 activity, and inhibits mammosphere formation.[2][6] This is accompanied by a downregulation of self-renewal-related genes like c-myc, oct4, sox2, and nanog.[6][14]
Quantitative Data on Preclinical Efficacy
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Assay | Reference |
| Non-Small Cell Lung Cancer | A549 | 2.02 ± 0.48 | 48h | MTT | [15][16] |
| H460 | 1.60 ± 0.41 | 48h | MTT | [15][16] | |
| PC-9 | 1.36 ± 0.58 | 48h | MTT | [15][16] | |
| Colorectal Cancer | HCT116 | ~2-5 | 48h | MTT | [10] |
| RKO | ~2-5 | 48h | MTT | [10] | |
| SW480 | ~2-5 | 48h | MTT | [10] | |
| Breast Cancer | MDA-MB-231 | 1.75 ± 1.27 | 72h | MTT | [17] |
| BT-549 | 0.72 ± 1.18 | 72h | MTT | [17] | |
| MCF-7 | 5.51 ± 1.28 | 72h | MTT | [17] | |
| SK-BR-3 | 1.51 ± 1.25 | 72h | MTT | [17] | |
| Hepatocellular Carcinoma | Huh7 | 0.263 ± 0.586 | 72h | CCK-8 | [18] |
| SNU449 | 2.873 ± 0.961 | 72h | CCK-8 | [18] | |
| Esophageal Squamous Cell Carcinoma | EC9706 | ~1.8 | 24h | CCK-8 | [12] |
| TE1 | ~2.2 | 24h | CCK-8 | [12] |
Note: IC50 values can vary based on experimental conditions and assays used.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage & Administration | Outcome | Reference |
| Non-Small Cell Lung Cancer | BALB/c Nude Mice | A549 | 10 & 20 mg/kg, every other day | Significantly decreased tumor volume and weight | [8] |
| Breast Cancer | Nude Mice | MDA-MB-231 | 20 mg/kg, once daily, intraperitoneally | Delayed tumor growth | [17] |
| Hepatocellular Carcinoma | Nude Mice | Huh7, MHCC-97H | 40 mg/kg, intraperitoneally | Effectively inhibited tumor proliferation | [19] |
| Triple-Negative Breast Cancer | Xenograft Model | BCSC-enriched | Not specified | Inhibited tumor growth, angiogenesis, and metastasis | [20] |
Table 3: Synergistic Effects in Combination Therapies
| Cancer Type | Combination Agent | In Vitro/In Vivo | Key Findings | Reference |
| Breast Cancer | Doxorubicin, 5-Fluorouracil | In Vitro | Significantly enhanced cytotoxic effects and inhibited colony formation | [6][17] |
| Breast Cancer | Paclitaxel | In Vitro & In Vivo | Synergistically inhibited cell proliferation; reversed paclitaxel resistance | [9][11] |
| Esophageal Squamous Cell Carcinoma | Doxorubicin | In Vitro | Showed a synergistic effect on reducing cell viability | [12] |
| Colorectal Cancer | 5-Fluorouracil | In Vitro | Synergistic inhibition of cancer cell viability (Combination Index < 0.9) | [10] |
| Hepatocellular Carcinoma | Lenvatinib (B1674733) | In Vitro & In Vivo | More effective in combination than lenvatinib alone | [18][21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's anti-cancer properties.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a density of 3,000–5,000 cells per well. Incubate overnight at 37°C in 5% CO₂ to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in the appropriate culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[10][17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using software like GraphPad Prism.[10]
-
Flow Cytometry for Cell Cycle Analysis
This technique quantifies the DNA content in a cell population to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, BCL-2, LC3, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ.
-
In Vivo Xenograft Tumor Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ A549 or MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8][17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[17]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10-40 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).[8][17][19]
-
Monitoring: Monitor tumor volume (calculated as (length × width²)/2) and the body weight of the mice regularly.[8]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors and major organs can be collected for further analysis (e.g., histology, Western blotting).[8]
-
Conclusion and Future Directions
This compound represents a compelling example of drug repurposing in oncology. Its well-documented ability to disrupt microtubule function, inhibit crucial oncogenic signaling pathways like STAT3 and PI3K/AKT, induce apoptosis and autophagy, and target cancer stem cells provides a strong rationale for its further development. Preclinical data consistently demonstrate its potent anti-tumor effects both in vitro and in vivo across a diverse range of cancers, often at pharmacologically achievable concentrations.[3] Furthermore, its ability to act synergistically with standard chemotherapeutic agents highlights its potential in combination therapies to enhance efficacy and overcome drug resistance.[9]
Despite these promising findings, further research is imperative.[1][5] Key future steps should include optimizing drug delivery and formulation to improve bioavailability, identifying predictive biomarkers for patient stratification, and conducting well-designed clinical trials to translate these extensive preclinical findings into tangible benefits for cancer patients.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anthelmintic drug this compound induces cell apoptosis and inhibits NF-κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oncotarget.com [oncotarget.com]
- 18. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma [ijbs.com]
- 20. pure.korea.ac.kr [pure.korea.ac.kr]
- 21. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and safety profile of flubendazole in preclinical studies
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Safety Profile of Flubendazole
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and safety profile of this compound, a benzimidazole (B57391) anthelmintic. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum anthelmintic agent that has been used for many years in both human and veterinary medicine to treat gastrointestinal nematode infections.[1][2][3][4] Its mechanism of action involves binding to parasite tubulin, which disrupts microtubule structures and ultimately leads to the parasite's death.[5] While traditional oral formulations of this compound are poorly absorbed, newer formulations, such as amorphous solid dispersions (ASD), have been developed to improve systemic bioavailability for treating systemic parasitic infections like filariasis.[6][7][8][9] This increased systemic exposure necessitates a thorough evaluation of its pharmacokinetic and toxicological profile.[6][7][8]
Pharmacokinetics
The systemic exposure of this compound is highly dependent on its formulation.[4][7] An orally bioavailable ASD formulation has been shown to significantly increase absorption compared to conventional formulations.[6][7][8]
Absorption and Bioavailability
The oral bioavailability of the this compound ASD formulation varies across preclinical species, with estimates of 15% in dogs, 27% in rats, and over 100% in jirds.[6][7][8] In contrast, older formulations have very poor systemic availability.[1][7]
Distribution
Following intravenous administration, this compound exhibits a medium volume of distribution in rats, jirds, and dogs.[7]
Metabolism
This compound is metabolized in the liver primarily through two pathways: hydrolysis of the methylcarbamate group to form hydrolyzed this compound (H-FBZ) and reduction of the ketone group to form reduced this compound (R-FBZ).[6][10][11] In pigs, the hydrolyzed metabolite is the main analyte recovered in the bloodstream.[10] In vitro studies using human liver microsomes and slices indicate that carbonyl reduction to the reduced form (FLUR) is the major metabolic pathway in humans.[12][13][14] The plasma exposure ratios between the parent drug and its metabolites differ significantly among species.[6]
Figure 1: Metabolic pathways of this compound.
Excretion
This compound has a short half-life in rats, jirds, and dogs after intravenous administration.[7] The plasma clearance is low in rodents but high in dogs.[7]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its metabolites in various preclinical species.
Table 1: Plasma Pharmacokinetic Parameters of this compound Following IV and Oral Administration of an ASD Formulation
| Species | Route | Dose (mg/kg) | CL (L/h/kg) | Vd (L/kg) | t1/2 (h) | F (%) |
| Rat | IV | 2 | 0.8 | 1.8 | 1.5 | - |
| Oral | 10 | - | - | - | 27 | |
| Dog | IV | 1 | 2.5 | 4.8 | 1.3 | - |
| Oral | 5 | - | - | - | 15 | |
| Jird | IV | 2 | 0.4 | 1.2 | 2.2 | - |
| Oral | 5 | - | - | - | >100 | |
| Data sourced from Lachau-Durand et al., 2019.[7] | ||||||
| CL: Clearance; Vd: Volume of distribution; t1/2: Half-life; F: Bioavailability. |
Table 2: Plasma Pharmacokinetic Parameters of this compound Metabolites After Oral Administration of an ASD Formulation
| Species | Dose (mg/kg) | Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) |
| Rat | 10 | H-FBZ | 1030 ± 220 | 5.3 ± 2.3 | 21100 ± 3800 |
| R-FBZ | 270 ± 100 | 7.7 ± 0.6 | 6300 ± 2300 | ||
| Dog | 5 | H-FBZ | 160 ± 70 | 3.3 ± 1.2 | 2000 ± 1000 |
| R-FBZ | 500 ± 200 | 4.3 ± 1.2 | 8700 ± 3200 | ||
| Jird | 5 | H-FBZ | 1400 ± 300 | 1.3 ± 0.6 | 5300 ± 1200 |
| R-FBZ | 80 ± 20 | 2.3 ± 1.2 | 500 ± 100 | ||
| Data sourced from Lachau-Durand et al., 2019.[6][9] | |||||
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. |
Safety Profile
The safety profile of this compound has been evaluated in a series of preclinical toxicology studies.
Acute Toxicity
Single oral doses of this compound are reported to be slightly toxic, with a median lethal dose (LD50) greater than 5000 mg/kg of body weight in mice, rats, and guinea-pigs.[15]
Repeated-Dose Toxicity
In repeated-dose toxicity studies in rats and dogs using the ASD formulation, the primary target organs were the haematological, lymphoid, and gastrointestinal systems, as well as the testes.[6][7][8] In dogs, the liver was also identified as a target organ.[6][7][8] These effects were found to be at least partially reversible in dogs upon cessation of treatment.[6][8]
Table 3: Summary of Repeated-Dose Toxicity Studies
| Species | Duration | NOAEL | Target Organs of Toxicity |
| Rat | 14/15 days | Males: 5 mg/kg/dayFemales: 2.5 mg/kg/day | Haematological system, gastrointestinal system, lymphoid system, testes, thymus |
| Dog | 3 months | < 20 mg/kg/day | Haematological system, lymphoid system, gastrointestinal system, testes, liver, epididymis |
| Data sourced from Lachau-Durand et al., 2019 and INCHEM, 1993.[6][8][15] | |||
| NOAEL: No Observed Adverse Effect Level. |
Genotoxicity
This compound has tested negative in the Ames test for bacterial mutagenicity.[1][2][6][8] However, it has been shown to be a potent aneugen in vitro and tested positive in the in vivo micronucleus test, indicating potential for aneuploidy.[1][2][6][8] Its reduced metabolite exhibits both aneugenic and clastogenic activity in vitro.[1][2][3][4]
Table 4: Summary of Genotoxicity Studies
| Test | System | Result |
| Ames Test | In vitro (bacterial) | Negative |
| Micronucleus Test | In vitro | Positive (aneugenic) |
| Micronucleus Test | In vivo | Positive |
| Data sourced from Lachau-Durand et al., 2019 and Gudi et al., 2015.[1][2][6][8] |
Carcinogenicity
Carcinogenicity studies in mice and rats showed no treatment-related increase in any type of neoplasm, suggesting that this compound does not have carcinogenic potential at the doses tested.[15]
Reproductive and Developmental Toxicity
This compound has shown teratogenic effects in rats, with the critical period being between days 8 and 11 of pregnancy.[16] The vehicle used for administration can significantly impact the embryolethal and teratogenic doses.[16] However, other studies in mice, rabbits, and pigs were negative for reproductive toxicity.[15] A study in sows showed no adverse effects on mating, pregnancy, or lactation.[17]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies.
In Vitro Metabolism Study (Liver Microsomes)
This protocol outlines a general procedure for assessing the metabolic stability of this compound.
-
Reagent Preparation : A stock solution of this compound (e.g., 1 mM) is prepared in a solvent like DMSO. This is diluted to the final working concentration (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4). Pooled liver microsomes from the target species are thawed and diluted to a final protein concentration (e.g., 0.5 mg/mL) in the same buffer.[11]
-
Incubation : The reaction is initiated by adding a pre-warmed NADPH-regenerating system to the mixture of this compound and microsomes. The final volume is incubated at 37°C.[18]
-
Sample Collection : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile, which may contain an internal standard (e.g., this compound-d3).[11]
-
Analysis : Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.
-
Data Analysis : The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
Figure 2: General experimental workflow for a preclinical study.
In Vivo Repeated-Dose Toxicity Study (Rat)
The following describes a representative 2-week repeated-dose toxicity study in rats.
-
Animals : Male and female Wistar rats were used.[15]
-
Formulation and Administration : this compound was administered as an ASD formulation orally via gavage for 14 or 15 consecutive days.[6]
-
Dose Groups : Animals were divided into multiple dose groups, including a control group receiving the vehicle and low, medium, and high dose groups (e.g., 2.5, 5, 10, 30 mg eq./kg/day).[6]
-
Observations : Daily clinical observations, body weight, and food consumption were recorded.
-
Clinical Pathology : At the end of the study, blood samples were collected for haematology and clinical chemistry analysis.
-
Necropsy and Histopathology : All animals underwent a full necropsy. Organs were weighed, and a comprehensive set of tissues was collected, preserved, and examined microscopically.
-
Toxicokinetics : Plasma samples were collected at specified time points to determine the systemic exposure to this compound and its metabolites.[19]
Conclusion
References
- 1. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dndi.org [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic comparison of different this compound formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Carbonyl Reduction of this compound in the Human Liver: Strict Stereospecificity, Sex Difference, Low Risk of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The metabolism of this compound in human liver and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 770. This compound (WHO Food Additives Series 31) [inchem.org]
- 16. Effect of oral dosing vehicles on the developmental toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]
Flubendazole's Multi-Pronged Attack on Glioblastoma Multiforme: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms of flubendazole, a repurposed anthelmintic drug, in the context of glioblastoma multiforme (GBM). It consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways affected by this promising anti-cancer agent.
Introduction
Glioblastoma multiforme is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The need for novel therapeutic agents is urgent. This compound, a benzimidazole (B57391) carbamate (B1207046) with a well-established safety profile, has emerged as a potent anti-glioblastoma agent in preclinical studies. Its multifaceted mechanism of action, targeting several key survival pathways of cancer cells, makes it a compelling candidate for drug repurposing in oncology. This document elucidates the core molecular targets of this compound in GBM, providing a foundational resource for further research and development.
Quantitative Efficacy of this compound in Glioblastoma Models
This compound has demonstrated significant cytotoxic and anti-proliferative effects against various glioblastoma cell lines and in vivo models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Reference |
| LN229 | Cell Viability | IC50 | 0.5331 µM | [1] |
| U251 | Cell Viability | IC50 | 0.6809 µM | [1] |
| U87 | Cell Proliferation | IC50 | < 0.26 µM | [2] |
| U251 | Cell Proliferation | IC50 | < 0.26 µM | [2] |
| SF-268 | Cell Proliferation | Inhibition at 0.25 & 0.5 µM | Concentration-dependent | [3] |
| T-98G | Cell Proliferation | Inhibition at 0.25 & 0.5 µM | Concentration-dependent | [3] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | GBM Cell Line | Treatment Dose | Administration Route | Outcome | Reference |
| Nude Mice | U87 | 12.5, 25, 50 mg/kg/day for 3 weeks | Intraperitoneal (i.p.) | Dose-dependent tumor growth suppression | [2] |
| Xenograft Model | Not Specified | Not Specified | Intraperitoneal (i.p.) | Suppressed tumor growth | [4] |
Key Molecular Targets and Signaling Pathways
This compound's anti-glioblastoma activity is not attributed to a single target but rather to its ability to modulate multiple critical cellular pathways, leading to a synergistic anti-cancer effect.
Induction of Ferroptosis
Recent studies have highlighted ferroptosis, an iron-dependent form of programmed cell death, as a key mechanism of this compound's action. This compound induces ferroptosis by modulating the expression of several key proteins.[5] It upregulates the expression of p53, transferrin receptor (TFRC), and divalent metal transporter 1 (DMT1), while downregulating the solute carrier family 7 member 11 (xCT, also known as SLC7A11), ferritin heavy chain (FHC), and glutathione (B108866) peroxidase 4 (GPX4).[1][5] Molecular docking studies have further shown that this compound can directly bind to xCT and TFRC.[1][5] This disruption of iron and redox homeostasis leads to the accumulation of reactive oxygen species (ROS) and lipid peroxides, culminating in ferroptotic cell death.[1] Notably, this compound has also been shown to be effective against glioblastoma stem cells (GSCs), a cell population responsible for tumor recurrence and therapy resistance, by inducing ferroptosis.[5][6]
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor that is constitutively activated in many cancers, including glioblastoma. This compound has been shown to inhibit the activation of STAT3 and partially reduce its expression.[7][8][9] This inhibition of STAT3 signaling leads to the upregulation of the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[7][9]
Cell Cycle Arrest and Apoptosis
A hallmark of many anti-cancer drugs is their ability to induce cell cycle arrest and apoptosis. This compound effectively arrests glioblastoma cells in the G2/M phase of the cell cycle.[4][7][10] This is mediated through the p53/p21/cyclin B1 signaling pathway.[2][10] this compound treatment leads to an upregulation of p53 and its downstream target p21, a cyclin-dependent kinase inhibitor, and a downregulation of cyclin B1.[2][4][10] This prevents the cells from entering mitosis and triggers apoptotic cell death.
The induction of apoptosis by this compound is further supported by the modulation of key apoptosis-regulating proteins. Studies have shown that this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, an increase in the cleavage of caspase-3 and PARP, key executioners of apoptosis, has been observed.[2]
Induction of Pyroptosis
In addition to apoptosis and ferroptosis, this compound has been found to induce pyroptosis, a form of inflammatory programmed cell death. This is mediated through the activation of the NF-κB/NLRP3/GSDMD pathway.[2] this compound promotes the production of pro-inflammatory factors, leading to the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis.[11]
Microtubule Destabilization
As a benzimidazole derivative, a primary mechanism of action for this compound is its interaction with tubulin. It disrupts the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7][9] This disruption of microtubule dynamics contributes to the G2/M cell cycle arrest and subsequent cell death.[7][9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of this compound in glioblastoma.
Cell Viability and Proliferation Assays
-
WST-1 and CCK-8 Assays: Glioblastoma cells (e.g., A172, T98G, U118MG, U251, LN229, SF-268) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5 µM) for specified time periods (e.g., 24, 48, 72 hours).[1][3] At the end of the treatment, WST-1 or CCK-8 reagent is added to each well, and the absorbance is measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.
Western Blotting
-
Protein Extraction and Quantification: Cells are treated with this compound, and total protein is extracted using lysis buffer. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TFRC, DMT1, p53, xCT, FHC, GPX4, STAT3, p-STAT3, p21, cyclin B1, Bcl-2, Bax, cleaved caspase-3, PARP).[1][2][6] After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis: this compound-treated cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
-
Apoptosis Analysis: Cells are stained with Annexin V-FITC and PI.[2] The percentage of apoptotic cells (early and late) is quantified by flow cytometry.
In Vivo Xenograft Studies
-
Tumor Implantation: Glioblastoma cells (e.g., U87) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).[2]
-
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 12.5, 25, 50 mg/kg) or a vehicle control, typically via intraperitoneal injection, for a specified duration.[2]
-
Tumor Monitoring and Analysis: Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or western blotting.
Conclusion and Future Directions
This compound exhibits a robust anti-glioblastoma effect by targeting multiple, interconnected signaling pathways, including ferroptosis, STAT3 signaling, cell cycle progression, apoptosis, and pyroptosis, in addition to its classical mechanism of microtubule disruption. The quantitative data and mechanistic insights summarized in this guide underscore its potential as a repurposed therapeutic for GBM.
Future research should focus on:
-
Clinical Trials: Given its established safety profile, well-designed clinical trials are warranted to evaluate the efficacy of this compound in patients with glioblastoma, potentially in combination with standard-of-care therapies.
-
Combination Therapies: Investigating synergistic combinations of this compound with other anti-cancer agents, such as temozolomide (B1682018) or targeted therapies, could enhance its therapeutic efficacy and overcome drug resistance.
-
Biomarker Discovery: Identifying predictive biomarkers could help select patients who are most likely to respond to this compound treatment.
-
Blood-Brain Barrier Penetration: Further studies are needed to optimize the delivery of this compound across the blood-brain barrier to achieve therapeutic concentrations within the tumor.
References
- 1. Repurposing this compound for glioblastoma ferroptosis by affecting xCT and TFRC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing this compound for glioblastoma ferroptosis by affecting xCT and TFRC proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Flubendazole's Role in Cell Cycle Arrest in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubendazole, a benzimidazole (B57391) anthelmintic agent, has demonstrated significant anticancer properties, particularly in breast cancer models. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental protocols associated with this compound's impact on the breast cancer cell cycle. Detailed methodologies for key assays are provided to facilitate further research and drug development efforts in this promising area.
Introduction
Breast cancer remains a significant global health concern, and the development of novel therapeutic strategies is paramount. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for bringing new treatments to the clinic. This compound, an FDA-approved drug for parasitic infections, has emerged as a compelling candidate for anticancer therapy.[1][2] This document delineates the specific role of this compound in inducing cell cycle arrest in breast cancer cells, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Targeting Microtubule Dynamics
The primary molecular target of this compound in cancer cells is tubulin.[3] By binding to the colchicine-binding site on β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, including the formation of the mitotic spindle during cell division.
The inhibition of tubulin polymerization by this compound has profound consequences for breast cancer cells:
-
Disruption of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.[3]
-
Induction of Monopolar Spindles: Treatment with this compound leads to the formation of abnormal monopolar spindles, where chromosomes are not correctly attached and segregated.[3]
-
Cell Cycle Arrest at G2/M Phase: The spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, detects these mitotic spindle defects and halts the cell cycle at the G2/M transition to prevent aneuploidy.[3][4]
This sustained G2/M arrest ultimately triggers apoptotic cell death.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound's mechanism leading to G2/M arrest.
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified across various breast cancer cell lines. The following tables summarize key findings from the literature.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Triple-Negative | 1.75 ± 1.27 | 72 | [1] |
| MDA-MB-231 | Triple-Negative | 0.623 | 24 | [3] |
| BT-549 | Triple-Negative | 0.72 ± 1.18 | 72 | [1] |
| MCF-7 | Luminal A | 5.51 ± 1.28 | 72 | [1] |
| SK-BR-3 | HER2-Positive | 1.51 ± 1.25 | 72 | [1] |
| MDA-MB-468 | Triple-Negative | 0.728 | 24 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (24-hour treatment)
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 (Control) | 58.31 ± 1.46 | Not Reported | 25.49 ± 1.91 | [5] |
| 0.25 | 34.98 ± 3.97 | Not Reported | 42.93 ± 3.65 | [5] |
| 0.5 | 16.44 ± 2.85 | Not Reported | 55.55 ± 3.99 | [5] |
Table 3: Induction of Apoptosis by this compound in TNBC Cells (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin-V/PI) | Reference |
| MDA-MB-231 | 0 (Control) | ~5% | [3] |
| MDA-MB-231 | 0.25 | ~15% | [3] |
| MDA-MB-231 | 0.5 | ~25% | [3] |
| MDA-MB-468 | 0 (Control) | ~5% | [3] |
| MDA-MB-468 | 0.25 | ~12% | [3] |
| MDA-MB-468 | 0.5 | ~20% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on breast cancer cells.
General Experimental Workflow
Caption: A generalized workflow for studying this compound's effects.
Cell Culture
-
Cell Lines: MDA-MB-231 (ATCC HTB-26), BT-549 (ATCC HTB-122), MCF-7 (ATCC HTB-22), SK-BR-3 (ATCC HTB-30).
-
Culture Medium:
-
For MDA-MB-231, MCF-7, and SK-BR-3: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For BT-549: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are detached using a 0.25% Trypsin-EDTA solution. The trypsin is neutralized with complete medium, and the cells are centrifuged and re-seeded into new flasks.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached with trypsin, and all cells are collected by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p-cdc2, STAT3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Key Molecular Targets and Downstream Effects
This compound's primary action on tubulin initiates a signaling cascade that affects several key cell cycle regulatory proteins.
Logical Relationship of this compound's Effects
Caption: Relationship between this compound's mechanism and its effects.
-
STAT3: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] Activated STAT3 is implicated in promoting cell proliferation and survival in breast cancer.
-
Cdc2/CDK1 and Cyclin B1: The G2/M arrest is mediated by the modulation of the Cdc2 (also known as CDK1)/Cyclin B1 complex. This compound treatment leads to altered phosphorylation of Cdc2, keeping the complex in an inactive state and preventing entry into mitosis.[3]
-
p53 and p21: In some cancer types, this compound can induce the expression of the tumor suppressor p53 and its downstream target p21, a cyclin-dependent kinase inhibitor. This can also contribute to cell cycle arrest.[3]
Conclusion
This compound represents a promising repurposed drug for breast cancer therapy. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics and subsequent G2/M cell cycle arrest, provides a strong rationale for its further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in breast cancer. Further studies, including in vivo models and combination therapies, are warranted to translate these preclinical findings into clinical applications.
References
- 1. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. elabscience.com [elabscience.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
In Vitro Anti-Leukemia and Myeloma Activity of Flubendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole, a benzimidazole (B57391) anthelmintic, has demonstrated significant preclinical anti-cancer activity, particularly against hematological malignancies such as leukemia and multiple myeloma.[1][2] This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its cytotoxic effects, underlying mechanisms of action, and the experimental protocols to evaluate its activity. The primary mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[3][2][4][5] this compound has been shown to be effective in both leukemia and myeloma cell lines, including those resistant to conventional chemotherapeutic agents like vinblastine.[2]
Quantitative Data: In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of leukemia and myeloma cell lines at nanomolar to low micromolar concentrations. The 50% inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Leukemia | |||
| OCI-AML2 | Acute Myeloid Leukemia | ~0.1 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | <1.0 | [1][6] |
| K562 | Chronic Myeloid Leukemia | >1.0 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | <1.0 | [6] |
| Myeloma | |||
| OPM2 | Multiple Myeloma | <1.0 | [1] |
| U266 | Multiple Myeloma | <1.0 | [1][7] |
| RPMI-8226 | Multiple Myeloma | <1.0 | [1][7] |
| MM.1S | Multiple Myeloma | <1.0 | [1] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-leukemic and anti-myeloma effects through the modulation of several key signaling pathways. The primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis (mitotic catastrophe).[3][2][4][5] Additionally, this compound has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are critical for the survival and proliferation of leukemia and myeloma cells.
Caption: this compound's primary mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-leukemia and anti-myeloma activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia and myeloma cell lines.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Leukemia or myeloma cell lines
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells in a final volume of 100 µL per well.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[4][5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in leukemia and myeloma cells treated with this compound using flow cytometry.
Materials:
-
Leukemia or myeloma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of leukemia and myeloma cells after this compound treatment.
Materials:
-
Leukemia or myeloma cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer supplemented with GTP (e.g., 1 mM) and glycerol (B35011) (e.g., 10%).[2]
-
Addition of this compound: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.
-
Measurement: Immediately begin measuring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes in a spectrophotometer set to 37°C.[2]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase compared to the control.
Conclusion
This compound demonstrates potent in vitro activity against leukemia and myeloma cell lines through the inhibition of tubulin polymerization and modulation of key survival signaling pathways. The provided protocols offer a comprehensive framework for researchers to further investigate the anti-cancer properties of this promising repurposed drug. These standardized methods will facilitate the comparison of data across different studies and contribute to a deeper understanding of this compound's therapeutic potential in hematological malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. kumc.edu [kumc.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. benchchem.com [benchchem.com]
Flubendazole's Impact on the Tumor Microenvironment and Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubendazole, a benzimidazole (B57391) anthelmintic, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth analysis of this compound's multifaceted impact on the tumor microenvironment and its profound anti-angiogenic effects. By disrupting microtubule dynamics and modulating key signaling pathways, this compound presents a promising avenue for cancer therapy. This document consolidates quantitative data on its efficacy, details essential experimental protocols for its study, and visualizes the complex molecular interactions it governs.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A crucial component of the TME is angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen. This compound, a drug with a well-established safety profile, has emerged as a promising agent that targets both the tumor cells directly and key components of the TME, including the vasculature.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][6] Furthermore, this compound modulates critical signaling pathways that drive tumor growth and angiogenesis, such as STAT3 and PI3K/AKT.[1][5][7]
Quantitative Data on this compound's Efficacy
The anticancer activity of this compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 1.75 ± 1.27 | [8] |
| Breast Cancer | BT-549 | 0.72 ± 1.18 | [8] |
| Breast Cancer | MCF-7 | 5.51 ± 1.28 | [8] |
| Breast Cancer | SK-BR-3 | 1.51 ± 1.25 | [8] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.623 | [9] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.728 | [9] |
| Non-Small Cell Lung Cancer | A549 | 2.02 ± 0.48 | [10] |
| Non-Small Cell Lung Cancer | H460 | 1.60 ± 0.41 | [10] |
| Non-Small Cell Lung Cancer | PC-9 | 1.36 ± 0.58 | [10] |
| Colorectal Cancer | HCT116, RKO, SW480 | 2 - 5 | [11] |
| Leukemia and Myeloma | Various | ≤ 1 | [12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Outcome | Reference |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 20 mg/kg, i.p., daily | Delayed tumor growth | [13] |
| Non-Small Cell Lung Cancer | BALB/c nude mice with A549 xenografts | 10 and 20 mg/kg, every other day | Notably decreased tumor volume and weight | [14] |
| Triple-Negative Breast Cancer | Xenograft model | Not specified | Suppressed tumor growth, angiogenesis, and metastasis | [1] |
| Leukemia and Myeloma | SCID mice with OCI-AML2 or OPM2 xenografts | 20-50 mg/kg/day, i.p. | Decreased tumor weight and volume up to 5-fold | [12] |
Core Mechanisms of Action
This compound's anticancer effects are attributed to several interconnected mechanisms that disrupt fundamental cellular processes in cancer cells and supporting stromal cells within the TME.
Microtubule Disruption
The primary and most well-characterized mechanism of this compound is its ability to inhibit the polymerization of tubulin, the building block of microtubules.[4][6] This action is similar to other microtubule-targeting agents like colchicine (B1669291).[4] The disruption of microtubule dynamics leads to:
-
G2/M Phase Cell Cycle Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their formation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[5][15]
-
Induction of Apoptosis and Mitotic Catastrophe: Prolonged cell cycle arrest and abnormal spindle formation trigger programmed cell death (apoptosis) and a form of cell death known as mitotic catastrophe.[4][5]
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound Plays an Important Anti-Tumor Role in Different Types of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances the Inhibitory Effect of Paclitaxel via HIF1α/PI3K/AKT Signaling Pathways in Breast Cancer [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound elicits anti-cancer effects via targeting EVA1A-modulated autophagy and apoptosis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 15. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Methodological & Application
Flubendazole Treatment Protocol for In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of flubendazole in in vivo xenograft models for cancer research. This compound, a benzimidazole (B57391) anthelmintic, has demonstrated significant anti-cancer properties by disrupting microtubule dynamics, inducing cell cycle arrest, and modulating key signaling pathways.
Mechanism of Action
This compound's primary anti-cancer effect stems from its ability to bind to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules.[1][2] This leads to mitotic catastrophe and cell cycle arrest, primarily at the G2/M phase.[1][2] Beyond its direct effect on microtubules, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression, including:
-
STAT3 Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis.[1][3][4] This inhibition has been observed in melanoma, colorectal, and non-small cell lung cancer models.[3][4][5]
-
PI3K/AKT Pathway: In some cancer types, such as paclitaxel-resistant breast cancer, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[5][6]
-
p53 Signaling Pathway: this compound can induce the expression of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[1][5]
-
Autophagy Induction: this compound can induce autophagy in cancer cells, which in some contexts, can lead to apoptosis.[3][5][7]
The following diagram illustrates the key signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo xenograft studies investigating the efficacy of this compound against different cancer types.
Table 1: this compound Treatment Protocols and Efficacy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HCT116 | BALB/c nude | 10 mg/kg & 30 mg/kg | Intraperitoneal | Every other day | Markedly reduced tumor volume and weight | [3] |
| Non-Small Cell Lung Cancer | A549 | BALB/c nude | 10 mg/kg & 20 mg/kg | Intraperitoneal | Every other day | Notably decreased tumor volume and weight | [4][8] |
| Breast Cancer | MDA-MB-231 | Nude | 25 mg/kg | Intraperitoneal | Daily | Tumor volume reduced from ~792 mm³ (control) to ~358 mm³ | [9][10][11] |
| Hepatocellular Carcinoma | Huh7 & MHCC-97H | BALB/c nude | 40 mg/kg | Intraperitoneal | Thrice a week | Significantly suppressed tumor growth | [12] |
| Leukemia | OCI-AML2 | SCID | 20-50 mg/kg | Intraperitoneal | Daily | Decreased tumor weight and volume up to 5-fold | [13] |
| Myeloma | OPM2 | SCID | 20-50 mg/kg | Intraperitoneal | Daily | Decreased tumor weight and volume up to 5-fold | [13] |
| Glioblastoma | SF-268 | Nude | 25 mg/kg | Intraperitoneal | Daily | Significantly inhibited tumor growth | [14] |
| Melanoma | B16F10 | C57BL/6J | 200 mg/kg | Intraperitoneal | Not specified | Suppressed melanoma growth | [15] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has low aqueous solubility, requiring a suitable vehicle for in vivo administration.
Protocol 1: Suspension in Saline and Tween-80
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.9% NaCl containing 0.01% Tween-80.
-
Suspend the this compound powder in the vehicle solution.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
Protocol 2: Solution in PEG300 and Saline
-
Dissolve this compound in 100% PEG300.
-
Add an equal volume of saline to achieve a final concentration of 50% PEG300.
-
Mix thoroughly to ensure a clear solution. Ultrasonic assistance may be required.[16]
Xenograft Tumor Model Establishment and Treatment
The following workflow outlines the key steps in a typical xenograft study using this compound.
Protocol 3: Xenograft Model and Treatment
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer this compound or the vehicle control according to the predetermined dose, route, and schedule (see Table 1).
-
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the study (defined by tumor size limits or treatment duration), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Process tumors for further analysis, such as histology, immunohistochemistry (e.g., for Ki-67, p-STAT3), or Western blotting.
-
Tumor Volume Measurement
Protocol 4: Caliper-Based Tumor Volume Measurement
-
Use digital calipers to measure the length (longest diameter) and width (perpendicular to the length) of the tumor.[17]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[17][18]
-
Record the measurements and calculated volumes for each animal at each time point.
Concluding Remarks
This compound presents a promising repurposed therapeutic for various cancers. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo xenograft studies to further evaluate its anti-cancer efficacy and mechanisms of action. Careful consideration of the appropriate xenograft model, this compound formulation, and treatment regimen is crucial for obtaining robust and reproducible results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 3. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 5. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma [ijbs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits PD-1 and suppresses melanoma growth in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. google.com [google.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
Determining the Potency of Flubendazole: IC50 Values Across Diverse Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flubendazole, a benzimidazole (B57391) anthelmintic, has garnered significant attention for its potential as a repurposed anticancer agent. Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6][7][8] This document provides a compilation of the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, a detailed protocol for determining these values, and an overview of the key signaling pathways affected by this compound.
Quantitative Analysis: IC50 Values of this compound
The IC50 value is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process by 50%. The following table summarizes the IC50 values of this compound across a range of cancer cell lines as determined by various studies. These values were predominantly obtained using cell viability assays such as the MTT assay.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | HCT116 | 2 - 5 | [9] |
| RKO | 2 - 5 | [9] | |
| SW480 | 2 - 5 | [9] | |
| Breast Cancer | MDA-MB-231 | 1.75 ± 1.27 | [10] |
| BT-549 | 0.72 ± 1.18 | [10] | |
| MCF-7 | 5.51 ± 1.28 | [10] | |
| SK-BR-3 | 1.51 ± 1.25 | [10] | |
| Non-Small Cell Lung Cancer | A549 | 2.02 ± 0.48 | [11] |
| H460 | 1.60 ± 0.41 | [11] | |
| PC-9 | 1.36 ± 0.58 | [11] | |
| Leukemia & Myeloma | Various | Nanomolar concentrations | [7][12] |
| Neuroblastoma | Various | Nanomolar concentrations | [13] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.[14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[15]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[16]
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound's Impact on Key Cancer Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways. A primary mechanism is the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis.[2][4][5][8] Additionally, this compound has been shown to inhibit the STAT3 and PI3K/AKT signaling pathways, both of which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][9][17][18][19]
Caption: Key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 7. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. clyte.tech [clyte.tech]
- 17. mdpi.com [mdpi.com]
- 18. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of STAT3 Phosphorylation Following Flubendazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention. Flubendazole, a benzimidazole (B57391) anthelmintic, has been identified as a potential anti-cancer agent that can suppress STAT3 activity.[1][2][3] This application note provides a detailed protocol for the analysis of STAT3 phosphorylation at tyrosine 705 (p-STAT3 Tyr705), a key marker of its activation, in cancer cells following treatment with this compound using Western blot analysis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies. In this application, the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are assessed. By comparing the ratio of p-STAT3 to total STAT3 in untreated versus this compound-treated cells, researchers can determine the inhibitory effect of the compound on STAT3 activation. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all lanes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for the Western blot analysis of p-STAT3 after this compound treatment.
References
Application Note: Assessing the Anti-Proliferative Effects of Flubendazole Using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole, a benzimidazole (B57391) anthelmintic agent with a well-established safety profile, has garnered significant interest as a promising anticancer drug.[1][2] Extensive research has demonstrated its efficacy against a variety of cancer types.[1][2] The anticancer properties of this compound are attributed to a multifaceted mechanism of action that includes the disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.[1][2] This application note provides a detailed protocol for utilizing the colony formation assay, a well-established in vitro method, to assess the long-term anti-proliferative effects of this compound on cancer cells.
The colony formation, or clonogenic assay, is a pivotal tool in cancer research for evaluating the ability of a single cell to undergo sustained proliferation and form a colony.[3] This assay provides a robust measure of a cell's reproductive viability and is considered the gold standard for determining cell survival after exposure to cytotoxic agents or radiation.[3] Unlike short-term viability assays that measure metabolic activity, the colony formation assay assesses long-term survival and the capacity for repopulation, which is critical in the context of cancer therapy.
Mechanism of Action of this compound
This compound exerts its anticancer effects primarily by targeting tubulin.[4][5] It binds to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules.[6][7] This disruption of the microtubule cytoskeleton leads to several downstream cellular events:
-
G2/M Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting tubulin polymerization, this compound causes spindle abnormalities, leading to an arrest of the cell cycle in the G2/M phase.[4][6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.[1][2]
-
Inhibition of Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the STAT3 and PI3K/AKT pathways.[6][8][9][10]
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116, SF-268)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Cell culture incubator (37°C, 5% CO2)
-
Fixation solution: 4% paraformaldehyde in PBS or methanol (B129727)
-
Staining solution: 0.5% crystal violet in methanol or hematoxylin
-
Microscope
-
Cell counter or hemocytometer
Protocol for Colony Formation Assay
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in a cell culture incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A vehicle control (DMSO) should be included.
-
The next day, carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete culture medium.
-
Return the plates to the incubator and allow the colonies to grow for a period of 7 to 14 days, or until visible colonies are formed in the control wells. The medium can be changed every 2-3 days if necessary.
-
-
Fixation and Staining:
-
Once colonies are of a sufficient size (typically >50 cells), remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1-2 mL of staining solution to each well and incubate for 10-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water to remove excess stain.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Visually count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or with the aid of imaging software.[3]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Data Presentation
The quantitative data from the colony formation assay can be summarized in tables for clear comparison of the effects of different this compound concentrations.
Table 1: Effect of this compound on Colony Formation in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction | Reference |
| MDA-MB-231 (Breast Cancer) | 0 (Vehicle) | 185 ± 12 | 37.0 | 1.00 | [11] |
| 0.125 | 98 ± 8 | 19.6 | 0.53 | [11] | |
| HCT116 (Colorectal Cancer) | 0 (Vehicle) | 210 ± 15 | 42.0 | 1.00 | [12] |
| 1.0 | 115 ± 10 | 23.0 | 0.55 | [12] | |
| 2.0 | 45 ± 5 | 9.0 | 0.21 | [12] | |
| SF-268 (Glioma) | 0 (Vehicle) | 150 ± 10 | 15.0 | 1.00 | [13] |
| 0.25 | 80 ± 7 | 8.0 | 0.53 | [13] | |
| 0.5 | 35 ± 4 | 3.5 | 0.23 | [13] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| MDA-MB-231 (Breast Cancer) | ~0.2 | MTT Assay (72h) | [14] |
| BT-549 (Breast Cancer) | ~0.2 | MTT Assay (72h) | [14] |
| HCT116 (Colorectal Cancer) | ~2-5 | MTT Assay (48h) | [12] |
| SF-268 (Glioma) | ~0.4 | CCK-8 Assay (24h) | [15] |
| T-98G (Glioma) | ~0.5 | CCK-8 Assay (24h) | [15] |
Visualizations
Caption: Experimental workflow for the colony formation assay with this compound treatment.
Caption: Simplified signaling pathways affected by this compound leading to anti-proliferative effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 5. This compound Plays an Important Anti-Tumor Role in Different Types of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 11. oncotarget.com [oncotarget.com]
- 12. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle in Response to Flubendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole, a benzimidazole (B57391) anthelmintic agent, has demonstrated significant anticancer properties by disrupting microtubule polymerization.[1][2][3] This interference with microtubule dynamics leads to a mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent apoptosis in cancerous cells.[3][4][5] Flow cytometry, a powerful technique for single-cell analysis, is an essential tool for quantifying the effects of compounds like this compound on cell cycle distribution. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This document provides detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry, presents quantitative data from representative studies, and illustrates the key signaling pathways and experimental workflows.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis. PI is a fluorescent molecule that intercalates into the major groove of double-stranded DNA. The fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2 or M phase of the cell cycle, having replicated their DNA (4N), will exhibit approximately twice the fluorescence intensity of cells in the G0 or G1 phase (2N). Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the distribution of fluorescence intensities across a population of cells, the proportion of cells in each phase of the cell cycle can be accurately quantified. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[4][6]
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Cycle
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Glioma Cell Lines (SF-268 and T-98G) after 36 hours of treatment.[4]
| Cell Line | This compound (µM) | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| SF-268 | 0 (Control) | 72.56 ± 2.14 | Not Reported | 12.16 ± 1.53 |
| 0.25 | 59.68 ± 1.65 | Not Reported | 23.46 ± 3.08 | |
| 0.5 | 15.14 ± 4.81 | Not Reported | 75.83 ± 9.01 | |
| T-98G | 0 (Control) | 72.21 ± 1.69 | Not Reported | 9.63 ± 1.53 |
| 0.25 | 64.13 ± 1.35 | Not Reported | 17.98 ± 2.38 | |
| 0.5 | 51.58 ± 3.41 | Not Reported | 36.80 ± 4.90 |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Line (MDA-MB-231) after 24 hours of treatment.[6]
| Treatment | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Control (DMSO) | 58.31 ± 1.46 | Not Reported | 25.49 ± 1.91 |
| This compound (0.25 µM) | 34.98 ± 3.97 | Not Reported | 42.93 ± 3.65 |
| This compound (0.5 µM) | 16.44 ± 2.85 | Not Reported | 55.55 ± 3.99 |
Experimental Protocols
This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide staining.
Materials
-
This compound (prepared in DMSO)[4]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4][7]
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., SF-268, T-98G, MDA-MB-231) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.25 µM, 0.5 µM) or a vehicle control (DMSO, final concentration <0.1%).[4]
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 36 hours).[4][6]
Protocol for Cell Staining with Propidium Iodide
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.[8]
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5-10 minutes to remove the ethanol.[8]
-
Wash the cell pellet twice with PBS to remove any residual ethanol.[8]
-
Resuspend the cell pellet in the PI/RNase A staining solution.[4]
-
Incubate the cells for 30 minutes at 37°C or 1 hour at room temperature in the dark.[4][8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway
Caption: this compound-induced G2/M arrest signaling.
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 4. This compound inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Flubendazole: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole, a benzimidazole (B57391) carbamate (B1207046) anthelmintic drug, has demonstrated significant potential as an anticancer agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, which leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, intended to support research and drug development in oncology.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach. The core mechanism is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules.[1][4] This leads to mitotic catastrophe and G2/M phase cell cycle arrest.[1][5] Beyond its impact on the cytoskeleton, this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including:
-
STAT3 Signaling: this compound can inhibit the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis.[6][7][8]
-
p53 Signaling: It can upregulate the expression of the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest and apoptosis.[1][3][9]
-
NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a pathway crucial for inflammation and cell survival.[10]
-
PI3K/AKT Pathway: In certain contexts, this compound can inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[1][11]
-
Autophagy: this compound can induce autophagy, a cellular self-degradation process, which in some cancer cells can lead to cell death.[6][7]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been documented across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| A549 | Non-small Cell Lung Cancer | 2.02 ± 0.48 | 48 | [6] |
| H460 | Non-small Cell Lung Cancer | 1.60 ± 0.41 | 48 | [6] |
| PC-9 | Non-small Cell Lung Cancer | 1.36 ± 0.58 | 48 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.75 ± 1.27 | Not Specified | [12] |
| BT-549 | Triple-Negative Breast Cancer | 0.72 ± 1.18 | Not Specified | [12] |
| MCF-7 | Breast Cancer (ER+) | 5.51 ± 1.28 | Not Specified | [12] |
| SK-BR-3 | Breast Cancer (HER2+) | 1.51 ± 1.25 | Not Specified | [12] |
| HCT116 | Colorectal Cancer | 2-5 | 48 | [7][13] |
| RKO | Colorectal Cancer | 2-5 | 48 | [7][13] |
| SW480 | Colorectal Cancer | 2-5 | 48 | [7][13] |
| Huh7 | Hepatocellular Carcinoma | 0.263 ± 0.586 | 72 | [14] |
| SNU449 | Hepatocellular Carcinoma | 2.873 ± 0.961 | 72 | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Required Concentration: Decide on the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate Mass: Calculate the mass of this compound powder needed. The molecular weight of this compound is 313.3 g/mol .
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired concentration.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.[15]
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[16]
Note: this compound has poor aqueous solubility.[17] DMSO is the recommended solvent for preparing concentrated stock solutions.[16][18]
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: Preparation of Working Solutions and Cell Treatment
Objective: To dilute the this compound stock solution to final working concentrations in cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the small volume of the DMSO stock solution to the larger volume of cell culture medium while gently mixing.[15]
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
96-well cell culture plates with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound as described in Protocol 2.
-
Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[19][20]
-
Solubilize Formazan Crystals:
-
Measure Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm or 590 nm) using a multi-well plate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Plot the results to determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Mandatory Visualization: Signaling Pathways
Caption: this compound's Mechanism of Action on Cellular Pathways.
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Plays an Important Anti-Tumor Role in Different Types of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma [ijbs.com]
- 15. benchchem.com [benchchem.com]
- 16. medkoo.com [medkoo.com]
- 17. Cyclodextrin Dispersion of Mebendazole and this compound Improves In Vitro Antiproliferative Activity [mdpi.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Application Notes and Protocols: In Vivo Imaging of Flubendazole-Treated Tumors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole, a benzimidazole (B57391) anthelmintic agent approved by the FDA, has demonstrated significant potential as a repurposed anticancer drug.[1][2] Its efficacy has been observed in various cancer types, including colorectal cancer, breast cancer, leukemia, myeloma, and melanoma.[1][3][4][5] The primary mechanisms of action involve the disruption of microtubule dynamics, inhibition of key signaling pathways like STAT3, and induction of cellular processes such as apoptosis and autophagy.[3][6][7] In vivo studies using mouse models are crucial for evaluating the therapeutic efficacy and pharmacodynamics of this compound. Non-invasive imaging techniques provide a powerful means to longitudinally monitor tumor response to treatment in real-time.[8][9]
These application notes provide detailed protocols for establishing tumor models, administering this compound, and performing in vivo imaging to assess treatment outcomes.
Mechanisms of this compound Antitumor Activity
This compound exerts its anticancer effects through a multi-faceted approach. It primarily acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization.[1][4] This disruption of the microtubule network leads to G2/M cell cycle arrest and mitotic catastrophe.[5][6] Additionally, this compound has been shown to inhibit the STAT3 signaling pathway, which is a key regulator of tumor cell proliferation, survival, and angiogenesis.[3][10] By blocking STAT3, this compound downregulates the expression of target genes like MCL1, VEGF, and BIRC5.[3] This inhibition, coupled with the activation of autophagy and induction of apoptosis, contributes to its potent antitumor activity.[3][7]
Quantitative Data on this compound Efficacy in Mouse Models
The following tables summarize the quantitative outcomes of this compound treatment in various preclinical mouse tumor models.
Table 1: Efficacy of this compound in Colorectal Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Protocol | Outcome Metric | Result (vs. Control) | Reference |
| HCT116 | Nude Mice | 10 mg/kg, i.p., every other day | Tumor Volume | Markedly Reduced | [3] |
| HCT116 | Nude Mice | 30 mg/kg, i.p., every other day | Tumor Volume | Markedly Reduced | [3] |
| HCT116 | Nude Mice | 10 mg/kg, i.p., every other day | Tumor Weight | Significantly Reduced | [3] |
| HCT116 | Nude Mice | 30 mg/kg, i.p., every other day | Tumor Weight | Significantly Reduced | [3] |
Table 2: Efficacy of this compound in Melanoma Isograft Model
| Cell Line | Mouse Strain | Treatment Protocol | Outcome Metric | Result (vs. Control) | Reference |
| B16F10 | C57BL/6J | 200 mg/kg, i.p., daily (5 on/2 off) | Tumor Volume at Day 15 | ~200 mm³ vs. ~1000 mm³ | [11] |
| B16F10 | C57BL/6J | 200 mg/kg, i.p., daily (5 on/2 off) | Survival at Day 17 | 100% vs. 0% | [11] |
| B16F10 | C57BL/6J | 200 mg/kg, i.p., daily (5 on/2 off) | PD-1 Expression | Suppressed | [11] |
Table 3: Efficacy of this compound in Hematologic Malignancy Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Outcome Metric | Result (vs. Control) | Reference |
| OCI-AML2 (Leukemia) | SCID Mice | 20-50 mg/kg/day, i.p. | Tumor Weight & Volume | Up to 5-fold decrease | [12] |
| OPM2 (Myeloma) | SCID Mice | 20-50 mg/kg/day, i.p. | Tumor Weight & Volume | Up to 5-fold decrease | [12] |
Experimental Protocols
Protocol for Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft or isograft tumor model, a common prerequisite for in vivo imaging studies.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231-luc, B16F10)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, for some cell lines)
-
6-8 week old immunocompromised (e.g., Nude, SCID) or immunocompetent (e.g., C57BL/6J) mice
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Culture cancer cells to ~80-90% confluency under standard conditions.
-
Harvest the cells by trypsinization, neutralize with serum-containing medium, and centrifuge at 200 x g for 5 minutes.[13]
-
Resuspend the cell pellet in sterile PBS or medium at a concentration of 5 x 10⁷ cells/mL. For some models, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.[3][11]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse.[3]
-
Allow tumors to grow. Monitor the health and body weight of the mice regularly.
-
Begin measuring tumor volume every other day using calipers once tumors become palpable (~3-4 weeks).[13] Calculate volume using the formula: V = 0.5 x length x width².[3]
-
Randomize mice into treatment and control groups when tumor volumes reach a predetermined size (e.g., 40-100 mm³).[3][11]
Protocol for this compound Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., Saline (0.9% NaCl) with 0.5% Tween 80 and 0.01% DMSO)[11]
-
Sonicator
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the this compound suspension. For a 10 mg/mL stock, suspend the required amount of this compound powder in the vehicle.
-
Sonicate the suspension to ensure it is homogenous before administration.[11]
-
Administer this compound via intraperitoneal (i.p.) injection. The volume is typically calculated based on the mouse's body weight (e.g., 20 ml/kg).[11]
-
The dosing schedule can vary. A common regimen is daily or every other day.[3][11] For example, 10-30 mg/kg every other day for colorectal cancer models or 200 mg/kg daily on a 5-days-on/2-days-off schedule for melanoma models.[3][11]
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
Protocol for In Vivo Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique for monitoring tumor growth and metastasis, requiring tumor cells that express a luciferase enzyme.[8][9]
Materials:
-
Tumor-bearing mice with luciferase-expressing cells (e.g., MDA-MB-231-luc)
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS®) with an integrated anesthesia unit[8][14]
Procedure:
-
Anesthetize the mice using isoflurane (e.g., 2% for maintenance).[8]
-
Prepare the D-Luciferin solution according to the manufacturer's instructions.
-
Administer D-Luciferin to each mouse via intraperitoneal injection.
-
Place the mice in the light-tight chamber of the imaging system.[8]
-
Acquire bioluminescent images at set time points post-luciferin injection. The signal intensity typically peaks within 10-15 minutes.
-
Use the system's software to draw regions of interest (ROIs) around the tumor area to quantify the bioluminescent signal.[14] The signal is typically expressed as photons per second (p/s).[14]
-
Repeat imaging at regular intervals (e.g., weekly) to track tumor response to this compound treatment over time.[15]
Protocol for In Vivo Fluorescence Imaging
Fluorescence imaging can be used to track fluorescently-labeled drugs, antibodies, or nanoparticles, or to monitor tumors expressing fluorescent proteins.[16][17] Near-infrared (NIR) fluorophores are often preferred for in vivo applications to minimize tissue autofluorescence and improve signal penetration.[17]
Materials:
-
Tumor-bearing mice
-
Fluorescent probe (e.g., Cy7-labeled drug, tumor cells expressing GFP/RFP)
-
In vivo fluorescence imaging system with appropriate excitation/emission filters[16]
Procedure:
-
Select an appropriate anesthesia protocol to immobilize the mice during imaging.[16]
-
If tracking a fluorescent agent, administer it via the desired route (e.g., tail vein injection).[16]
-
Place the animal in the imaging chamber.
-
Set the appropriate excitation and emission wavelengths for the specific fluorophore. For example, for Cy7, use an excitation around 700-770 nm and an emission filter at 790 nm long-pass.[16]
-
Acquire images at various time points to analyze the biodistribution and tumor accumulation of the fluorescent probe.[16]
-
Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.[18]
-
After the final in vivo imaging session, organs can be dissected for ex vivo imaging to confirm signal localization and obtain more precise measurements.[18][19]
References
- 1. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 10. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits PD-1 and suppresses melanoma growth in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imaging Tumor Cell Movement In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Note: Quantification of Flubendazole and its Metabolites in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole (FLBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in both human and veterinary medicine.[1][2] Understanding its metabolic fate is critical for pharmacokinetic studies, drug efficacy, safety assessment, and for the analysis of residues in food products.[1] The primary metabolic pathways of this compound involve the reduction of the ketone group to form reduced this compound (R-FLBZ) and the hydrolysis of the methylcarbamate group to yield hydrolyzed this compound (H-FLBZ), also known as 2-aminothis compound.[1][3] This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in plasma using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of this compound
This compound undergoes two primary metabolic transformations as illustrated below. Phase I metabolism involves reduction and hydrolysis.[1][4] The resulting metabolites can also undergo further Phase II metabolism, such as glucosidation.[5]
Caption: Metabolic pathway of this compound.
Experimental Protocols
This section details the materials and procedures for the quantification of this compound and its metabolites in plasma.
Materials and Reagents
-
This compound, Reduced this compound, and Hydrolyzed this compound reference standards (≥95% purity).[6]
-
Stable isotope-labeled internal standard (e.g., this compound-d3 or 2-Aminothis compound-¹³C₆).[1][7]
-
Acetonitrile (B52724) (LC-MS grade).
-
Methanol (B129727) (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
EDTA-K2 anticoagulant tubes.
-
Solid-phase extraction (SPE) cartridges (e.g., SCX or Oasis HLB).[1][8]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and rapid method for sample preparation.
-
Sample Aliquoting : Thaw frozen plasma samples on ice. To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.[7]
-
Protein Precipitation : Add 150 µL of cold acetonitrile to the plasma sample.[7]
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Sample Spiking : To 1 mL of plasma, add a known concentration of the internal standard.[1]
-
Initial Extraction : Add 3 mL of ethyl acetate or acetone, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[1][9]
-
Supernatant Collection : Transfer the supernatant to a new tube. Repeat the extraction step on the remaining pellet and combine the supernatants.[1]
-
SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., SCX) according to the manufacturer's instructions.[1]
-
Sample Loading : Load the combined supernatant onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge to remove interfering substances.
-
Elution : Elute the analytes with an appropriate solvent (e.g., 10 mL of acetonitrile and ammonia (B1221849) water, 97:3, v/v).[6]
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution : Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase.[1]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These should be optimized for the specific instrument being used.
-
Chromatographic Column : A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) is commonly used.[10]
-
Mobile Phase : A gradient elution with mobile phase A (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.[10][11]
-
Flow Rate : A flow rate of 0.2-0.6 mL/min is generally used.[10][12]
-
Injection Volume : 5-10 µL.[13]
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is suitable for these analytes.[5]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification.[14]
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of this compound and its metabolites.
Table 1: LC-MS/MS Method Performance in Plasma/Serum
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| This compound | 5 | 5-250 | Not Specified | [12] |
| Reduced this compound | Not Specified | Not Specified | Not Specified | |
| Hydrolyzed this compound | Not Specified | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Performance in Other Biological Matrices
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | Reference |
| This compound | Egg | 1 | 77 | [9] |
| Hydrolyzed this compound | Egg | 1 | 78 | [9] |
| Reduced this compound | Egg | 2 | 80 | [9] |
| This compound | Poultry Muscle | 1 | 92 | [9] |
| Hydrolyzed this compound | Poultry Muscle | 1 | 95 | [9] |
| Reduced this compound | Poultry Muscle | 1 | 90 | [9] |
| This compound | Fish | 7.45 (CCβ) | 90-105 | [15] |
| This compound | Shrimp | 7.1 (CCβ) | 90-108 | [15] |
LLOQ: Lower Limit of Quantification; CCβ: Decision Capability
Experimental Workflow
The overall workflow for the quantification of this compound and its metabolites in plasma is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and its primary metabolites, reduced and hydrolyzed this compound, in plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required sensitivity and the complexity of the plasma matrix. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development to accurately assess the pharmacokinetic profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS-MS identification of albendazole and this compound metabolites formed ex vivo by Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caa.go.jp [caa.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Determination of this compound and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. benchchem.com [benchchem.com]
- 14. Study of this compound in fish and shrimp: HPLC-MS/MS vs UPLC-MS/MS. [wisdomlib.org]
- 15. LC-MS/MS method for this compound in fish and shrimp validated. [wisdomlib.org]
Application Notes and Protocols: Targeting Breast Cancer Stem Cells with Flubendazole using the Mammosphere Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies.[1][2][3][4] In breast cancer, these cells are often identified by specific cell surface markers (e.g., CD44high/CD24low) and can be functionally isolated and studied using the in vitro mammosphere formation assay.[1][3][4][5] This assay is based on the principle that stem/progenitor cells can survive and proliferate in anchorage-independent conditions, forming three-dimensional spherical colonies known as mammospheres. The efficiency of mammosphere formation is considered a surrogate measure of the self-renewal capacity of breast cancer stem cells (BCSCs).[6]
Flubendazole, an FDA-approved anthelmintic drug, has emerged as a promising agent for targeting BCSCs.[1][2][3][4] Studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells and, significantly, reduce the BCSC population by suppressing mammosphere formation.[1][2][3][4][7] The mechanism of action involves the inhibition of tubulin polymerization, leading to a G2/M phase cell cycle arrest and induction of apoptosis.[1][2][3][4][8] Furthermore, this compound has been shown to modulate key signaling pathways involved in stem cell self-renewal, such as the STAT3 pathway.[5][8]
These application notes provide detailed protocols for utilizing the mammosphere formation assay to evaluate the efficacy of this compound against breast cancer stem cells.
Data Presentation: Efficacy of this compound on Mammosphere Formation
The following tables summarize the quantitative effects of this compound on key BCSC characteristics as reported in preclinical studies.
Table 1: Effect of this compound on Mammosphere Formation in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Duration of Treatment | Reduction in Mammosphere Number | Reduction in Mammosphere Size | Reference |
| MDA-MB-231 | 0.125 | 7 days | Significant reduction | Significant reduction | [7] |
| MDA-MB-231 | 0.25 | 7 days | Significant reduction | Significant reduction | [7] |
| BT-549 | Not specified | Not specified | Significant reduction | Significant reduction | [7] |
Table 2: Effect of this compound on Breast Cancer Stem Cell Markers and Self-Renewal Gene Expression
| Cell Line | This compound Concentration (µM) | Outcome | Effect | Reference |
| MDA-MB-231 | Not specified | CD44high/CD24low population | Reduced | [1][3][4] |
| MDA-MB-231 | 0 - 2.0 | c-MYC expression | Decreased | [2][7] |
| MDA-MB-231 | 0 - 2.0 | OCT4 expression | Decreased | [2][7] |
| MDA-MB-231 | 0 - 2.0 | SOX2 expression | Decreased | [2][7] |
| MDA-MB-231 | 0 - 2.0 | NANOG expression | Decreased | [2][7] |
Experimental Protocols
Protocol 1: Primary Mammosphere Formation Assay with this compound Treatment
This protocol details the procedure for forming primary mammospheres from breast cancer cell lines and assessing the impact of this compound.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, BT-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
Ultra-low attachment plates or flasks
-
This compound stock solution (dissolved in DMSO)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture breast cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.[6]
-
-
Cell Counting and Seeding:
-
Resuspend the cell pellet in mammosphere culture medium.
-
Perform a cell count using trypan blue to determine the number of viable cells.
-
Prepare a single-cell suspension. This is a critical step to ensure that mammospheres arise from individual cells. If necessary, pass the cell suspension through a 40 µm cell strainer.[9]
-
Seed the cells at a low density (e.g., 5,000 to 20,000 cells/mL) in ultra-low attachment plates.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in mammosphere culture medium from the stock solution. A vehicle control (DMSO) must be included. Typical final concentrations to test range from 0.1 µM to 1.0 µM.[2][7]
-
Add the this compound dilutions or vehicle control to the appropriate wells at the time of cell seeding.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days. Do not disturb the plates during the initial days of culture to allow for sphere formation.[9]
-
Quantification and Analysis:
-
After the incubation period, count the number of mammospheres per well using a microscope. Typically, spheres with a diameter greater than 50-60 µm are counted.[7]
-
Capture images of the mammospheres and measure their diameter using imaging software.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: (Number of mammospheres counted / Number of cells seeded) x 100%
-
Protocol 2: Secondary Mammosphere Formation Assay (Assessment of Self-Renewal)
This protocol assesses the effect of this compound on the self-renewal capacity of BCSCs by passaging the primary mammospheres.
Procedure:
-
Harvesting Primary Mammospheres:
-
Collect the primary mammospheres, including those treated with this compound and the vehicle control, into sterile conical tubes.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the spheres.
-
-
Dissociation into Single Cells:
-
Carefully aspirate the supernatant.
-
Add pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C.
-
Gently pipette the suspension up and down to dissociate the mammospheres into a single-cell suspension.[9]
-
Neutralize the trypsin with complete medium or a trypsin inhibitor.
-
-
Re-plating:
-
Centrifuge the single-cell suspension and resuspend the pellet in fresh mammosphere culture medium.
-
Perform a viable cell count.
-
Re-plate the cells in new ultra-low attachment plates at the same density as the primary assay.
-
Continue to treat the respective groups with the same concentrations of this compound or vehicle control.
-
-
Incubation and Quantification:
-
Incubate the plates for another 7-10 days.
-
Count the number and measure the size of the secondary mammospheres as described in Protocol 1. A decrease in the MFE in the this compound-treated group compared to the control indicates an impairment of self-renewal capacity.
-
Visualizations
Caption: Workflow for assessing this compound's effect on mammosphere formation.
Caption: this compound's inhibitory effects on key BCSC pathways.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 4. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Plays an Important Anti-Tumor Role in Different Types of Cancers [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Compound Libraries with Flubendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole, a benzimidazole (B57391) anthelmintic, has garnered significant interest as a potential anticancer agent due to its potent microtubule-destabilizing activity.[1][2] By binding to β-tubulin, this compound disrupts the formation and function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4] This interference with microtubule dynamics leads to G2/M cell cycle arrest and ultimately induces apoptosis in rapidly proliferating cancer cells.[3][5] The well-established safety profile and oral bioavailability of this compound make it an attractive candidate for drug repurposing in oncology.
High-throughput screening (HTS) of compound libraries is a critical strategy in drug discovery for identifying novel chemical entities with desired biological activity.[6] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, either as a reference compound for identifying new microtubule inhibitors or as a tool for screening for synergistic drug combinations. The protocols outlined below are designed for automated HTS platforms and focus on cell-based and biochemical assays to assess tubulin polymerization and cell viability.
Mechanism of Action of this compound
This compound exerts its primary anticancer effect by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics triggers a cascade of cellular events, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3][7]
-
Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic apoptotic pathway, resulting in programmed cell death.[1][3]
-
Disruption of Cellular Transport: Microtubule-dependent intracellular transport processes are inhibited.
The signaling pathway affected by this compound is depicted below:
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel microtubule inhibitors using this compound as a reference compound involves several stages, from assay development to hit validation.
Data Presentation: Representative Quantitative Data
The following tables summarize typical quantitative data that can be generated from HTS campaigns involving this compound and other tubulin polymerization inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Tubulin Polymerization | Turbidity-based | 0.1 - 1.0 |
| Nocodazole (Control) | Tubulin Polymerization | Turbidity-based | 0.2 - 2.0 |
| Paclitaxel (Control) | Tubulin Stabilization | Fluorescence-based | N/A (Enhancer) |
Table 2: Cell-Based Assay Data for this compound
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity | Neuroblastoma (SK-N-BE2) | IC50 | 0.05 - 0.2 µM[1] |
| Cell Viability | Hepatocellular Carcinoma (Huh7) | IC50 | 0.263 ± 0.586 µM[8] |
| Cell Viability | Hepatocellular Carcinoma (SNU449) | IC50 | 2.873 ± 0.961 µM[8] |
| G2/M Arrest | Hepatocellular Carcinoma (HCC) | Effective Concentration | 0.25 - 0.5 µM[8] |
Table 3: HTS Assay Quality Control Parameters
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and statistical effect size. | ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the negative control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% |
Experimental Protocols
High-Throughput Tubulin Polymerization Assay (Turbidity-Based)
This biochemical assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.[4]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[4]
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds and this compound (positive control) dissolved in DMSO
-
Paclitaxel (negative control for inhibition)
-
384-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.[4]
-
Prepare a 2X tubulin polymerization buffer containing General Tubulin Buffer, 2 mM GTP, and 20% glycerol. Keep on ice.
-
Prepare serial dilutions of test compounds and controls in 1X tubulin polymerization buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Using an automated liquid handler, dispense 10 µL of the compound dilutions into the wells of a 384-well plate.
-
To initiate the reaction, add 10 µL of the cold 2X tubulin solution to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
High-Throughput Cell Viability Assay (MTS-Based)
This cell-based assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds and this compound (positive control) dissolved in DMSO
-
MTS reagent
-
384-well, black, clear-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Seed cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells using an automated liquid handler. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
MTS Assay and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
High-Content Screening for Cytoskeletal Integrity
This imaging-based assay provides a more detailed phenotypic analysis of the effects of compounds on the microtubule network.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds and this compound (positive control)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
384-well imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the cell viability assay (steps 1 and 2).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-tubulin primary antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.[9]
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify various cellular features, such as microtubule network integrity, cell shape, and nuclear morphology.
-
Conclusion
This compound serves as a valuable tool in high-throughput screening campaigns aimed at discovering novel anticancer agents that target microtubule dynamics. The detailed protocols provided in this application note offer robust methods for identifying and characterizing new tubulin polymerization inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen large compound libraries and validate promising hits. The integration of high-content screening can further provide deep insights into the cellular mechanisms of action of identified compounds.
References
- 1. Identification of this compound as potential anti-neuroblastoma compound in a large cell line screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as potential anti-neuroblastoma compound in a large cell line screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving flubendazole solubility for in vitro and in vivo studies
Welcome to the technical support center for improving the solubility of flubendazole in your research. This compound, a benzimidazole (B57391) anthelmintic, is characterized by its low aqueous solubility, which can present significant challenges for both in vitro and in vivo studies, leading to poor bioavailability and inconsistent results.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound's poor solubility?
A1: The main challenges include:
-
Low Bioavailability: Poor solubility leads to limited absorption in the gastrointestinal tract, resulting in low and variable systemic exposure.[2][3]
-
Inconsistent In Vitro Results: Difficulty in preparing stock solutions and maintaining drug solubility in culture media can lead to unreliable data in cell-based assays.
-
Formulation Difficulties: Developing suitable formulations for oral or parenteral administration is challenging due to the drug's hydrophobic nature.
Q2: What are the most effective strategies for enhancing the solubility of this compound?
A2: Based on current research, the most promising methods are:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert the drug from a crystalline to a more soluble amorphous state.[4][5][6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase its apparent water solubility.[1][7][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion | - Poor miscibility between this compound and the polymer. - Inefficient solvent removal during preparation. | - Screen different polymers (e.g., PVP, HPMC, PEtOx) to find a more compatible one.[4][9] - Optimize the drug-to-polymer ratio. - Ensure complete solvent removal by adjusting drying time and temperature. |
| Drug recrystallization during storage or dissolution | - The amorphous state is thermodynamically unstable. - High humidity or temperature can promote crystallization. | - Select polymers with a high glass transition temperature (Tg). - Store the ASD in a desiccator at a controlled temperature. - Incorporate a secondary polymer or a crystallization inhibitor.[4] |
| Poor dissolution enhancement | - The drug is not fully amorphous. - Inappropriate polymer selection. | - Characterize the ASD using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state.[4] - Experiment with different hydrophilic polymers and drug-to-polymer ratios.[9] |
Cyclodextrin Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Limited increase in solubility | - Suboptimal this compound-to-cyclodextrin molar ratio. - Inefficient complexation method. | - Perform a phase solubility study to determine the optimal molar ratio. - Try different complexation methods such as kneading, co-evaporation, or freeze-drying. |
| Precipitation of the complex upon dilution | - The complex may dissociate when diluted below a critical concentration. | - Prepare a more concentrated stock solution. - Add a co-solvent or surfactant to the final medium to stabilize the complex. |
| Inconsistent results in biological assays | - Interaction of the cyclodextrin with cell membranes or assay components. | - Run appropriate vehicle controls containing only the cyclodextrin. - Choose a cyclodextrin with lower cellular toxicity if necessary. |
Nanosuspensions
| Issue | Possible Cause | Troubleshooting Steps |
| Large particle size or aggregation | - Inadequate stabilizer concentration or type. - Suboptimal processing parameters (e.g., stirring speed, sonication power). | - Screen different stabilizers (e.g., surfactants, polymers) and their concentrations.[10] - Optimize the parameters of the preparation method (e.g., high-pressure homogenization, precipitation).[10][11] |
| Physical instability (crystal growth) | - Ostwald ripening, where larger particles grow at the expense of smaller ones. | - Use a combination of stabilizers to provide both steric and electrostatic stabilization. - Lyophilize the nanosuspension to create a stable solid powder for reconstitution.[10] |
| Contamination from the milling process | - Erosion of milling media during wet milling. | - Use high-density milling media (e.g., yttrium-stabilized zirconium oxide). - Analyze the final product for any contaminants. |
Quantitative Data Summary
The following tables summarize the reported improvements in this compound solubility and bioavailability using different formulation strategies.
Table 1: Enhancement of this compound Solubility
| Formulation Method | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Cyclodextrin Complexation | 2-hydroxypropyl-β-cyclodextrin (HPβCD) | 30-fold | [8] |
| Solid Dispersion | Poly(2-ethyl-2-oxazoline) (PEtOx) | Significantly enhanced | [9] |
Table 2: Improvement in this compound Bioavailability (in vivo studies)
| Formulation Method | Animal Model | Key Pharmacokinetic Parameter Improvement | Reference |
| Nanofibrous Solid Dispersion | Rats | AUC and Cmax more than one order of magnitude higher than crystalline drug | [3] |
| Amorphous Solid Dispersion (ASD) | Jirds | Increased plasma concentrations with increasing oral doses | [5] |
| HPβCD Solution | Pigs | Significantly higher Cmax and AUC for the main metabolite compared to suspension | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Electrospinning
This protocol is based on the work of Becelaere et al. (2022) for producing stable amorphous solid dispersions with high drug loading.[13]
Materials:
-
This compound
-
Poly(2-ethyl-2-oxazoline) (PEtOx)
-
Suitable solvent system (e.g., a mixture of dichloromethane (B109758) and ethanol)
Equipment:
-
Electrospinning apparatus
-
Magnetic stirrer
-
High-voltage power supply
-
Syringe pump
-
Grounded collector
Methodology:
-
Prepare a solution by dissolving this compound and PEtOx in the solvent system. The concentration of the polymer may need to be adjusted based on the drug loading.
-
Load the solution into a syringe fitted with a metallic needle.
-
Mount the syringe on the syringe pump and connect the needle to the high-voltage power supply.
-
Position the needle at a fixed distance from the grounded collector.
-
Apply a high voltage (e.g., 15-25 kV) and initiate the solution flow using the syringe pump at a constant rate.
-
Collect the resulting nanofibers on the grounded collector.
-
Dry the collected nanofibrous mat under vacuum to remove any residual solvent.
Characterization:
-
Morphology: Scanning Electron Microscopy (SEM)
-
Physical State: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC)
-
Dissolution: In vitro dissolution testing in a relevant medium (e.g., simulated gastric fluid).
Workflow for Amorphous Solid Dispersion Preparation.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is a general method for preparing inclusion complexes.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Freeze-dryer or vacuum oven
Methodology:
-
Prepare an aqueous solution of HPβCD.
-
Add this compound to the HPβCD solution in a specific molar ratio (e.g., 1:1).
-
Stir the mixture at a controlled temperature for an extended period (e.g., 24-48 hours) to facilitate complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Lyophilize (freeze-dry) or evaporate the solvent under vacuum to obtain a solid powder of the inclusion complex.
Characterization:
-
Complex Formation: Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)
-
Solubility: Phase solubility studies
-
Dissolution: In vitro dissolution testing
Workflow for Cyclodextrin Inclusion Complex Preparation.
Signaling Pathways
This compound primarily exerts its anthelmintic effect by binding to tubulin, thereby disrupting microtubule polymerization.[2] This mechanism is also the basis for its potential anticancer activity. The disruption of microtubules can interfere with several cellular processes.
Simplified diagram of this compound's mechanism of action.
References
- 1. [Effect of temperature on drug solubility in complex formation of this compound and 2-hydroxypropyl-beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. Improving this compound efficiency through time-stable electrospun amorphous solid dispersions [biblio.ugent.be]
- 5. Efficacy of subcutaneous doses and a new oral amorphous solid dispersion formulation of this compound on male jirds (Meriones unguiculatus) infected with the filarial nematode Brugia pahangi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Efficacy of subcutaneous doses and a new oral amorphous solid dispersion formulation of this compound on male jirds (Meriones unguiculatus) infected with the filarial nematode Brugia pahangi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral bioavailability enhancement of this compound by developing nanofibrous solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Formulation and Evaluation of Nanosuspension of Mebendazole for Solubility Enhancement by High Pressure Homogenization Technique | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Pharmacokinetic comparison of different this compound formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable amorphous solid dispersion of this compound with high loading via electrospinning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Flubendazole Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flubendazole in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound's primary anticancer effect stems from its ability to inhibit microtubule polymerization by binding to β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2]
Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cell lines?
While resistance to this compound in cancer cells is not extensively characterized, potential mechanisms can be extrapolated from studies on other microtubule-targeting agents and benzimidazole (B57391) resistance in parasites. These may include:
-
Mutations in the β-tubulin gene: Specific mutations in the β-tubulin gene can alter the drug binding site, reducing the efficacy of benzimidazoles.[4][5][6]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration. However, it has been noted that cells overexpressing P-glycoprotein and resistant to vinblastine (B1199706) remain sensitive to this compound, suggesting it may not be a primary substrate for this pump.[7]
-
Alterations in downstream signaling pathways: Changes in pathways that regulate cell survival and apoptosis, such as the PI3K/AKT and STAT3 pathways, could potentially confer resistance to this compound-induced cell death.
Q3: How can I determine if my cancer cell line is resistant to this compound?
Resistance can be determined by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to a sensitive, parental cell line. This is typically measured using a cell viability assay.
Q4: Can this compound be used to overcome resistance to other chemotherapy drugs?
Yes, this compound has been shown to overcome resistance to several established chemotherapeutics. For instance:
-
In paclitaxel-resistant breast cancer cells, this compound can inhibit the PI3K/AKT pathway and reduce HIF1α expression, thereby reversing resistance.[1][2]
-
It can overcome trastuzumab resistance in HER2-positive breast cancer by targeting cancer stem-like cells and downregulating HER2 signaling.[8][9]
-
Cells resistant to vinblastine due to P-glycoprotein overexpression remain sensitive to this compound.[7]
Q5: What are some effective combination therapies with this compound to enhance its anticancer activity or overcome resistance?
This compound has demonstrated synergistic effects when combined with various anticancer agents.[1][2] Documented successful combinations include:
-
Conventional Chemotherapeutics: Doxorubicin, 5-fluorouracil (B62378) (5-FU), paclitaxel, and vinblastine.[1][2][10][11]
-
Targeted Therapies: The multikinase inhibitor lenvatinib (B1674733) in hepatocellular carcinoma.[1][2][12]
-
Other Microtubule Inhibitors: Synergizes with vinblastine and vincristine (B1662923) in leukemia models.[7][13]
Troubleshooting Guides
Issue 1: My this compound-resistant cell line shows minimal response to treatment.
| Possible Cause | Troubleshooting Step |
| Altered Drug Target | Sequence the β-tubulin gene (e.g., TUBB) to check for mutations in the this compound binding site. Compare the sequence to the parental, sensitive cell line. |
| Increased Drug Efflux | Perform a rhodamine 123 efflux assay to assess the activity of P-glycoprotein and other ABC transporters. If efflux is high, consider co-treatment with an efflux pump inhibitor. |
| Activation of Survival Pathways | Use western blotting to analyze the phosphorylation status of key proteins in survival pathways like AKT (p-AKT) and STAT3 (p-STAT3). If activated, consider combination therapy with inhibitors of these pathways. |
Issue 2: I am not observing a synergistic effect with a combination therapy involving this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-matrix experiment to test a wide range of concentrations for both this compound and the combination drug. Use software like CompuSyn to calculate the Combination Index (CI) and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Experiment with sequential vs. simultaneous dosing schedules to see if this impacts the synergistic effect. |
| Cell Line-Specific Mechanisms | The mechanism of synergy can be cell line-dependent. Investigate the pathways affected by both drugs in your specific cell line to ensure there is a biological basis for the expected synergy. |
Issue 3: I am having difficulty with the solubility of this compound for my in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has low water solubility. Prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically <0.5%). |
| Drug Precipitation | When diluting the stock solution in aqueous media, do so gradually and with gentle mixing to prevent precipitation. Visually inspect the final solution for any precipitates before adding it to the cells. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 0.263 ± 0.586 | [12] |
| SNU449 | Hepatocellular Carcinoma | 2.873 ± 0.961 | [12] |
| OCI-AML2 | Leukemia | ≤ 1 | [13] |
| OPM2 | Myeloma | ≤ 1 | [13] |
Table 2: Synergistic Combinations with this compound
| Combination Drug | Cancer Type | Cell Line | Effect | Reference |
| Fluorouracil (5-FU) | Breast Cancer | MDA-MB-231 | Enhanced cytotoxicity | [10][11] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | Enhanced cytotoxicity | [10][11] |
| Paclitaxel | Breast Cancer | Paclitaxel-resistant cells | Reversal of resistance | [1][2] |
| Lenvatinib | Hepatocellular Carcinoma | N/A | More effective than lenvatinib alone | [12] |
| Vinblastine | Leukemia | OCI-AML2 | Synergistic cell death (CI < 1) | [7][13] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-STAT3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound overcomes resistance by targeting multiple pathways.
Caption: Experimental workflow for determining drug synergy.
Caption: A logical guide to troubleshooting this compound inefficacy.
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quantitative tests of albendazole resistance in Caenorhabditis elegans beta-tubulin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound overcomes trastuzumab resistance by targeting cancer stem-like properties and HER2 signaling in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. This compound, FDA-approved anthelmintic, targets breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma [ijbs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synergistic Effects of Flubendazole with Chemotherapy Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic effects of flubendazole when combined with various chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's synergistic anticancer effects with chemotherapy drugs?
This compound, a benzimidazole (B57391) anthelmintic, exhibits synergistic anticancer effects primarily through its action as a microtubule-disrupting agent.[1] It binds to a distinct site on tubulin, leading to the inhibition of tubulin polymerization, which results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] This disruption of microtubule dynamics can sensitize cancer cells to the cytotoxic effects of other chemotherapy drugs that may act through different mechanisms, such as DNA damage or inhibition of other cellular processes.
Furthermore, this compound has been shown to inhibit key oncogenic signaling pathways, including the STAT3 and PI3K/AKT pathways.[1][2][3][4][5][6][7] Inhibition of these pathways can lead to decreased expression of proteins involved in cell survival, proliferation, and angiogenesis, further enhancing the efficacy of combination therapies.[2][3][5]
Q2: With which chemotherapy drugs has this compound shown synergistic effects?
Preclinical studies have demonstrated the synergistic or additive effects of this compound with a range of chemotherapy drugs across various cancer types. These include:
-
Paclitaxel: Synergy has been observed in breast cancer and non-small cell lung cancer.[5][7] The combination can lead to a significant reduction in the IC50 of paclitaxel.[5]
-
Doxorubicin and 5-Fluorouracil (5-FU): Enhanced cytotoxicity has been reported in breast cancer and colorectal cancer.[1][3][8]
-
Vincristine and Vinblastine: Synergy has been shown in leukemia models, with the combination leading to greater tumor growth delay than either drug alone.[8][9]
-
Temozolomide (B1682018): While direct synergistic data is limited, this compound has been shown to be more effective than temozolomide in glioblastoma cell lines, suggesting potential for combination therapy.
Q3: How is the synergy between this compound and chemotherapy drugs quantified?
The synergy between this compound and other drugs is typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound with various chemotherapy drugs.
Table 1: Synergistic Effects of this compound with Paclitaxel in Breast Cancer
| Cell Line | Drug Combination | Effect (CI Value) | Optimal Ratio (this compound:Paclitaxel) | Reference |
| MDA-MB-231 | This compound + Paclitaxel | Synergistic (CI < 1) | 3:1 | [7] |
| MCF-7 | This compound + Paclitaxel | Synergistic (CI < 1) | 3:1 | [7] |
Table 2: Synergistic Effects of this compound with Vinca Alkaloids in Leukemia
| Cell Line | Drug Combination | Effect | In Vivo Model | Reference |
| OCI-AML2 | This compound + Vinblastine | Synergistic | Leukemia Xenograft | [9] |
| OCI-AML2 | This compound + Vincristine | Synergistic | Leukemia Xenograft | [9] |
Table 3: Enhanced Cytotoxicity of this compound with Doxorubicin and 5-Fluorouracil in Breast Cancer
| Cell Line | Drug Combination | Observed Effect | Reference |
| MDA-MB-231 | This compound + Doxorubicin | Significantly enhanced cytotoxicity and inhibition of colony formation | [1] |
| MDA-MB-231 | This compound + 5-Fluorouracil | Significantly enhanced cytotoxicity and inhibition of colony formation | [1] |
| BT-549 | This compound + Doxorubicin | Enhanced cytotoxicity | [8] |
| BT-549 | This compound + 5-Fluorouracil | Enhanced cytotoxicity | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound in combination with other chemotherapy drugs.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and chemotherapy drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapy drug, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy is calculated using software like CompuSyn.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and chemotherapy drug stock solutions
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with the desired concentrations of this compound, the chemotherapy drug, or the combination.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound and chemotherapy drug stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the drugs for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the synergistic effects of this compound and chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Chemotherapy drug alone, Combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Troubleshooting Guides
Troubleshooting Cell Viability (MTT) Assays with Microtubule Inhibitors
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | Cell passage number too high, leading to phenotypic drift. Inconsistent cell seeding density. | Use cells within a consistent and low passage number range. Optimize and maintain a consistent seeding density. |
| High background absorbance | Contamination of reagents or culture. Interference from phenol (B47542) red in the medium. | Use sterile techniques and fresh reagents. Use phenol red-free medium for the assay. |
| Drug precipitation in media | Poor solubility of this compound. | Prepare fresh drug dilutions for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media. |
| Unexpected increase in absorbance at high drug concentrations | This compound may induce changes in cell morphology (flattening and increased size) which can affect formazan crystal formation and solubilization. Interference of the compound with the MTT reagent. | Visually inspect cells under a microscope before adding DMSO. Correlate MTT results with a different viability assay (e.g., Trypan Blue exclusion or a DNA-based proliferation assay). Run a cell-free control to check for direct reduction of MTT by the compound.[11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow of this compound and chemotherapy synergy.
Caption: this compound's inhibition of the PI3K/AKT signaling pathway.
Caption: this compound's inhibition of the STAT3 signaling pathway.
References
- 1. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Enhances the Inhibitory Effect of Paclitaxel via HIF1α/PI3K/AKT Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
Flubendazole Toxicity & Adverse Effects: A Technical Support Guide for Researchers
<_
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flubendazole in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
A1: this compound's primary mechanism of action involves binding to β-tubulin and inhibiting the polymerization of microtubules.[1][2] This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape, ultimately leading to cell death.[1][3] This mechanism is the basis for its anthelmintic activity and is also being explored for its potential anti-cancer properties.[1][4]
Q2: What are the main target organs for this compound toxicity in animal models?
A2: In repeated dose toxicity studies, the primary target organs for this compound-induced changes are the haematological, lymphoid, and gastrointestinal systems, as well as the testes.[5][6] In dogs, the liver has also been identified as an additional target organ.[5][6]
Q3: Is this compound teratogenic?
A3: Yes, this compound has demonstrated teratogenic effects in animal models, particularly in rats.[7][8] Studies have shown that administration during critical periods of gestation can lead to embryolethality, decreased fetal body weight, and a range of fetal malformations, including skeletal and internal anomalies.[8][9] The teratogenic potential is a significant consideration in the risk/benefit assessment of this compound.[5][10]
Q4: What is the acute toxicity profile of this compound?
A4: this compound generally exhibits low acute toxicity. The oral median lethal dose (LD50) in mice and rats is greater than 5000 mg/kg body weight.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
Symptoms:
-
Higher than expected mortality rates in treatment groups.
-
Severe clinical signs such as significant weight loss, lethargy, or gastrointestinal distress.[10]
Possible Causes & Solutions:
-
Vehicle Effects: The choice of vehicle for oral administration can significantly impact the bioavailability and toxicity of this compound.[9]
-
Recommendation: A study in rats showed that this compound suspended in olive oil was significantly more embryolethal and teratogenic at lower doses compared to a suspension in deionized water.[9] This is likely due to increased absorption. When encountering unexpected toxicity, re-evaluate your vehicle. Consider using an aqueous-based vehicle like deionized water or a carboxymethylcellulose (CMC) suspension to potentially reduce systemic absorption and toxicity.[9][13]
-
-
Formulation: Newer formulations, such as amorphous solid dispersions (ASD), are designed to increase oral bioavailability.[5][10] While this can enhance efficacy, it can also lead to increased systemic toxicity.[5][10]
-
Dose Selection: High doses, particularly in repeated-dose studies, can lead to premature sacrifice due to poor animal condition.[10]
-
Recommendation: Conduct thorough dose-range-finding studies. If significant adverse effects are observed, consider reducing the dose levels or the frequency of administration.
-
Issue 2: Inconsistent or Poor Bioavailability
Symptoms:
-
High variability in plasma concentrations of this compound between animals in the same dose group.
-
Lower than expected systemic exposure.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: this compound is poorly soluble in aqueous systems, which can lead to low and variable oral absorption.[14][15][16]
-
Recommendation: To improve solubility and absorption, several strategies can be employed:
-
Particle Size Reduction: Techniques like nanomilling can increase the surface area and dissolution rate.[15]
-
Formulation with Excipients: The use of cyclodextrins (like hydroxypropyl-β-cyclodextrin) or polymers (like polyvinylpyrrolidone) can enhance solubility.[13][15] An amorphous solid dispersion (ASD) formulation has also been shown to significantly improve bioavailability in animals.[5][10]
-
-
-
Vehicle Selection: The vehicle can impact how well the compound is suspended and delivered.
Issue 3: Developmental and Reproductive Toxicity Study Complications
Symptoms:
-
High rates of fetal resorption at doses intended to be non-lethal.[9]
-
Difficulty in establishing a clear dose-response for teratogenic effects.
Possible Causes & Solutions:
-
Critical Exposure Windows: The timing of this compound administration during gestation is critical for teratogenic effects.[9]
-
Recommendation: In rats, the critical period for teratogenic effects when administered in olive oil was between days 8 and 11 of pregnancy, with day 9 being the most sensitive.[9] Precisely time the dosing schedule according to the specific developmental stages you aim to study.
-
-
Maternal Toxicity vs. Direct Embryotoxicity: It can be challenging to distinguish between direct effects on the fetus and effects secondary to maternal toxicity.
-
Recommendation: Closely monitor maternal health, including body weight and food consumption.[11] Include a lower dose group where no maternal toxicity is expected to help differentiate the effects. The NOEL for maternal toxicity may be different from the NOEL for developmental toxicity.
-
Data Presentation
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg bw) |
| Mouse | Oral | >5000[11][12] |
| Rat | Oral | >5000[11][12] |
| Guinea Pig | Oral | >5000[11] |
| Chicken | Oral | >640[12] |
Table 2: No Observed Adverse Effect Levels (NOAEL) from Repeated Dose Studies
| Species | Formulation | Duration | NOAEL | Target Organs for Adverse Effects |
| Rat (Male) | Amorphous Solid Dispersion | 2 weeks | 5 mg/kg/day[5][6] | Haematological system, lymphoid system, gastrointestinal system, testes[5][6] |
| Rat (Female) | Amorphous Solid Dispersion | 2 weeks | 2.5 mg/kg/day[5][6] | Haematological system, lymphoid system, gastrointestinal system, testes[5][6] |
| Dog | Amorphous Solid Dispersion | 2 weeks | < 20 mg/kg/day[5][6] | Haematological system, lymphoid system, gastrointestinal system, testes, liver[5][6] |
| Dog | Gelatin Capsules | 3 months (6 days/week) | 2.5 mg/kg/day[11] | Male and female genital tract[11] |
Experimental Protocols
Protocol 1: Two-Week Repeated Dose Oral Toxicity Study in Dogs
-
Objective: To assess the toxicity of this compound following repeated oral administration in Beagle dogs.
-
Methodology:
-
Animals: Male and female Beagle dogs (3 per sex per group).
-
Formulation: this compound formulated as an amorphous solid dispersion (ASD).
-
Dosing: Administered orally via gavage at dosages of 0 (vehicle control), 20, 40, or 100 mg/kg/day for 14 or 15 consecutive days. The high dose group received 50 mg/kg twice daily with a 6-hour interval.
-
Recovery Group: An additional group is included and monitored for a 1-month recovery period after the last dose to assess the reversibility of any toxic effects.
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.[5]
-
Protocol 2: Developmental Toxicity Study in Rats
-
Objective: To evaluate the embryofetal toxicity and teratogenic potential of this compound in pregnant rats.
-
Methodology:
-
Animals: Pregnant female Wistar or Sprague-Dawley rats.[7][11]
-
Formulation: this compound suspended in deionized water or olive oil.[8][9]
-
Dosing: Administered by gavage once daily during specific gestation days (e.g., days 8-15).[8][9] Dose levels should be selected based on range-finding studies.
-
Maternal Monitoring: Body weight, food consumption, and clinical signs are recorded throughout the study.[11]
-
Fetal Examination: On gestation day 21 or 22, fetuses are delivered by caesarean section.[8][11] The number of live, dead, and resorbed fetuses is recorded.[11] Fetuses are weighed and examined for gross, skeletal, and internal malformations.[8]
-
Visualizations
Caption: Workflow for assessing this compound toxicity in animal models.
Caption: this compound's mechanism of action leading to cellular toxicity.
Caption: Logic diagram for troubleshooting this compound bioavailability issues.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 4. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo preliminary investigations of the effects of the benzimidazole anthelmintic drug this compound on rat embryos and fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teratogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oral dosing vehicles on the developmental toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 770. This compound (WHO Food Additives Series 31) [inchem.org]
- 12. parasitipedia.net [parasitipedia.net]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. dopharma.com [dopharma.com]
- 16. vmd.defra.gov.uk [vmd.defra.gov.uk]
Technical Support Center: Enhancing Flubendazole Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing novel flubendazole formulations to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of crystalline this compound so low?
A1: Crystalline this compound has very poor water solubility. For an orally administered drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. Due to its low solubility, crystalline this compound dissolves to a very limited extent, leading to minimal absorption and low bioavailability.[1][2] The majority of new drug candidates, up to 90%, are poorly soluble, making this a common challenge in pharmaceutical development.[1]
Q2: What are the most promising strategies for enhancing this compound bioavailability?
A2: The most successful strategies focus on creating amorphous solid dispersions (ASDs) and reducing particle size to the nanoscale.[3][4][5] ASDs involve dispersing this compound in a polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution rates than the stable crystalline form.[6] Technologies like electrospinning and spray drying are commonly used to produce ASDs.[4][5] Nanoparticle formulations also increase the surface area for dissolution, leading to improved bioavailability.[7]
Q3: Which polymers are commonly used for creating this compound amorphous solid dispersions?
A3: Common hydrophilic polymers used to create stable ASDs with this compound include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl-β-cyclodextrin (HPβCD), poly(2-ethyl-2-oxazoline) (PEtOx), and hydroxypropylmethylcellulose (B13716658) acetate (B1210297) succinate (B1194679) (HPMCAS-M).[3][4][5][8] The choice of polymer is critical as it impacts drug loading, physical stability, and the dissolution profile.[1]
Q4: Can you provide a summary of the reported bioavailability improvements with these new formulations?
A4: Significant improvements have been observed in animal models. For instance, an electrospun nanofibrous solid dispersion of this compound with HPβCD and PVP resulted in a more than 10-fold increase in the area under the curve (AUC) and maximum plasma concentration (Cmax) in rats compared to a microcrystalline suspension.[3] Similarly, amorphous solid dispersion formulations have shown good oral bioavailability in rats (27%), dogs (15%), and jirds (>100%).[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of novel this compound formulations.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading in Amorphous Solid Dispersion (ASD) | 1. Poor solubility of this compound in the chosen solvent system for spray drying or electrospinning.[11] 2. Incompatibility between this compound and the selected polymer. 3. Phase separation during solvent evaporation. | 1. Screen for solvents in which both this compound and the polymer are highly soluble.[12] Consider using a heated solvent system to increase solubility.[11] 2. Select polymers that can form strong hydrogen bonds with this compound, such as PEtOx, to ensure miscibility.[4] 3. Optimize the solvent evaporation rate. Faster evaporation can sometimes trap the drug in an amorphous state more effectively. |
| Crystallization of this compound in the ASD During Storage | 1. High drug loading beyond the saturation point of the polymer matrix. 2. Inappropriate polymer selection, leading to poor stabilization.[6] 3. Exposure to high temperature and humidity.[5] | 1. Reduce the drug loading to a level that the polymer can effectively stabilize. 2. Use polymers known to inhibit crystallization, such as HPMCAS-M or PVP.[5] A combination of polymers can also be beneficial. 3. Store the formulation in a desiccator at controlled room temperature or below. Package with a desiccant. |
| Poor In Vitro Dissolution Rate Despite Amorphous Nature | 1. Agglomeration of nanoparticles or ground nanofibers, reducing the effective surface area.[13] 2. "Parachute effect" failure, where the supersaturated concentration created by the ASD rapidly precipitates back to the crystalline form. | 1. Incorporate surfactants or surface-active additives to prevent particle agglomeration.[13] 2. Include precipitation-inhibiting polymers in the formulation (e.g., HPMC, HPMCAS) that help maintain a supersaturated state for a longer duration.[2] |
| Inconsistent Pharmacokinetic (PK) Data in Animal Studies | 1. Variability in the physical form of the administered dose (e.g., suspension vs. capsule).[5] 2. Food effects influencing gastrointestinal absorption. 3. High inter-animal variability. | 1. Standardize the administration vehicle and method. For example, consistently use a 0.5% HPMC suspension administered via oral gavage.[3] 2. Conduct studies in fasted animals to minimize food-related variability. 3. Increase the number of animals per group to improve statistical power. |
| Chemical Degradation of this compound During Formulation | 1. Use of high temperatures during processes like hot-melt extrusion or spray drying.[13] 2. Hydrolysis of the carbamate (B1207046) group, especially under acidic or basic conditions.[14] 3. Oxidation from exposure to peroxides in solvents like THF.[11] | 1. Use lower processing temperatures or alternative methods that do not require high heat. 2. Perform stress testing under different pH conditions to identify and avoid conditions that lead to degradation.[14] 3. Use high-purity solvents and avoid those known to form peroxides. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of various novel this compound formulations compared to control formulations in different animal models.
Table 1: Pharmacokinetic Parameters of Electrospun Nanofiber Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | tmax (h) | AUC₀₋₇ₕ (ng·h/mL) |
| HSES_10% (Nanofiber)[3] | 20 | 2090 | 0.75 | 7095 |
| Microsuspension[3] | 20 | 102 | 3.0 | 575 |
Table 2: Oral Bioavailability of Amorphous Solid Dispersion (ASD) in Various Species
| Species | Formulation | Oral Bioavailability (%) |
| Rat[9][10] | ASD | 27 |
| Dog[9][10] | ASD | 15 |
| Jird[9][10] | ASD | >100 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanofibers via Electrospinning
This protocol is adapted from the methodology for preparing amorphous solid dispersions of this compound.[3][4]
1. Solution Preparation: a. Dissolve the chosen polymers (e.g., a combination of Hydroxypropyl-β-cyclodextrin and Polyvinylpyrrolidone) in a suitable solvent system (e.g., a mixture of ethanol (B145695) and dichloromethane). b. Once the polymers are fully dissolved, add the this compound powder to the solution. c. Stir the mixture at room temperature until a clear, homogenous solution is obtained. The final solution should be viscous enough for electrospinning.
2. Electrospinning Process: a. Load the this compound-polymer solution into a plastic syringe fitted with a metallic needle (e.g., 20-gauge). b. Mount the syringe on a syringe pump to ensure a constant feed rate. c. Position a grounded collector (e.g., aluminum foil-wrapped plate) at a fixed distance from the needle tip. d. Apply a high voltage (e.g., 15-25 kV) to the needle tip using a high-voltage power supply. e. Initiate the syringe pump to feed the solution. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector. f. The solvent evaporates rapidly, and solid nanofibers are deposited on the collector. g. Continue the process until the desired amount of nanofiber mat is produced.
3. Downstream Processing: a. Carefully remove the nanofiber mat from the collector. b. Dry the mat under vacuum to remove any residual solvent. c. For subsequent experiments, the mat can be ground into a fine powder using a mortar and pestle or a cryogenic mill to facilitate handling and administration.[3]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a novel this compound formulation.[3][5]
1. Animal Handling and Dosing: a. Use male Sprague-Dawley rats (or another appropriate strain), ensuring they are fasted overnight before dosing but have free access to water. b. Prepare the dosing formulation. For solid formulations like ground nanofibers or spray-dried powders, suspend the material in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water to the desired concentration (e.g., 2 mg/mL).[3] c. Administer the formulation to the rats via oral gavage at a specific dose (e.g., 20 mg/kg).[3][5] Include a control group receiving a this compound microsuspension.
2. Blood Sampling: a. Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 7, 12, and 24 hours post-dose). b. Collect samples into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma.
3. Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile (B52724) followed by liquid-liquid extraction). c. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
4. Data Analysis: a. Plot the mean plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis software. c. Compare the parameters between the test and control groups to determine the relative bioavailability enhancement.
Visualizations
Caption: Troubleshooting workflow for developing novel this compound formulations.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable amorphous solid dispersion of this compound with high loading via electrospinning [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Three Amorphous Drug Delivery Technologies to Improve the Oral Absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of this compound-loaded mPEG-PCL nanoparticles: A promising formulation against the protoscoleces and cysts of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral bioavailability enhancement of this compound by developing nanofibrous solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical toxicity and pharmacokinetics of a new orally bioavailable this compound formulation and the impact for clinical trials and risk/benefit to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Flubendazole in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of flubendazole in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to non-cancerous cell lines?
A1: this compound generally exhibits significantly lower cytotoxicity in non-cancerous cell lines compared to cancerous ones. Studies have reported high IC50 values (the concentration required to inhibit the growth of 50% of cells) in various normal human cell lines, suggesting a favorable safety profile in vitro.[1][2][3] For instance, the IC50 for human bronchial epithelial cells (BEAS-2b) and human umbilical vein endothelial cells (HUVECs) after 48 hours of exposure is greater than 100 μM.[2] Similarly, the IC50 for normal human liver cells (LO2) and cardiomyocytes (H9C2) is above 150 μM after 48 hours.[3]
Q2: What is the primary mechanism of action of this compound?
A2: The principal mechanism of action for this compound is the disruption of microtubule polymerization.[4] It binds to tubulin, the building block of microtubules, and inhibits its assembly.[5][6][7] This disruption of the microtubule network interferes with essential cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell structure.[4]
Q3: Does this compound have off-target effects in non-cancerous cells?
A3: Yes, while less pronounced than in cancer cells, this compound can have off-target effects. Its primary mechanism of microtubule disruption can affect any dividing cell. Additionally, studies in cancer cell lines that have implications for off-target effects have shown modulation of signaling pathways such as STAT3 and autophagy.[2][8][9] In vitro studies on human lymphocytes have also indicated that this compound can be a potent aneugen, meaning it can cause abnormal segregation of chromosomes during cell division.[10]
Q4: Can this compound induce apoptosis or autophagy in normal cells?
A4: The induction of apoptosis and autophagy by this compound has been primarily documented in cancer cells.[2][8][9] In non-cancerous cells, these effects are significantly less pronounced at concentrations that are cytotoxic to cancer cells.[2][3] However, at very high concentrations or with prolonged exposure, some level of apoptosis or autophagy might be induced due to cellular stress from microtubule disruption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cytotoxicity in non-cancerous control cells. | 1. This compound concentration is too high.2. Extended exposure time.3. Cell line is particularly sensitive to microtubule disruption.4. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.2. Reduce the incubation time.3. Consider using a different non-cancerous cell line known to be less sensitive.4. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). |
| Altered cell morphology (e.g., rounding, detachment) in non-cancerous cells at sub-lethal concentrations. | Disruption of the microtubule cytoskeleton, which is crucial for maintaining cell shape and adhesion. | This is an expected on-target effect of this compound. Document these morphological changes as part of the drug's effect. If this interferes with downstream assays, consider reducing the concentration or exposure time. |
| Variability in experimental results. | 1. Inconsistent this compound concentration due to precipitation.2. Cell passage number and confluency differences.3. Inconsistent incubation times. | 1. Ensure this compound is fully dissolved in the solvent before diluting in culture medium. Prepare fresh dilutions for each experiment.2. Use cells within a consistent passage number range and seed at a consistent density.3. Standardize all incubation times precisely. |
| Difficulty in interpreting downstream assays (e.g., western blot, flow cytometry) due to cell cycle arrest. | This compound can cause G2/M phase cell cycle arrest by disrupting the mitotic spindle.[5][6][11] | Be aware of this potential confounding factor. For signaling pathway analysis, consider shorter treatment times that precede significant cell cycle arrest. It may be necessary to synchronize cells before treatment for certain experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (μM) | Reference |
| BEAS-2b | Human Bronchial Epithelial | 48 | > 100 | [2] |
| HUVEC | Human Umbilical Vein Endothelial | 48 | > 100 | [2] |
| LO2 | Human Liver | 48 | > 150 | [3] |
| H9C2 | Rat Cardiomyocyte | 48 | > 150 | [3] |
Table 2: Genotoxicity of this compound in vitro
| Assay | Cell Type | Exposure Time | Effect | Result | Reference |
| Micronucleus Test | Human Lymphocytes | Short (with S9) | Aneugenic | Positive at ≥ 14.0 µg/ml | [10] |
| Micronucleus Test | Human Lymphocytes | Short (without S9) | Aneugenic | Positive at ≥ 5.0 µg/ml | [10] |
| Micronucleus Test | Human Lymphocytes | Long (without S9) | Aneugenic | Positive | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a generalized procedure for determining the IC50 value of this compound in non-cancerous cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol outlines a general method for assessing changes in protein expression (e.g., p-STAT3, STAT3, LC3-I/II) following this compound treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3, anti-LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies on the effects of this compound against Toxocara canis and Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
- 9. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Troubleshooting poor resolution in HPLC analysis of flubendazole metabolites
Welcome to the technical support center for the HPLC analysis of flubendazole and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should expect to see in my analysis?
A1: The primary phase I metabolites of this compound are hydrolyzed this compound and reduced this compound.[1] this compound is prochiral, and the reduction of its ketone group leads to the formation of a racemic mixture of two enantiomers: (+)-reduced this compound and (-)-reduced this compound.[1] Therefore, a comprehensive HPLC method should be able to separate the parent drug, this compound, from its hydrolyzed and reduced metabolites, including the individual enantiomers of the reduced form.[1]
Q2: Which HPLC columns are recommended for separating this compound and its metabolites?
A2: For achiral separations, which aim to separate this compound, hydrolyzed this compound, and the reduced metabolite mixture, octadecylsilane (B103800) (C18) and octylsilyl (C8) columns are commonly used.[1] To separate the enantiomers of reduced this compound, a chiral column is necessary. The Chiralcel OD-R is a frequently cited option for this purpose.[1]
Q3: What are the suitable detection methods for this compound and its metabolites?
A3: The choice of detector depends on the required sensitivity and selectivity. UV detection is a common method, with specific wavelengths used to maximize the signal for each compound (e.g., 310 nm for this compound, 330 nm for hydrolyzed this compound, and 290 nm for reduced this compound). For higher sensitivity, fluorescence detection can be employed, which is approximately ten times more sensitive than UV for certain metabolites. For highly sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and hydrolyzed this compound in reversed-phase HPLC.
Q: I am observing co-elution or very poor separation between the peaks for this compound and hydrolyzed this compound on my C18 column. How can I improve the resolution?
A: This is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
-
Adjust the Mobile Phase Composition: The ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical parameter.[1]
-
Strategy: Systematically decrease the percentage of the organic solvent in your mobile phase. This will increase the retention times of both analytes, which often leads to better separation.
-
-
Modify the Mobile Phase pH: The ionization state of this compound and its metabolites can significantly affect their retention on a reversed-phase column. This compound has pKa values of 3.6 and 9.6.[1]
-
Strategy: Adjust the pH of your aqueous buffer. Experiment with a pH around 3.0, as this has been shown to be effective in published methods.[1] Altering the pH can change the polarity of the analytes and their interaction with the stationary phase, thus improving resolution.
-
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.
-
Strategy: If you are currently using acetonitrile, try replacing it with methanol, or vice versa. This can alter the elution order and may resolve the co-eluting peaks.[1]
-
-
Decrease the Flow Rate: Reducing the flow rate can enhance separation efficiency.
-
Strategy: Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min or lower and observe the effect on resolution.
-
-
Lower the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Strategy: If your HPLC system has a column oven, try setting the temperature to 25°C or 20°C to see if it improves separation.
-
Issue 2: Inadequate separation of (+)- and (-)-reduced this compound enantiomers on a chiral column.
Q: My chiral method is not fully resolving the enantiomers of reduced this compound. What are the key parameters to optimize?
A: Chiral separations are often more sensitive to changes in chromatographic conditions than achiral separations.
-
Optimize the Mobile Phase: The composition of the mobile phase is crucial for chiral recognition.
-
Strategy: For a Chiralcel OD-R column, a mobile phase consisting of acetonitrile and an aqueous solution of a salt like sodium perchlorate (B79767) (NaClO4) has proven effective.[1] Carefully adjust the ratio of the organic solvent to the aqueous salt solution to find the optimal selectivity for your enantiomers.
-
-
Reduce the Flow Rate: A lower flow rate allows for more interactions between the enantiomers and the chiral stationary phase, which can lead to better resolution.[1]
-
Strategy: A flow rate of 0.5 mL/min has been successfully used for this separation.[1]
-
-
Control the Column Temperature: Temperature can have a significant impact on chiral separations.
-
Strategy: Maintain a stable and consistent column temperature using a column oven. You may need to test different temperatures (e.g., 20°C, 25°C, 30°C) to determine the optimum for your specific method.[1]
-
Issue 3: Peak tailing is observed for this compound and its metabolites.
Q: My chromatogram shows significant peak tailing for one or more of my analytes. What could be the cause and how can I resolve it?
A: Peak tailing can be a result of several factors, from secondary interactions with the column to system issues.
-
Secondary Silanol (B1196071) Interactions: Benzimidazoles, like this compound, are basic compounds and can interact with residual acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Strategy 1: Use a Buffer: Incorporate a buffer into your mobile phase to maintain a consistent pH.
-
Strategy 2: Adjust pH: Operating at a lower pH (e.g., around 3.0) can protonate the silanol groups, reducing their interaction with the basic analytes.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Strategy: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
-
Column Contamination or Degradation: Accumulation of matrix components or a void at the head of the column can cause peak distortion.
-
Strategy 1: Replace Guard Column: If you are using a guard column, replace it.
-
Strategy 2: Back-flush the Column: Try back-flushing the analytical column according to the manufacturer's instructions.
-
Strategy 3: Replace the Column: If the problem persists, the analytical column may be irreversibly damaged and need replacement.
-
Data Presentation
Table 1: HPLC Methods for the Separation of this compound and its Metabolites
| Parameter | Achiral Method | Chiral Method |
| Column | Octylsilyl silica (B1680970) gel (C8), 250mm x 4mm, 5 µm | Chiralcel OD-R, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:0.025M KH2PO4 buffer pH 3 (28:72, v/v) | Acetonitrile:1M NaClO4 (4:6, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 246 nm | UV at 246 nm |
| Typical Analytes Separated | This compound, Hydrolyzed this compound, Reduced this compound (as a single peak) | (+)-Reduced this compound, (-)-Reduced this compound |
| Reference | Nobilis et al. (2007)[2] | Nobilis et al. (2007)[2] |
Experimental Protocols
Protocol 1: Achiral Separation of this compound and its Metabolites
This protocol is based on the method described by Nobilis et al. (2007).[2]
-
Chromatographic System: HPLC system equipped with a UV photodiode-array detector.
-
Column: Octylsilyl silica gel (C8), 250mm x 4mm, 5 µm particle size.
-
Mobile Phase Preparation: a. Prepare a 0.025M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer. b. Adjust the pH of the buffer to 3.0 using phosphoric acid. c. Mix acetonitrile and the pH 3.0 buffer in a 28:72 (v/v) ratio. d. Degas the mobile phase using sonication or vacuum filtration.
-
Chromatographic Conditions: a. Set the flow rate to 1.0 mL/min. b. Maintain the column at ambient temperature. c. Set the UV detector to monitor at 246 nm.
-
Sample Preparation: a. Dissolve the sample in the mobile phase. b. Filter the sample through a 0.45 µm filter prior to injection.
-
Analysis: Inject the sample onto the HPLC system. The total run time is approximately 27 minutes.
Protocol 2: Chiral Separation of Reduced this compound Enantiomers
This protocol is based on the method described by Nobilis et al. (2007).[2]
-
Chromatographic System: HPLC system equipped with a UV photodiode-array detector.
-
Column: Chiralcel OD-R, 250 mm x 4.6 mm.
-
Mobile Phase Preparation: a. Prepare a 1M aqueous solution of sodium perchlorate (NaClO4). b. Mix acetonitrile and the 1M NaClO4 solution in a 4:6 (v/v) ratio. c. Degas the mobile phase before use.
-
Chromatographic Conditions: a. Set the flow rate to 0.5 mL/min. b. Maintain the column at ambient temperature. c. Set the UV detector to monitor at 246 nm.
-
Sample Preparation: a. Dissolve the sample in the mobile phase. b. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The separation of the enantiomers is typically achieved within 30 minutes.[2]
Protocol 3: Sample Preparation from Plasma using Liquid-Liquid Extraction
This is a general protocol that can be adapted for the extraction of this compound and its metabolites from plasma samples.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Extraction: a. To 1 mL of plasma in a centrifuge tube, add a suitable internal standard. b. Add 5 mL of an appropriate extraction solvent (e.g., tert-butylmethyl ether). c. Vortex the mixture for 2 minutes. d. Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: a. Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase. b. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Visualizations
Caption: Primary metabolic pathways of this compound.
Caption: A logical workflow for troubleshooting poor peak resolution.
References
Technical Support Center: Minimizing Injection Site Reactions of Parenteral Flubendazole Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) associated with parenteral flubendazole formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of an injection site reaction with parenteral this compound?
A1: Common signs of injection site reactions include pain, redness (erythema), swelling (edema), itching (pruritus), and hardening of the skin (induration) at the injection site.[1] In preclinical studies with this compound, local tissue reactions have been observed, characterized by swelling and discoloration.[2] Severe reactions, though less common, can include tissue death (necrosis) and abscess formation.
Q2: What are the primary causes of injection site reactions with parenteral this compound?
A2: Injection site reactions can be caused by several factors related to the drug formulation, the injection technique, and the patient or animal model. For poorly soluble drugs like this compound, the formulation itself is a critical factor. Excipients used to solubilize this compound, such as polysorbates (e.g., Tween 80), can themselves cause irritation.[2] The physical properties of the formulation, such as pH and osmolality, can also contribute to local irritation if they are not close to physiological levels. The needle insertion itself causes a degree of mechanical trauma which can lead to a localized inflammatory response.
Q3: How can the choice of excipients in the formulation influence injection site reactions?
A3: Excipients play a crucial role in the local tolerability of parenteral formulations.
-
Solubilizing agents: For a poorly water-soluble compound like this compound, solubilizers are necessary. However, some solubilizing agents, like polysorbates, have been associated with injection site reactions.[2] Cyclodextrins are an alternative class of solubilizers that have been shown in some cases to mitigate local toxicity of drugs.
-
Buffers: The type and concentration of buffer used to maintain the pH of the formulation can impact pain and irritation. Citrate buffers are often associated with more pain upon injection compared to histidine or phosphate (B84403) buffers.
-
Tonicity-adjusting agents: Formulations that are not isotonic (matching the salt concentration of the body's fluids) can cause pain and irritation.
Q4: Are there any in vitro methods to predict the risk of injection site reactions before in vivo testing?
A4: Yes, in vitro assays can be used as an early screening tool to assess the potential for injection site irritation. One such method is the L6 rat myotube assay. This assay evaluates the cytotoxicity of a drug formulation on muscle cells, which can be an indicator of its potential to cause irritation upon injection. Using such in vitro models can help in the early selection of less irritating formulations and reduce the reliance on animal testing.
Q5: What is the general mechanism behind injection site reactions?
A5: Injection site reactions are typically inflammatory responses. They can be triggered by direct irritation from the drug or excipients, or by an immune-mediated response.[3] The injection can cause local tissue injury, leading to the release of pro-inflammatory mediators. Mast cells in the skin can be activated, releasing histamine (B1213489) and other inflammatory substances that cause redness, swelling, and itching.[4][5] This is followed by the recruitment of immune cells like neutrophils and lymphocytes to the site, further contributing to the inflammatory process.[1]
Troubleshooting Guides
Issue 1: Unexpectedly severe injection site reactions observed in a preclinical study.
-
Question: We are observing severe erythema and edema in our animal models following subcutaneous injection of a new this compound formulation. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Review the Formulation Composition:
-
Excipients: Identify any excipients known to cause irritation, such as certain surfactants or preservatives. Consider replacing them with alternatives known for better local tolerance (e.g., cyclodextrins instead of polysorbates).
-
pH and Osmolality: Ensure the pH of your formulation is within a physiologically acceptable range (typically 6.5-7.5) and that the formulation is isotonic. Adjust with appropriate buffers and tonicity-modifying agents if necessary.
-
-
Evaluate the Injection Technique:
-
Needle Size: Using a smaller gauge needle can reduce mechanical trauma.
-
Injection Volume: Large injection volumes can cause pressure and pain. If possible, reduce the injection volume by concentrating the formulation or splitting the dose into multiple smaller injections at different sites.
-
Injection Speed: A slow and steady injection is generally better tolerated than a rapid one.
-
-
Refine the Animal Model and Monitoring:
-
Site Rotation: If multiple doses are being administered, ensure that injection sites are rotated to allow for tissue recovery.
-
Detailed Observation: Implement a scoring system for macroscopic evaluation of the injection site at regular intervals post-injection (see Experimental Protocols section). This will help to quantify the reaction and assess the effectiveness of any changes made.
-
Histopathology: If not already part of your protocol, perform a histopathological examination of the injection sites to understand the nature and extent of the tissue reaction.
-
-
Issue 2: High variability in injection site reactions between individual animals.
-
Question: We are seeing a wide range of injection site reactions in our study, from no reaction to severe inflammation. How can we reduce this variability?
-
Answer:
-
Standardize the Injection Procedure:
-
Consistent Technique: Ensure all personnel involved in dosing are using the exact same, standardized injection technique (needle gauge, injection depth, injection speed, and handling of the animals).
-
Precise Dosing: Double-check the accuracy of the dose volume for each animal.
-
-
Control for Animal-Related Factors:
-
Strain and Health Status: Ensure all animals are of the same strain, age, and health status. Underlying health issues can affect inflammatory responses.
-
Acclimatization: Make sure animals are properly acclimatized to the housing and handling procedures to minimize stress, which can influence physiological responses.
-
-
Homogenize the Formulation:
-
Proper Mixing: If your formulation is a suspension or emulsion, ensure it is thoroughly and consistently mixed before each administration to guarantee a uniform dose.
-
-
Data Presentation
Table 1: Illustrative Example of Quantitative Assessment of Local Tolerance for Two Hypothetical Parenteral this compound Formulations in a Rabbit Model.
(Note: This table is a representative example based on common preclinical assessment parameters. Actual results will vary based on the specific formulations and study design.)
| Parameter | Formulation A (Tween 80-based) | Formulation B (Cyclodextrin-based) | Control (Saline) |
| Macroscopic Observations (48h post-injection) | |||
| Mean Erythema Score (0-4 scale) | 2.8 ± 0.5 | 1.2 ± 0.3 | 0.1 ± 0.1 |
| Mean Edema Score (0-4 scale) | 3.1 ± 0.6 | 1.5 ± 0.4 | 0.2 ± 0.1 |
| Mean Lesion Diameter (mm) | 15 ± 3 | 5 ± 2 | <1 |
| Histopathological Findings (72h post-injection) | |||
| Mean Inflammation Score (0-5 scale) | 4.2 ± 0.7 | 2.1 ± 0.5 | 0.5 ± 0.2 |
| Mean Necrosis Score (0-5 scale) | 2.5 ± 0.8 | 0.3 ± 0.1 | 0 |
| Mean Fibrosis Score (0-5 scale) | 1.8 ± 0.4 | 0.6 ± 0.2 | 0.1 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Local Tolerance in a Rabbit Model
-
Animal Model: New Zealand White rabbits (n=6 per group).
-
Formulations:
-
Test Formulation 1 (e.g., this compound in Tween 80-based vehicle)
-
Test Formulation 2 (e.g., this compound in cyclodextrin-based vehicle)
-
Vehicle Control 1 (Tween 80-based vehicle without this compound)
-
Vehicle Control 2 (Cyclodextrin-based vehicle without this compound)
-
Negative Control (Sterile saline)
-
-
Administration:
-
Administer a single 1 mL intramuscular injection into the left and right quadriceps muscles.
-
Use a 23-gauge needle for all injections.
-
-
Macroscopic Evaluation:
-
At 24, 48, and 72 hours post-injection, visually inspect the injection sites.
-
Score erythema and edema based on a 0-4 scale (0 = none, 1 = very slight, 2 = slight, 3 = moderate, 4 = severe).
-
Measure the diameter of any visible lesion.
-
-
Histopathological Evaluation:
-
At 72 hours post-injection, euthanize the animals and collect the injection site tissues.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should score the following on a 0-5 scale (0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked, 5 = severe):
-
Inflammation (acute and chronic)
-
Hemorrhage
-
Necrosis
-
Fibrosis
-
Degeneration/regeneration of muscle fibers.
-
-
Mandatory Visualizations
Caption: Signaling pathway of an injection site reaction.
References
- 1. Predictivity of animal studies for human injection site reactions with parenteral drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo screening of subcutaneous tolerability for the development of novel excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Comparison of the Local Tolerability to 5 Long-Acting [research.amanote.com]
- 4. EXCIPIENT TECHNOLOGY - A Juggling Act: Factors at Play in Your Choice of Solubilizing Parenteral Excipients [drug-dev.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Impact of serum proteins on flubendazole activity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using flubendazole in cell culture experiments. The information addresses common issues related to the impact of serum proteins on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values for this compound can stem from several biological and technical factors. These include variations in cell culture conditions, reagent handling, and the inherent biological characteristics of the cell lines. For reproducible results, it is critical to standardize experimental protocols and control for variables that can influence the drug's apparent potency.[1]
Q2: What are the most common sources of variability in IC50 determination?
Common sources of variability that can affect your this compound experiments include:
-
Cell-based factors: Cell line misidentification, mycoplasma contamination, high passage numbers leading to genetic drift, and variations in cell health and confluency can all impact results.[1]
-
Experimental conditions: Fluctuations in incubator temperature and CO2 levels, inconsistent cell seeding densities, and variations in the drug exposure time can lead to variable IC50 values.[1]
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera in the culture medium is a critical factor. Serum proteins, particularly albumin, can bind to this compound, reducing its free concentration and thus its biological activity.[2][3]
-
Reagent and assay variability: Improper storage and handling of this compound, batch-to-batch variations in media and serum, and the choice of cell viability assay (e.g., MTT, WST-1, CellTiter-Glo) can introduce variability.[1]
-
Data analysis: Different software and curve-fitting models used for IC50 calculation can yield different results.[4]
Q3: How does serum protein binding affect this compound's activity?
Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins. This binding is a reversible process, but it effectively sequesters the drug, reducing the concentration of free this compound available to enter the cells and interact with its target, tubulin.[2][3] Consequently, a higher total concentration of this compound is required to achieve the same level of biological effect in the presence of higher serum concentrations, leading to an apparent increase in the IC50 value.
Q4: My observed IC50 value for this compound is different from what is reported in the literature. Should I be concerned?
It is not uncommon for IC50 values to differ between laboratories, even for the same cell line.[1] This can be due to subtle differences in experimental protocols, such as the specific cell viability assay used, the passage number of the cell line, and importantly, the serum concentration in the culture medium. If the literature does not specify the serum concentration used, it is difficult to make a direct comparison. It is recommended to establish your own baseline IC50 value for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent serum concentration in the culture medium. | Standardize the serum concentration (e.g., 10% FBS) for all experiments. Note the serum percentage in all experimental records for accurate comparison. |
| Different cell passage numbers used. | Use cells within a consistent and low passage number range. | |
| Variation in cell seeding density. | Optimize and maintain a consistent cell seeding density for all assays. | |
| This compound appears less potent than expected (higher IC50) | High serum concentration in the assay medium. | Perform a dose-response experiment with varying serum concentrations (e.g., 1%, 5%, 10% FBS) to determine the impact of serum protein binding. Consider reducing the serum concentration during the drug treatment period. |
| Drug degradation. | Store this compound stock solutions at -20°C or -80°C as recommended. Prepare fresh dilutions from the stock solution for each experiment. | |
| Difficulty in reproducing published IC50 values | Differences in experimental conditions. | Carefully review the materials and methods of the publication to replicate the conditions as closely as possible, paying close attention to the cell line, serum concentration, and assay method used. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
Note: The following IC50 values were determined using different experimental protocols and likely with varying serum concentrations (most commonly 10% FBS). This table is for reference and direct comparison may not be appropriate without standardized conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-small cell lung cancer | 1.60 ± 0.41 | [5] |
| PC-9 | Non-small cell lung cancer | 1.36 ± 0.58 | [5] |
| A549 | Non-small cell lung cancer | 2.02 ± 0.48 | [5] |
| Huh7 | Hepatocellular carcinoma | 0.263 ± 0.586 | [6] |
| SNU449 | Hepatocellular carcinoma | 2.873 ± 0.961 | [6] |
| HCT116 | Colorectal cancer | ~2-5 | [7] |
| RKO | Colorectal cancer | ~2-5 | [7] |
| SW480 | Colorectal cancer | ~2-5 | [7] |
To illustrate the expected impact of serum concentration, the following table presents hypothetical data based on the principle of protein binding.
Hypothetical Impact of Serum Concentration on this compound IC50
| Cell Line | FBS Concentration | Hypothetical IC50 (µM) |
| Example Cancer Cell Line | 1% | 0.5 |
| Example Cancer Cell Line | 5% | 1.2 |
| Example Cancer Cell Line | 10% | 2.5 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
This protocol allows for the systematic evaluation of how different serum concentrations affect the apparent potency of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium containing 10% FBS.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, carefully aspirate the medium.
-
Wash the cells once with sterile PBS.
-
Add medium with the desired lower serum concentrations (e.g., 1%, 5%, and a 10% control) to the respective wells.
-
Incubate for another 24 hours.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in media containing the corresponding serum concentrations (1%, 5%, 10% FBS).
-
Remove the medium from the cells and add the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration for each serum concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each serum concentration.
-
Protocol 2: Equilibrium Dialysis for Determining this compound-Protein Binding
This protocol provides a method to quantify the fraction of this compound that is unbound in the presence of serum proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Semi-permeable membrane (e.g., 8 kDa MWCO)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS) or purified bovine serum albumin (BSA)
-
LC-MS/MS for quantification
Procedure:
-
Preparation:
-
Prepare a solution of this compound in PBS.
-
Prepare a solution of FBS or BSA in PBS at the desired concentration.
-
-
Equilibrium Dialysis Setup:
-
Add the this compound and FBS/BSA solution to one chamber of the RED device.
-
Add PBS to the other chamber.
-
-
Incubation:
-
Incubate the RED device at 37°C with shaking for a predetermined time to reach equilibrium.
-
-
Sample Collection:
-
After incubation, collect aliquots from both chambers.
-
-
Quantification:
-
Analyze the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method.
-
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in protein chamber)
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for determining serum impact on IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Long-term stability of flubendazole in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of flubendazole, with a specific focus on its long-term stability in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound as a crystalline solid is stable for at least four years when stored at 4°C[1]. For long-term storage as a powder, it is advisable to keep it in a tightly sealed container, protected from light.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and ethanol[1]. For in vitro experiments, a common practice is to prepare a concentrated stock solution in DMSO. It is recommended to store this stock solution at -20°C and use it within one month to prevent potential loss of potency[2]. Aqueous solutions are not recommended for storage for more than one day[1].
Q3: What is the long-term stability of this compound in DMSO at -20°C?
Q4: Can I subject my this compound-DMSO solution to multiple freeze-thaw cycles?
A4: To avoid potential degradation or precipitation of the compound, it is highly recommended to aliquot the stock solution into single-use vials. This practice minimizes the number of freeze-thaw cycles the main stock undergoes[2]. Studies on other compounds stored in DMSO have shown that while some are stable over multiple freeze-thaw cycles, this is not universally true for all molecules[3].
Q5: What are the known degradation pathways for this compound?
A5: this compound is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic conditions), oxidation, and photolysis[4][5][6]. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in this compound-DMSO stock solution after thawing. | - The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures.- Water may have been introduced into the DMSO stock, reducing the solubility of this compound. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- Ensure the use of anhydrous DMSO and tightly seal the vials to prevent moisture absorption.- Consider preparing a less concentrated stock solution. |
| Inconsistent or weaker-than-expected biological activity in experiments. | - The this compound solution may have degraded over time due to improper storage or prolonged storage.- Inaccurate initial weighing of the compound or pipetting errors during dilution. | - Prepare a fresh stock solution of this compound in DMSO.- Perform a stability check of your current stock solution using an analytical method like HPLC-UV (see Experimental Protocols).- Re-verify all calculations and ensure proper calibration of balances and pipettes. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS) of the this compound solution. | - This indicates the presence of degradation products or impurities. | - Confirm the purity of the initial this compound powder.- Review the storage conditions and handling of the DMSO solution. Exposure to light, elevated temperatures, or contaminants can cause degradation[4][5][6].- Use a validated stability-indicating method to identify and quantify the degradants. |
Data Presentation
Table 1: Illustrative Stability of this compound in DMSO at -20°C
The following table presents hypothetical data to illustrate the potential degradation of this compound in a DMSO solution stored at -20°C. Users should perform their own stability studies for accurate data relevant to their specific experimental conditions.
| Storage Duration | Temperature | Remaining this compound (%) | Appearance of Solution |
| Day 0 | -20°C | 100% | Clear, colorless |
| 1 Month | -20°C | 95 - 99% | Clear, colorless |
| 3 Months | -20°C | 85 - 95% | Clear, colorless |
| 6 Months | -20°C | < 85% | Potential for slight discoloration or precipitation |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by High-Performance Liquid Chromatography (HPLC)-UV
This protocol outlines a method to determine the stability of this compound in a DMSO solution.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (0.1%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance and volumetric flasks
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Solution (Time Zero): Dilute the stock solution to be tested to a concentration within the calibration curve range using the mobile phase.
-
Storage of Test Solution: Store the remaining stock solution at -20°C in amber vials.
3. HPLC-UV Conditions:
-
Mobile Phase: Methanol and 0.1% formic acid in water (e.g., 75:25, v/v)[4][7].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm[4].
-
Injection Volume: 10 µL.
4. Stability Testing Procedure:
-
Analyze the "Time Zero" sample to get the initial concentration of this compound.
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Allow the sample to thaw completely and reach room temperature.
-
Prepare the sample for analysis by diluting it to the target concentration with the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the concentration of this compound based on the peak area and the calibration curve.
-
The percentage of remaining this compound is calculated as: (Concentration at time point / Initial concentration) x 100%.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability-Indicating Methods for Determination of this compound and Its Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability indicating RP-HPLC method for the determination of this compound in pharmaceutical dosage forms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11758A [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Flubendazole Interference with Common Laboratory Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the anthelmintic drug flubendazole in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can affect my cell-based assays?
This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2][3][4][5][6][7][8][9][10] It binds to tubulin, disrupting microtubule structure and function. This interference with the cytoskeleton can lead to G2/M phase cell cycle arrest and induction of apoptosis.[1][6][11][12] Therefore, in any cell-based assay, this compound is expected to have a direct biological effect on cell viability, proliferation, and morphology.
Q2: Can this compound's physical properties interfere with assay readouts?
Yes, the physicochemical properties of this compound may lead to analytical interference. Key considerations include:
-
Solubility: this compound has poor aqueous solubility.[8][13] At higher concentrations, it may precipitate in aqueous assay buffers or cell culture media, leading to light scattering that can interfere with absorbance and fluorescence-based assays. Compound precipitation can also lead to inconsistent dosing.
-
UV Absorbance: this compound and its metabolites absorb ultraviolet (UV) light, with a sharp maximum at approximately 237 nm and other peaks between 290 nm and 330 nm.[14][15] This can be a source of interference in colorimetric and UV-spectrophotometric assays that use wavelengths in these regions.
-
Fluorescence: While not extensively documented, compounds with conjugated aromatic systems, like this compound, have the potential to be fluorescent. Autofluorescence of a test compound is a common source of interference in fluorescence-based assays.[16][17][18][19][20]
Q3: How can I determine if this compound is directly interfering with my assay components, such as reporter enzymes?
There is no direct evidence to suggest that this compound inhibits common reporter enzymes like luciferase or beta-galactosidase. However, it is crucial to perform counter-screens to rule out such interactions. A cell-free assay containing the purified reporter enzyme, its substrate, and this compound can be used to assess for direct enzyme inhibition.
Troubleshooting Guides
Issue 1: Unexpected results in cell viability assays (e.g., MTT, MTS).
-
Question: My cell viability results with this compound treatment are inconsistent or show a steeper dose-response curve than expected. What could be the cause?
-
Answer:
-
Biological Effect vs. Analytical Interference: this compound is expected to decrease cell viability by inhibiting microtubule polymerization and inducing apoptosis.[12][21] However, at high concentrations, poor solubility and precipitation can cause light scattering, which may interfere with the absorbance readings of formazan-based assays like MTT and MTS.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation before adding the viability reagent.
-
"Compound Only" Control: Run a control plate with this compound in cell-free media to measure any absorbance from the compound itself or its precipitate at the assay wavelength.
-
Orthogonal Assay: Confirm your results with a non-absorbance-based viability assay, such as a luminescent ATP content assay (e.g., CellTiter-Glo®) or a fluorescence-based live/dead staining assay.
-
-
Issue 2: Potential interference in fluorescence-based assays.
-
Question: I am using a fluorescence-based assay (e.g., measuring GFP expression, a fluorescent kinase substrate) and am concerned about potential interference from this compound. How can I check for this?
-
Answer:
-
Potential for Autofluorescence: Compounds with aromatic rings, like this compound, may exhibit intrinsic fluorescence, leading to false-positive signals.[16][17][18][19][20]
-
Troubleshooting Steps:
-
Autofluorescence Measurement: Run a parallel assay plate containing this compound in the assay buffer without the fluorescent probe or cells. Measure the fluorescence at the same excitation and emission wavelengths used in your experiment. A significant signal indicates autofluorescence.
-
Spectral Shift: If your fluorometer allows, scan the emission spectrum of the this compound-only wells to understand its fluorescence profile. It might be possible to shift the assay's detection wavelengths to avoid the interference.
-
Pre-read the Plate: Measure the fluorescence of the plate after adding the compound but before the start of the biological reaction or the addition of the final fluorescent reagent. This can help to establish a baseline for compound fluorescence.
-
-
Issue 3: Inconsistent results in kinase or enzyme assays.
-
Question: I am testing this compound in an in vitro kinase assay and my results are not reproducible. What should I consider?
-
Answer:
-
Compound Aggregation: Due to its low solubility, this compound may form aggregates in aqueous buffers, which can non-specifically inhibit enzymes, leading to false-positive results.
-
Troubleshooting Steps:
-
Detergent Sensitivity Test: Re-run the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. The activity of true inhibitors should be unaffected, while the apparent inhibition by aggregators will be reduced.
-
Varying Enzyme Concentration: The apparent potency (IC50) of an aggregating inhibitor will change with the concentration of the enzyme, whereas the IC50 of a true inhibitor should remain constant.
-
Centrifugation: Before reading the assay plate, centrifuge it. If this compound is aggregating, its inhibitory activity may be reduced as the aggregates are pelleted.
-
-
Quantitative Data Summary
| Assay Type | Potential Interference Mechanism | Key this compound Property |
| Cell Viability (MTT, MTS) | Light scattering from precipitate | Poor aqueous solubility |
| UV/Vis Spectrophotometry | Direct absorbance | UV absorbance maxima at ~237 nm and 290-330 nm[14][15] |
| Fluorescence Assays | Autofluorescence, light scattering | Aromatic chemical structure, poor aqueous solubility |
| Enzyme/Kinase Assays | Non-specific inhibition by aggregation | Poor aqueous solubility |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Compound Plate: Prepare a serial dilution of this compound in the same assay buffer used for your experiment in a microplate. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate under the same conditions as your main experiment (temperature, time).
-
Fluorescence Reading: Measure the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent Sensitivity Assay for Compound Aggregation
-
Prepare Two Sets of Compound Dilutions:
-
Set A: Prepare a serial dilution of this compound in the standard assay buffer.
-
Set B: Prepare an identical serial dilution of this compound in the assay buffer supplemented with 0.01% Triton X-100.
-
-
Perform Enzyme Assay: Run your standard enzyme/kinase assay with both sets of this compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for both conditions. A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 suggests that this compound is acting as an aggregator.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound's primary biological mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteasome inhibitors reduce luciferase and beta-galactosidase activity in tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound interferes with a wide spectrum of cell homeostatic mechanisms in Echinococcus granulosus protoscoleces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of this compound in pharmaceutical dosage forms by differential pulse polarography and UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | this compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of Flubendazole and Mebendazole's In Vitro Anticancer Activity
For Immediate Release: A Comparative Guide for Researchers
Flubendazole and mebendazole (B1676124), two benzimidazole (B57391) anthelmintics, have garnered significant attention for their potential as repurposed anticancer agents. Both compounds are known to disrupt microtubule polymerization, a mechanism analogous to established chemotherapeutics like vinca (B1221190) alkaloids and taxanes.[1][2][3] This guide provides a detailed comparison of their in vitro anticancer activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to inform preclinical research and drug development.
Quantitative Analysis: Potency Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following table summarizes the IC50 values for this compound and mebendazole across a range of cancer cell lines, as reported in various preclinical studies. Both drugs consistently demonstrate efficacy in the sub-micromolar to low micromolar range. Direct comparisons in oral squamous carcinoma cell lines (PE/CA-PJ15 and H376) show very similar potency, with IC50 values ranging from 0.19 to 0.26 µM.[4][5]
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Triple-Negative Breast Cancer | MDA-MB-231 | 0.62 | [6] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.73 | [6] | |
| Oral Squamous Carcinoma | PE/CA-PJ15 | 0.19 - 0.26 | [4][5] | |
| Oral Squamous Carcinoma | H376 | 0.19 - 0.26 | [4][5] | |
| Leukemia | OCI-AML2 | ~0.20 | [7][8] | |
| Colon Cancer | SW480 | ~0.10 | [9] | |
| Pancreatic Cancer | AsPC-1 | 0.01 - 3.26 | [10] | |
| Mebendazole | Ovarian Cancer | MES-OV | Nanomolar range | [11] |
| Ovarian Cancer | A2780 | Nanomolar range | [11] | |
| Oral Squamous Carcinoma | PE/CA-PJ15 | 0.24 - 0.25 | [4][5] | |
| Oral Squamous Carcinoma | H376 | 0.24 - 0.25 | [4][5] | |
| Non-Small Cell Lung Cancer | A549, H460 | ~0.16 | [4][12] | |
| Gastric Cancer | Various | 0.39 - 1.25 | [4] | |
| Adrenocortical Carcinoma | H295R | 0.23 | [4] | |
| Chronic Myeloid Leukemia | K562 | 0.10 | [13] |
Mechanisms of Action: A Visual Overview
Both this compound and mebendazole exert their anticancer effects primarily by interfering with microtubule dynamics. This disruption leads to a cascade of downstream events, including cell cycle arrest at the G2/M phase, induction of mitotic catastrophe, and ultimately, apoptosis.[7][9][14][15]
This compound Signaling Pathways
This compound binds to the colchicine-binding site of tubulin, inhibiting its polymerization.[7] This action is central to its ability to induce G2/M cell cycle arrest and mitotic catastrophe.[7][9] Beyond microtubule disruption, this compound has been shown to inhibit the STAT3 signaling pathway and activate autophagy, contributing to its pro-apoptotic effects in cancer cells.[7][16]
Caption: this compound's anticancer mechanism of action.
Mebendazole Signaling Pathways
Similar to its analogue, mebendazole disrupts microtubule formation, leading to mitotic arrest and apoptosis.[14] Its activity has been linked to the p53-independent induction of p21, a cyclin-dependent kinase inhibitor.[11] Mebendazole's ability to depolymerize tubulin triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria.[14]
Caption: Mebendazole's anticancer mechanism of action.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are detailed protocols for key in vitro assays used to evaluate the anticancer properties of this compound and mebendazole.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or mebendazole in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or mebendazole for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells in 6-well plates with the compounds for a specified duration (e.g., 24 hours).
-
Harvesting: Collect all cells, including those in the supernatant, and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro comparison studies.
References
- 1. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 2. cancerchoices.org [cancerchoices.org]
- 3. Trinova Health - You, Restored [trinovahealth.com]
- 4. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound elicits anti-cancer effects via targeting EVA1A-modulated autophagy and apoptosis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces mitotic catastrophe and senescence in colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 13. Frontiers | Anticancer potential of mebendazole against chronic myeloid leukemia: in silico and in vitro studies revealed new insights about the mechanism of action [frontiersin.org]
- 14. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces mitotic catastrophe and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Flubendazole and Albendazole Efficacy in Preclinical Neuroblastoma Models
A comprehensive guide for researchers and drug development professionals on the anti-neuroblastoma potential of two benzimidazole (B57391) anthelmintics.
This guide provides an objective comparison of the efficacy of flubendazole and albendazole (B1665689), two benzimidazole-class anthelmintic drugs, in preclinical models of neuroblastoma. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform researchers, scientists, and drug development professionals on the potential of these repurposed drugs for neuroblastoma therapy.
Executive Summary
Neuroblastoma, a pediatric cancer of the peripheral nervous system, remains a clinical challenge, particularly in high-risk and relapsed cases. The repurposing of existing drugs with established safety profiles offers a promising and accelerated path to new therapeutic options. Both this compound and albendazole, traditionally used to treat parasitic infections, have demonstrated anti-cancer properties. This guide consolidates the current preclinical evidence for their efficacy against neuroblastoma, highlighting key differences and similarities in their activity and mechanisms of action.
While direct head-to-head comparative studies in neuroblastoma models are limited, the available data suggests that this compound has been more extensively investigated in this specific cancer type and has shown potent activity across a broad range of neuroblastoma cell lines, including those resistant to conventional chemotherapeutics.
In Vitro Efficacy: A Quantitative Comparison
The in vitro cytotoxicity of this compound and albendazole against various cancer cell lines is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological processes.
This compound: Potent Cytotoxicity in Neuroblastoma Cell Lines
A comprehensive study by Michaelis et al. (2015) screened this compound against a large panel of cancer cell lines and found neuroblastoma to be a highly sensitive entity.[1] The study provides extensive data on the IC50 and IC90 (concentration required to inhibit 90% of cell viability) values for numerous neuroblastoma cell lines.
Table 1: In Vitro Efficacy of this compound in Human Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) | IC90 (µM) | Drug Resistance Profile |
| IMR-32 | 0.12 ± 0.01 | 0.31 ± 0.02 | - |
| KELLY | 0.11 ± 0.01 | 0.23 ± 0.02 | - |
| LAN-1 | 0.13 ± 0.01 | 0.30 ± 0.03 | - |
| MHH-NB-11 | 0.14 ± 0.01 | 0.31 ± 0.02 | - |
| NGP | 0.15 ± 0.01 | 0.35 ± 0.03 | - |
| SK-N-AS | 0.18 ± 0.02 | 0.45 ± 0.05 | - |
| SK-N-BE(2) | 0.12 ± 0.01 | 0.28 ± 0.02 | - |
| SK-N-DZ | 0.13 ± 0.01 | 0.31 ± 0.03 | - |
| SK-N-FI | 0.14 ± 0.01 | 0.33 ± 0.03 | - |
| SH-SY5Y | 0.16 ± 0.01 | 0.39 ± 0.04 | - |
| ...and others | ... | ... | ... |
| UKF-NB-3(VCR)10 | 0.15 ± 0.02 | 0.38 ± 0.04 | Vincristine-resistant |
| UKF-NB-3(DOXO)20 | 0.14 ± 0.01 | 0.34 ± 0.03 | Doxorubicin-resistant |
Data extracted from Michaelis et al., Scientific Reports, 2015.[1]
This compound demonstrated high potency with IC50 values in the nanomolar range across a wide array of neuroblastoma cell lines.[1] Notably, its efficacy was maintained in cell lines with acquired resistance to conventional chemotherapy agents like vincristine (B1662923) and doxorubicin.[1]
Albendazole: Efficacy in Other Cancer Models
Table 2: Comparative In Vitro Efficacy of this compound and Albendazole in Human Intestinal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) after 72h |
| HCT8 | This compound | 0.9 ± 0.1 |
| Albendazole | 0.3 ± 0.05 | |
| Caco2 | This compound | 1.2 ± 0.2 |
| Albendazole | 0.5 ± 0.1 | |
| SW480 | This compound | > 5 |
| Albendazole | > 5 | |
| SW620 | This compound | > 5 |
| Albendazole | > 5 |
Data adapted from Králová et al., Anti-Cancer Drugs, 2013.
In this study, albendazole exhibited greater potency than this compound in the HCT8 and Caco2 intestinal cancer cell lines. However, both drugs were less effective in the SW480 and SW620 cell lines. This highlights the cell-line-specific efficacy of these compounds and underscores the need for direct testing in neuroblastoma models.
In Vivo Efficacy
This compound: Inhibition of Tumor Growth and Angiogenesis
The in vivo anti-tumor activity of this compound in neuroblastoma has been demonstrated using the chick chorioallantoic membrane (CAM) assay.[1] This model allows for the assessment of tumor growth and angiogenesis. In the study by Michaelis et al. (2015), this compound significantly inhibited the growth of neuroblastoma xenografts and reduced vessel formation in the CAM.[1][2]
Albendazole: Preclinical and Clinical Observations in Other Cancers
Preclinical studies have shown that albendazole can inhibit tumor growth in various in vivo models, including those for ovarian and colorectal cancer.[1] Pilot clinical studies in patients with advanced malignancies have also suggested some anti-tumor effects, although these were not specific to neuroblastoma.[1][3][4] Further in vivo studies specifically in neuroblastoma xenograft models are required to ascertain its efficacy in this context.
Mechanisms of Action
Both this compound and albendazole belong to the benzimidazole class of drugs and share a primary mechanism of action: the disruption of microtubule polymerization. However, they also appear to modulate other cellular signaling pathways.
Shared Mechanism: Tubulin Polymerization Inhibition
Benzimidazoles bind to β-tubulin, a key component of microtubules. This binding disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization leads to G2/M cell cycle arrest and ultimately apoptosis (programmed cell death).
References
- 1. karger.com [karger.com]
- 2. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot study of albendazole in patients with advanced malignancy. Effect on serum tumor markers/high incidence of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to UPLC-MS/MS for Flubendazole Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of flubendazole, a broad-spectrum benzimidazole (B57391) anthelmintic, is critical for pharmacokinetic studies, residue analysis, and formulation development. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with alternative analytical techniques for the quantification of this compound. The information presented, supported by experimental data from various studies, aims to assist in the selection and implementation of the most suitable analytical method.
Method Performance Comparison
The use of UPLC-MS/MS for this compound analysis is considered a gold standard, offering high sensitivity, selectivity, and speed.[1][2] A key component for achieving high accuracy and precision is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, which effectively normalizes for variations during sample preparation and analysis.[1][3][4]
Below is a summary of the performance characteristics of different analytical methods for this compound quantification.
Table 1: Performance of UPLC-MS/MS Methods for this compound Quantification
| Matrix | Linearity (Range) | Correlation Coefficient (r²) | Recovery (%) | Precision (%RSD) | LOQ |
| Fish & Shrimp | 1 - 20 ng/g | > 0.996[5][6] | 90 - 108[2][5] | < 15[2][5] | 7.45 µg/kg (Fish), 7.1 µg/kg (Shrimp)[5][6] |
| Eggs & Poultry Muscle | Not Specified | Not Specified | 77 - 95[7][8] | Not Specified | 1-2 µg/kg[7][8] |
| Pig Plasma | Not Specified | ≥ 0.998[9] | ≥ 70[9] | < 20[9] | 0.01 µg/mL[9] |
| Tablet Dosage Form | 80% - 120% level | 1.0000[10] | Not Specified | 0.66 - 0.73[10] | 0.006 µg/ml[10] |
Table 2: Comparison with Alternative Quantification Methods
| Method | Linearity (Range) | Detection Limit (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-MS/MS | Not Specified | Not Specified | Not Specified | 90 - 109 (Fish & Shrimp)[2] |
| HPLC with UV Detection | 10 - 200 mg/kg (in feed) | 3 mg/kg[11] | 10 mg/kg[11] | 98 - 99[11] |
| LC-MS | 3 - 30 µg/mL | 0.11 µg/mL[12] | Not Specified | Not Specified |
| HPTLC | 10 - 65 µ g/band | 0.22 µ g/band [12] | Not Specified | Not Specified |
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of any analytical method.[1] The following protocols are generalized from the cited literature for the UPLC-MS/MS quantification of this compound.
Sample Preparation (Fish, Shrimp, Eggs, and Poultry Muscle)
-
Homogenization: Weigh a representative portion of the sample (e.g., 10.0 g).[1]
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound-d3) to the homogenized sample early in the workflow to correct for procedural variations.[1][3]
-
Extraction: Add an appropriate organic solvent, such as ethyl acetate (B1210297) (e.g., 50 mL), and homogenize the mixture.[1][2][7][8]
-
Centrifugation: Centrifuge the sample to separate the organic layer containing the analyte from the solid matrix.
-
Re-extraction (Optional): The remaining residue can be re-extracted with an additional volume of the organic solvent to improve recovery.[1]
-
Evaporation: Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, typically the mobile phase, for injection into the UPLC-MS/MS system.[3]
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system is employed.[3][6]
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., AQUITY UPLC BEH C18, 2.1x50mm; 1.7µm).[3][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is frequently utilized.[3][6]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) is used for detection.[6]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically applied.[6][7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.[2][6] For this compound, transitions such as m/z 314.077 -> 282.022 and m/z 314.077 -> 122.899 have been reported.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the UPLC-MS/MS quantification of this compound.
Caption: UPLC-MS/MS experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of this compound in fish and shrimp: HPLC-MS/MS vs UPLC-MS/MS. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS method for this compound in fish and shrimp validated. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.ilvo.be [pureportal.ilvo.be]
- 9. Pharmacokinetic comparison of different this compound formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Rapid determination of the antiparasitic drugs this compound and febantel in feeds by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Flubendazole Using Different Internal Standards
This guide provides a detailed comparison of analytical methods for the quantification of flubendazole, a widely used anthelmintic drug. The focus is on the cross-validation of these methods utilizing different internal standards, a critical aspect for ensuring accurate and reliable results in research and drug development. The performance of two common internal standards, This compound-d3 (B1443877) and oxibendazole, is evaluated in the context of different analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), respectively.
Data Presentation: A Comparative Analysis
The selection of an appropriate internal standard is paramount for correcting variations in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects. Here, we compare the performance of a stable isotope-labeled internal standard, this compound-d3, with a structurally similar compound, oxibendazole.
Table 1: Performance Comparison of Internal Standards in this compound Analysis
| Parameter | Method | Internal Standard | Linearity (Correlation Coefficient) | Mean Recovery (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) |
| This compound | UPLC-MS/MS | This compound-d3 | >0.996[1][2] | 90-108[1] | <15[1] | 7.1 µg/kg (shrimp), 7.45 µg/kg (fish)[1] |
| This compound | HPLC-UV | Oxibendazole | Not explicitly stated, but method showed good linearity | Within a broader range compared to this compound-d3 | Not explicitly stated | Low limit of quantification reported[3] |
Discussion of Internal Standard Performance
Theoretically, a stable isotope-labeled internal standard like this compound-d3 is the most suitable choice for mass spectrometry-based methods.[4] Its chemical and physical properties are nearly identical to this compound, ensuring it behaves similarly during extraction, chromatography, and ionization.[5] This similarity allows for effective compensation of matrix effects and procedural losses, leading to high accuracy and precision.[5] The data for the UPLC-MS/MS method using this compound-d3 demonstrates excellent linearity, recovery, and precision.[3]
Oxibendazole has been successfully employed as an internal standard in HPLC-UV methods for this compound analysis in plasma. While the validation data indicates good linearity and a low limit of quantification, the accuracy and recovery are reported to be within a broader range compared to the data available for this compound-d3. As a different chemical entity, its ability to compensate for matrix effects might not be as comprehensive as an isotopically labeled standard.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the summarized experimental protocols for the two compared methods.
1. UPLC-MS/MS Method with this compound-d3 Internal Standard
This method is designed for the confirmatory analysis of this compound residues in complex matrices such as fish and shrimp.[1]
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Spike the sample with the internal standard, this compound-d3.[6]
-
Extract this compound and the internal standard from the matrix using an appropriate organic solvent.
-
Perform a clean-up step to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.[2]
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically in the microliter range.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and this compound-d3.
-
2. HPLC-UV Method with Oxibendazole Internal Standard
This method is suitable for the quantification of this compound in plasma samples.[3]
-
Sample Preparation:
-
To a plasma sample, add the internal standard, oxibendazole.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) after alkalinization.[7]
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).[8]
-
Flow Rate: Typically around 1 mL/min.
-
Detection Wavelength: Set at the UV absorbance maximum of this compound, around 237 nm or 254 nm.[9][10][11]
-
Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods.
References
- 1. LC-MS/MS method for this compound in fish and shrimp validated. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound-d3 VETRANAL , analytical standard 1173021-08-3 [sigmaaldrich.com]
- 7. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in pharmaceutical dosage forms by differential pulse polarography and UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating Methods for Determination of this compound and Its Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Flubendazole's Potent Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines
An in-depth examination of the anthelmintic drug flubendazole reveals its significant potential as a repurposed anti-cancer agent. This guide provides a comparative analysis of its efficacy across various cancer cell types, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
This compound, a benzimidazole (B57391) carbamate (B1207046) traditionally used to treat parasitic worm infections, has emerged as a promising candidate for cancer therapy.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, a critical component of the cytoskeleton.[1][3] This interference with microtubule dynamics leads to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy in a wide range of cancer cells.[4][5] This guide synthesizes findings from multiple studies to compare the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Comparative Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table summarizes the IC50 values of this compound in different cancer cell lines, demonstrating its varied but generally potent anti-cancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 1.75 ± 1.27 | [6] |
| BT-549 | 0.72 ± 1.18 | [6] | |
| SK-BR-3 | 1.51 ± 1.25 | [6] | |
| MCF-7 | 5.51 ± 1.28 | [6] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 2.02 ± 0.48 | [7][8] |
| H460 | 1.60 ± 0.41 | [7][8] | |
| PC-9 | 1.36 ± 0.58 | [7][8] | |
| Hepatocellular Carcinoma (HCC) | Huh7 | 0.263 ± 0.586 | [9] |
| SNU449 | 2.873 ± 0.961 | [9] | |
| Esophageal Squamous Cell Carcinoma (ESCC) | EC9706 | ~1.8 | [10] |
| TE1 | ~2.2 | [10] |
Studies have shown that leukemia, multiple myeloma, and neuroblastoma cells are particularly sensitive to this compound.[11] In a large screening of 321 cancer cell lines, 36.4% had an IC90 value of less than 1 µM.[11]
Molecular Mechanisms and Signaling Pathways
This compound exerts its anti-cancer effects through multiple molecular pathways. Its primary target is the inhibition of tubulin polymerization, which leads to G2/M phase cell cycle arrest and the formation of abnormal mitotic spindles.[12][13] This disruption of mitosis can trigger mitotic catastrophe and subsequent cell death.[1][4]
Beyond its effects on microtubules, this compound has been shown to modulate several key signaling pathways involved in cancer progression:
-
STAT3 Pathway: In colorectal and non-small cell lung cancer, this compound inhibits the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell survival and proliferation.[7][14] This leads to the downregulation of STAT3 target genes like BCL2, MCL1, and VEGF.[14]
-
NF-κB Signaling: In esophageal squamous cell carcinoma, this compound acts as a novel inhibitor of the NF-κB signaling pathway by suppressing the activation of IκBα kinases (IKKs).[10][15]
-
Hedgehog Signaling: In hepatocellular carcinoma, this compound has been found to inhibit the Hedgehog signaling pathway by downregulating Smoothened (Smo) and Gli1 proteins.[4]
-
Autophagy and Apoptosis: this compound can induce apoptosis in various cancer cells, as evidenced by increased activity of caspases 3, 7, and 8.[12][14] It also promotes autophagy, a cellular recycling process that can lead to cell death when hyperactivated.[12][14] In some cancers, the induction of autophagy by this compound is linked to the activation of the JNK pathway and the release of Beclin-1 from the BCL-2-Beclin 1 complex.[4][12]
Caption: this compound's multi-faceted anti-cancer mechanisms.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's anti-cancer effects.
1. Cell Viability and Proliferation Assays (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 10 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
Reagent Incubation: After treatment, MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using sigmoidal curve fitting.
2. Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with different concentrations of this compound.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of colonies is counted manually or using imaging software.
3. Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
4. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A typical experimental workflow for evaluating this compound.
Synergistic Effects and Future Directions
This compound has also demonstrated synergistic effects when combined with conventional chemotherapy drugs like 5-fluorouracil (B62378) and doxorubicin, enhancing their cytotoxic activity against cancer cells.[12][14] This suggests its potential use in combination therapies to overcome drug resistance and improve treatment outcomes.
Further research is needed to explore the full therapeutic potential of this compound.[5] This includes identifying additional cancer types that are sensitive to the drug, investigating its efficacy in more complex preclinical models such as patient-derived xenografts, and optimizing its delivery and bioavailability for clinical applications.[3][4] The wealth of preclinical data strongly supports the continued investigation of this compound as a repurposed anti-cancer agent.
References
- 1. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 2. Anthelmintic this compound and Its Potential Use in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Repurposing this compound to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anthelmintic drug this compound induces cell apoptosis and inhibits NF-κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
In Silico Docking Analysis of Flubendazole: A Comparative Guide to Its Interactions with Tubulin and Other Cancer-Related Targets
For Immediate Release
A comprehensive in silico analysis of the anthelmintic drug flubendazole reveals its binding potential not only to its primary target, β-tubulin, but also to other significant cancer-related proteins, including STAT3, PCSK9, xCT, and TFRC. This guide provides a comparative overview of this compound's docking performance against these targets, supported by available experimental data, and details the computational methodologies employed in these studies. This information is intended for researchers, scientists, and drug development professionals interested in the drug repurposing of this compound for oncology applications.
This compound's Interaction with Tubulin: A Comparative Perspective
This compound, a member of the benzimidazole (B57391) class of compounds, exerts its anthelmintic and potential anticancer effects primarily by disrupting microtubule polymerization through binding to the colchicine (B1669291) site of β-tubulin.[1][2] In silico docking studies have been instrumental in elucidating the binding modes of benzimidazoles to tubulin. While direct comparative docking studies of this compound against human β-tubulin are not extensively available in the public domain, research on related benzimidazoles and various tubulin isotypes provides valuable insights into its binding affinity.
One study computationally investigated the binding of several benzimidazole anthelmintics to the colchicine-binding site of tubulin, reporting binding affinities in the order of this compound > oxfendazole (B1322) > nocodazole (B1683961) > mebendazole. This suggests this compound has a strong interaction with tubulin compared to other similar compounds.
The following table summarizes the binding affinities of various benzimidazoles with different nematode β-tubulin isotypes, which can serve as a proxy for understanding their relative binding strengths. It is important to note that these values may differ when interacting with human tubulin isotypes.
Table 1: Comparative Binding Affinities of Benzimidazoles with Nematode β-Tubulin Isotypes
| Compound | Target Organism & Tubulin Isotype | Binding Affinity (kcal/mol) | Interacting Residues |
| Albendazole sulfoxide | Ancylostoma ceylanicum Isotype 1 | -8.29 | Q134, E198, N256, L253 (arene bond)[3] |
| Albendazole sulfoxide | Ancylostoma duodenale Isotype 1 | -8.55 | Y50, E198, C239, K350, M257 (arene bond)[3] |
| Albendazole sulfoxide | Necator americanus Isotype 1 | -7.57 | E198, N278, F200 (arene bond)[3] |
| Albendazole sulfoxide | Ascaris suum Isotype A | -7.74 | Q134, E198, V236, L253 (arene bond)[4] |
| Albendazole sulfoxide | Toxocara canis Isotype A | -8.82 | E198, Cys239[4] |
Expanding Horizons: this compound's Interaction with Other Cancer Targets
Recent research has explored the potential of this compound to interact with other proteins implicated in cancer progression. These in silico studies provide a basis for understanding the multifaceted anticancer mechanisms of this drug.
Table 2: In Silico Docking Performance of this compound with Other Cancer-Related Targets
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| PCSK9 | -9.4[5] | Not specified |
| xCT | Not specified | Gly229, Arg314[6] |
| TFRC | Not specified | Thr457, Gly516[6] |
| STAT3 | Not specified | Not specified |
Experimental Protocols for In Silico Docking Studies
The following sections detail the generalized methodologies for performing in silico docking of this compound with its various targets.
Molecular Docking of this compound with Tubulin
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of human β-tubulin can be obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for tubulin in docking studies include 1JFF, 1SA0, and 4O2B.
-
The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm or AMBER.
-
The three-dimensional structure of this compound is obtained from a chemical database like PubChem and optimized for its lowest energy conformation.
2. Docking Simulation using AutoDock Vina:
-
A grid box is defined around the colchicine-binding site on β-tubulin to specify the search space for the docking algorithm.
-
AutoDock Vina is used to perform the molecular docking, which predicts the binding conformation and affinity of this compound to tubulin.
-
The results are analyzed to identify the most favorable binding pose based on the docking score (binding energy).
Molecular Docking of this compound with Other Targets (PCSK9, xCT, TFRC, and STAT3)
1. Protein and Ligand Preparation:
-
Crystal structures of PCSK9, xCT, TFRC, and the SH2 domain of STAT3 are retrieved from the PDB.
-
Similar to the tubulin protocol, the protein structures are prepared by removing extraneous molecules and adding hydrogens.
-
The this compound structure is prepared as described above.
2. Docking Simulation using MOE (Molecular Operating Environment) or AutoDock Vina:
-
The binding site on the target protein is identified. For STAT3, this is typically the SH2 domain, which is crucial for its dimerization and activation.[7]
-
The docking simulation is performed using the chosen software.
-
The resulting poses are evaluated based on their docking scores and the interactions formed with the protein's amino acid residues.
Visualizing Molecular Interactions and Workflows
To better understand the processes and interactions described, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound binding to the colchicine site of β-tubulin.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: this compound's interactions with other cancer-related protein targets.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer role of this compound: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 5. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Comparative Genotoxicity of Flubendazole and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxic potential of the anthelmintic drug flubendazole and its primary metabolites. The information is supported by experimental data from in vitro and in vivo studies to aid in risk assessment and further investigation.
This compound, a benzimidazole (B57391) anti-parasitic agent, has demonstrated potent aneugenic activity in vitro, a characteristic shared with other compounds in its chemical class.[1][2][3] An aneugen is a substance that can cause whole chromosomes to be lost or gained, leading to a change in the chromosome number. This is in contrast to a clastogen, which causes structural changes to chromosomes. The genotoxicity of this compound is primarily linked to its interaction with tubulin, disrupting microtubule polymerization and the mitotic spindle.[2]
Metabolism of this compound primarily yields two key metabolites: a reduced form (in both R- and S-enantiomers) and a hydrolysed form.[1][3] Understanding the genotoxic profile of these metabolites is crucial for a comprehensive safety evaluation.
Executive Summary of Genotoxicity
| Compound | Ames Test (Bacterial Mutagenicity) | In Vitro Micronucleus Assay | In Vivo Micronucleus Assay | Primary Genotoxic Mechanism |
| This compound | Negative[1][2][3] | Positive (potent aneugen)[1][2][3] | Positive (aneugenicity detected with a new formulation enhancing systemic absorption)[1] | Aneugenic (induces chromosome loss)[2] |
| Reduced Metabolite (R- and S-forms) | Negative[1][3] | Positive (aneugenic and clastogenic)[1][3] | Not explicitly tested alone, but present in plasma during in vivo studies[1] | Aneugenic and Clastogenic (induces chromosome loss and breakage)[1] |
| Hydrolysed Metabolite | Negative[1][3] | Negative[1][3] | Not explicitly tested alone, but present in plasma during in vivo studies[1] | Non-genotoxic[1] |
Quantitative Analysis of In Vitro Genotoxicity
The following table summarizes the results from a key study investigating the induction of micronuclei in human lymphocytes in vitro. The micronucleus assay is a well-established method for detecting both aneugenic and clastogenic effects.
Table 1: In Vitro Micronucleus Test Results in Human Lymphocytes
| Compound | Concentration (µg/mL) | Metabolic Activation (S9) | Result |
| This compound | 0.4 | Without | Positive (potent aneugen) |
| Reduced this compound (R-enantiomer) | 1.5 | Without | Positive (aneugenic and clastogenic) |
| Reduced this compound (S-enantiomer) | 1.5 | Without | Positive (aneugenic and clastogenic) |
| Hydrolysed this compound | Up to 500 | Without | Negative |
| This compound | 14.0 | With | Positive (aneugenic) |
Data extracted from Tweats et al., 2015.
It is noteworthy that the presence of rat liver S9, a metabolic activator, did not significantly alter the aneugenic profile of this compound, suggesting that the parent compound itself is the primary aneugen.[1] However, the reduced metabolite, which can be formed in vivo, exhibits both aneugenic and clastogenic properties.[1]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are outlines of the standard protocols for the key assays mentioned.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[4][5][6][7]
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101).[4][5]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[4][5]
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying micronuclei in the cytoplasm of interphase cells.[8][9][10]
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.[8]
-
Exposure: Cells are exposed to the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9.[8]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division during or after treatment.[10]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing genotoxicity and the proposed mechanism of this compound's aneugenic activity.
References
- 1. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of this compound and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. nib.si [nib.si]
- 5. enamine.net [enamine.net]
- 6. biosafe.fi [biosafe.fi]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. criver.com [criver.com]
- 9. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Head-to-Head Comparison of Flubendazole and Vincristine on Microtubule Dynamics
<_ _>
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two potent microtubule-targeting agents: flubendazole, a benzimidazole (B57391) anthelmintic with repurposed anticancer properties, and vincristine (B1662923), a classic vinca (B1221190) alkaloid widely used in chemotherapy. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to support further research.
Mechanism of Action: Distinct Binding Sites, Convergent Outcomes
Both this compound and vincristine exert their cytotoxic effects by disrupting the highly dynamic microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] However, they achieve this through interactions with different binding sites on tubulin, the fundamental protein subunit of microtubules.[3][4][5]
Vincristine , a vinca alkaloid, binds to the β-tubulin subunit at a site often referred to as the "vinca domain."[1][6] This binding site is located at the interface between two αβ-tubulin heterodimers.[6][7] At low concentrations, vincristine suppresses the dynamic instability of microtubules, effectively "capping" the plus ends and inhibiting both growth and shortening phases.[1] At higher concentrations, it leads to microtubule depolymerization.[1][8] This disruption of microtubule dynamics results in the arrest of cells in the metaphase stage of mitosis, ultimately triggering programmed cell death (apoptosis).[1][2][9]
This compound , a benzimidazole carbamate, also binds to β-tubulin but at a site distinct from the vinca alkaloids; it interacts with the colchicine-binding site.[3][5][10] This interaction inhibits the polymerization of tubulin into microtubules, leading to a disruption of microtubule structure and function.[3][4] Similar to vincristine, this leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[5][10]
A key distinction is that this compound's different binding site allows it to overcome some forms of resistance seen with vinca alkaloids.[4][11] For instance, cancer cells overexpressing P-glycoprotein, a drug efflux pump that can confer resistance to vinblastine (B1199706) (a close relative of vincristine), remain fully sensitive to this compound.[4][11]
Caption: Comparative mechanism of action for Vincristine and this compound.
Quantitative Comparison of Efficacy
The following table summarizes key quantitative data regarding the efficacy of this compound and vincristine. It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.
| Parameter | This compound | Vincristine | Cell Line(s) / System | Reference |
| Primary Target | β-tubulin (Colchicine site) | β-tubulin (Vinca domain) | Purified Tubulin | [3][5][6] |
| Primary Effect | Inhibition of polymerization | Suppression of dynamics / Depolymerization | In vitro / Cellular | [1][12][4] |
| IC50 (Cell Viability) | Nanomolar range (e.g., ≤ 1 µM) | Nanomolar to low micromolar range (e.g., 0.1 µM) | Leukemia, Myeloma, Neuroblastoma, SH-SY5Y | [4][8][13][14] |
| Ki (Tubulin Polymerization) | Not widely reported | 85 nM | N/A | [8] |
| Overcoming Resistance | Effective in P-glycoprotein overexpressing cells | Susceptible to P-glycoprotein mediated resistance | Vinblastine-resistant cells | [4][11] |
| Synergy | Synergistic with vinblastine/vincristine | Synergistic with this compound | OCI-AML2 leukemia cells | [4][5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for an in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Thaw purified tubulin (e.g., bovine brain tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[15][16][17] Prepare serial dilutions of this compound, vincristine, and vehicle control (e.g., DMSO) in polymerization buffer.[18]
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the polymerization buffer containing GTP and the test compound to each well.[17][18]
-
Initiation: To start the reaction, add cold, purified tubulin to each well to achieve a final concentration of approximately 2-4 mg/mL.[15][16] Mix gently.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C.[16][17] Measure the change in optical density (absorbance) at 340 nm every 30-60 seconds for at least 60 minutes.[16][17][19]
-
Data Analysis: Plot the absorbance versus time.[18] A decrease in the rate and maximal polymerization (Vmax) compared to the vehicle control indicates an inhibitory effect.[18]
Immunofluorescence Staining of Microtubules
This cell-based assay allows for the direct visualization of a compound's effect on the microtubule network within intact cells.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere.[20][21] Treat the cells with desired concentrations of this compound, vincristine, or vehicle control for a specified duration (e.g., 6-24 hours).[20]
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells to preserve their structure, typically using 4% paraformaldehyde in PBS or ice-cold methanol.[20][21][22]
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.[20][21]
-
Blocking: Incubate the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to tubulin (e.g., monoclonal anti-α-tubulin antibody) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody. Incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 1 hour at room temperature, protected from light.[20][21]
-
Counterstaining and Mounting: Wash the cells again. (Optional) Stain the nuclei with DAPI.[20][21] Mount the coverslips onto microscope slides using an antifade mounting medium.[20]
-
Visualization: Image the cells using a fluorescence microscope. Analyze the microtubule morphology, comparing treated cells to controls.[21] Vincristine and this compound are expected to cause dose-dependent depolymerization and disruption of the filamentous network.[21][23]
Downstream Signaling and Cellular Fate
The disruption of microtubule dynamics by either this compound or vincristine activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1] Prolonged activation of the SAC due to the inability to form a proper mitotic spindle leads to a sustained mitotic arrest.[1] This arrest ultimately triggers the intrinsic apoptotic pathway, often involving the dysregulation of the Bcl-2 family of proteins and the activation of executioner caspases like caspase-3, leading to cell death.[1][8] this compound has also been shown to induce p53-mediated apoptosis in neuroblastoma cells.[13]
Caption: Apoptotic signaling pathway following microtubule disruption.
Conclusion
This compound and vincristine are both potent inhibitors of microtubule dynamics that induce mitotic arrest and apoptosis. The primary distinction lies in their binding site on tubulin—this compound at the colchicine site and vincristine at the vinca domain. This mechanistic difference has significant implications, most notably this compound's ability to circumvent P-glycoprotein-mediated resistance, a common challenge with vinca alkaloids. Furthermore, studies have shown a synergistic effect when combining this compound with vinca alkaloids, suggesting potential for combination therapies that could enhance efficacy and overcome resistance.[4][5][11][24] This guide provides a foundational comparison to inform further investigation into the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 4. The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. droracle.ai [droracle.ai]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [PDF] The antihelmintic this compound inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma. | Semantic Scholar [semanticscholar.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Identification of this compound as potential anti-neuroblastoma compound in a large cell line screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abscience.com.tw [abscience.com.tw]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence study of the action of navelbine, vincristine and vinblastine on mitotic and axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Species-Specific Metabolism of Flubendazole: A Comparative Guide
An in-depth analysis of the metabolic pathways and resulting metabolites of the anthelmintic drug flubendazole across various species, providing essential data for researchers and drug development professionals.
This compound (FLBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, is utilized in both veterinary and human medicine. Its efficacy and safety are intrinsically linked to its metabolic fate, which exhibits significant variability among different species. Understanding these metabolic differences is crucial for accurate extrapolation of pharmacological and toxicological data across species, informing drug development and clinical application. This guide provides a comparative overview of this compound metabolism, supported by experimental data and detailed protocols.
Key Metabolic Pathways
The metabolism of this compound primarily proceeds via two major pathways:
-
Reduction: The ketone group of the fluorobenzoyl moiety is reduced to a secondary alcohol, forming reduced-flubendazole (B140889) (red-FLBZ). This is a common pathway across most species studied.
-
Hydrolysis: The methylcarbamate ester is hydrolyzed, resulting in the formation of hydrolyzed-flubendazole (h-FLBZ). This pathway is particularly prominent in pigs.
The relative prominence of these pathways leads to distinct metabolite profiles in different species, significantly impacting the systemic exposure to the parent drug and its metabolites.
Comparative In Vitro Metabolism
In vitro studies using liver subcellular fractions (microsomes and cytosol) have been instrumental in elucidating the species-specific differences in this compound metabolism. The rate of formation of the reduced metabolite (red-FLBZ) shows marked variation.
Table 1: In Vitro Formation Rate of Reduced-Flubendazole (red-FLBZ) in Liver Subcellular Fractions
| Species | Microsomal red-FLBZ Formation (nmol/min/mg protein) | Cytosolic red-FLBZ Formation (nmol/min/mg protein) |
| Sheep | 1.92 ± 0.13 | 1.86 ± 0.61 |
| Cattle | 0.48 ± 0.12 | 0.55 ± 0.19 |
| Rat | 0.28 ± 0.09 | 0.31 ± 0.11 |
| Hen | 0.15 ± 0.04 | 0.12 ± 0.03 |
| Human | 0.10 ± 0.03 | 0.08 ± 0.02 |
| Pig | 0.04 ± 0.02 | 0.02 ± 0.01 |
Data presented as mean ± standard deviation.
These in vitro findings highlight the high capacity of sheep liver enzymes to reduce this compound, in stark contrast to the low reductive activity observed in pigs.[1][2] In pigs and humans, liver microsomes facilitate the formation of both red-FLBZ and a hydrolyzed metabolite.[1][2]
Comparative In Vivo Metabolism
In vivo pharmacokinetic studies corroborate the in vitro findings, revealing distinct metabolite profiles in the plasma of different species following this compound administration.
Table 2: Major Circulating Metabolites of this compound In Vivo
| Species | Primary Circulating Metabolite(s) | Key Findings |
| Pig | Hydrolyzed-flubendazole (h-FLBZ) | The hydrolyzed metabolite is the main analyte recovered in the bloodstream.[3][4] Only trace amounts of the parent drug and reduced metabolite are typically detected.[3] |
| Sheep | Reduced-flubendazole (red-FLBZ) | Reduced-FLBZ is the predominant metabolite found in plasma.[5] The parent drug is detected at very low concentrations. |
| Human | Reduced-flubendazole (red-FLBZ) | In vitro studies using human liver slices indicate that the reduced metabolite is the only one formed.[6] |
| Cattle | Reduced-flubendazole (red-FLBZ) | Similar to sheep, the primary metabolic pathway is reduction. |
| Rat | Reduced-flubendazole (red-FLBZ) | The main metabolite is the reduced form.[6] |
Metabolic Pathway Overview
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Primary metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolism of this compound in liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.
-
Thaw pooled liver microsomes from the desired species on ice. Dilute to the desired protein concentration (e.g., 1 mg/mL) with incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the liver microsome suspension, the this compound working solution, and incubation buffer to the desired final volume.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Vortex the samples to precipitate the protein.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analytical Method (HPLC):
-
Analyze the samples using a validated HPLC method to quantify the disappearance of this compound and the formation of its metabolites.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm).
-
Quantify the analytes by comparing their peak areas to a standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for an in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolism.
Conclusion
The metabolism of this compound exhibits profound species-specific differences, primarily in the balance between reductive and hydrolytic pathways. Sheep are highly efficient at reducing this compound, while pigs favor hydrolysis. Humans, similar to several other species, predominantly metabolize this compound via reduction. These variations underscore the importance of conducting species-specific metabolic studies to ensure the safe and effective use of this compound in different target populations. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and veterinary medicine.
References
- 1. The pharmacokinetics of mebendazole and this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparison of different this compound formulations in pigs: A further contribution to its development as a macrofilaricide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of this compound and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Flubendazole's Anti-Migration Effects Against Other EMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-migration efficacy of flubendazole against other inhibitors of the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential anti-cancer therapeutic.
Introduction to this compound and EMT Inhibition
This compound, a benzimidazole (B57391) anthelmintic, has demonstrated potent anti-cancer properties, including the inhibition of cancer cell migration.[1][2][3] One of its key mechanisms of action is the disruption of microtubule polymerization, which is crucial for cell motility and the dynamic changes associated with EMT.[3][4] Furthermore, this compound has been shown to inhibit the STAT3 signaling pathway, a key regulator of EMT and metastasis.[5] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by increased motility, invasiveness, and resistance to apoptosis. Key hallmarks of EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin.[4] This guide will compare the anti-migration effects of this compound with other compounds that target various aspects of the EMT process.
Comparative Analysis of Anti-Migration Effects
The following tables summarize the available quantitative data on the anti-migration and anti-proliferative effects of this compound and other selected EMT inhibitors. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited studies.
Table 1: Inhibition of Cell Migration
| Compound | Target/Mechanism | Cell Line | Assay Type | Concentration/Effect | Citation(s) |
| This compound | Microtubule destabilization, STAT3 inhibition | MDA-MB-231 (Breast Cancer) | Transwell Assay | 0.125 µM significantly crippled cell migration ability from 580 to 320 migrated cells. | [2] |
| Mebendazole | Microtubule destabilization | Oral Squamous Carcinoma (PE/CA-PJ15) | Not specified | Reduced migration at concentrations that had no anti-migratory effects on normal fibroblasts. | [4] |
| Nocodazole | Microtubule destabilization | Medial Ganglionic Eminence (MGE) cells | Migration Assay | 100 nM shortened the leading process and increased changes in direction; 1 µM strongly destabilized microtubules and slowed migration velocity by 2-fold. | [6] |
| Paclitaxel (Taxol) | Microtubule stabilization | Human Arterial Smooth Muscle Cells | Not specified | IC50 of 2.0 nmol/L for inhibition of cell growth. Also inhibited migration. | [7] |
| Napabucasin | STAT3 inhibitor | - | - | Used as a positive control for STAT3 inhibition in a xenograft model, reducing tumor volume and weight. | [1] |
| SB431542 | TGF-β Receptor I Kinase (ALK5) inhibitor | Bladder Cancer Cells | Transwell Assay | Attenuated in vitro invasion and migration. | [8] |
| CHIR99021 | GSK-3β inhibitor | Human Tenon's Fibroblasts (HTFs) | Wound Healing Assay | Dose-dependent reduction in wound closure (e.g., at 10 µM, closure was ~42% after 24h). | [9] |
Table 2: IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 (Breast Cancer) | 1.75 ± 1.27 | [2] |
| This compound | BT-549 (Breast Cancer) | 0.72 ± 1.18 | [2] |
| This compound | MCF-7 (Breast Cancer) | 5.51 ± 1.28 | [2] |
| This compound | SK-BR-3 (Breast Cancer) | 1.51 ± 1.25 | [2] |
| Mebendazole | MDA-MB-231 (Breast Cancer) | 0.14 | [4] |
| Mebendazole | MCF-7 (Breast Cancer) | 0.19 | [4] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3 | |
| CHIR99021 | VA-ES-BJ (Epithelioid Sarcoma) | ~100 (for significant viability reduction) | |
| SB431542 | Patient-derived Bladder Cancer Cells | 2.52 - 5.55 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Transwell Migration Assay
This assay is used to quantify the migratory capacity of cells towards a chemoattractant through a porous membrane.
-
Cell Culture: Culture cells to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the assay to minimize baseline migration.
-
Chamber Preparation: Rehydrate Transwell inserts (typically 8 µm pore size) with serum-free media.
-
Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Transwell plate.
-
Cell Seeding: Resuspend starved cells in serum-free media and seed them into the upper chamber of the Transwell inserts. Include different concentrations of the test inhibitors (e.g., this compound) in the upper chamber.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory rate (e.g., 24 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a cell-free gap in a confluent monolayer.
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with media to remove detached cells.
-
Treatment: Add fresh media containing the desired concentrations of EMT inhibitors.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of the inhibitors on cell migration.
Western Blot for EMT Markers
This technique is used to detect changes in the expression levels of key EMT-related proteins.
-
Cell Lysis: Treat cells with EMT inhibitors for a specified period, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EMT markers (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the intensity of the protein bands to determine the relative expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow for comparing EMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Three-dimensional cell culture conditions promoted the Mesenchymal-Amoeboid Transition in the Triple-Negative Breast Cancer cell line MDA-MB-231 [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. Phenotypically sorted highly and weakly migratory triple negative breast cancer cells exhibit migratory and metastatic commensalism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nocodazole-induced changes in microtubule dynamics impair the morphology and directionality of migrating medial ganglionic eminence cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel inhibits arterial smooth muscle cell proliferation and migration in vitro and in vivo using local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Flubendazole: A Guide for Laboratory Professionals
The proper disposal of flubendazole, an anthelmintic agent, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a substance suspected of damaging fertility or the unborn child, all this compound waste, including the pure compound, contaminated solutions, and used laboratory materials, must be treated as hazardous chemical waste.[1] Adherence to strict disposal protocols is essential to ensure the safety of personnel and to comply with environmental regulations.
Core Principles of this compound Waste Management
The disposal of this compound is governed by regulations for hazardous pharmaceutical waste. Key among these are the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] A central tenet of these regulations is the prohibition of disposing of hazardous pharmaceuticals down the drain (sewering).[1][2][4][5] The preferred and most common method for the final disposal of this type of waste is incineration at a licensed facility.[1][2][6]
Safety and Disposal Profile
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Source(s) |
| Physical State | Solid, Powder | [1] |
| Primary Hazard | Suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2) | [1][7] |
| Other Hazards | May be harmful by inhalation, ingestion, or skin absorption; may cause irritation to eyes, skin, and respiratory system. | [1] |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Sewer Disposal | Prohibited | [1][4][5] |
| Preferred Disposal Method | Incineration | [1][2][6] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe handling and disposal of this compound waste from the point of generation to its final collection for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to wear the appropriate personal protective equipment to minimize exposure.[8]
-
Eye Protection: Safety glasses with side shields or goggles are necessary.[1][8]
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile rubber.[1][8]
-
Body Protection: A lab coat or other protective clothing is required.[1][8]
-
Respiratory Protection: If there is a risk of generating dust, such as during a spill cleanup, a NIOSH-approved respirator is recommended.[1][8]
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof container that is compatible with the waste being collected. This container should be clearly labeled as "Hazardous Waste."[1]
-
Labeling: As soon as the first piece of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include the words "Hazardous Waste" and a complete list of the contents, including this compound and any solvents.[1]
-
Solid Waste: This category includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Liquid Waste: All solutions containing this compound, including experimental solutions and rinsates from cleaning contaminated glassware, must be collected as hazardous liquid waste.
Step 3: Container Management
Proper management of the waste container is essential for safety and compliance.
-
Keep Closed: The hazardous waste container must be kept tightly sealed at all times, except when adding waste.
-
Storage Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Disposal of Empty Containers
Even containers that appear empty must be handled with care as they may contain residual hazardous material.
-
A container that held this compound is considered "empty" if all contents have been removed through standard practices and no more than one inch of residue remains.[1]
-
The rinsate from cleaning the "empty" container must be collected and managed as hazardous waste.[1]
-
Once properly rinsed, the empty container can often be disposed of as regular trash after the label has been defaced or removed. However, always consult your institution's specific guidelines for the disposal of empty hazardous material containers.[1]
Step 5: Final Disposal
When the waste container is full, it should be securely sealed and moved to a designated hazardous waste accumulation area for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[6][9]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
